molecular formula C32H30N2O5 B554768 Z-Gln(Trt)-OH CAS No. 132388-60-4

Z-Gln(Trt)-OH

Cat. No.: B554768
CAS No.: 132388-60-4
M. Wt: 522.6 g/mol
InChI Key: MYOAIKMOWHPBQS-NDEPHWFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-Gln(Trt)-OH, with the CAS number 132388-60-4, is a protected L-glutamine derivative extensively used as a crucial intermediate in solid-phase and solution-phase peptide synthesis . This compound features dual protective groups: the amine group is safeguarded by a carbobenzyloxy (Z or Cbz) group, while the side chain amide of glutamine is protected by a trityl (Trt) group . This protection strategy is vital for preventing undesired side reactions during the coupling steps of peptide chain assembly, ensuring high synthetic efficiency and purity . The specific role of the trityl group on the glutamine side chain is to prevent intramolecular cyclization and aspartimide formation, making this building block particularly valuable for synthesizing complex peptides and proteins containing glutamine residues . The compound has a molecular formula of C32H30N2O5 and a molecular weight of 522.6 g/mol . It is typically supplied as a white to off-white powder with a high purity of not less than 99% as determined by HPLC, and a low level of the D-enantiomer impurity, ensuring optical integrity for your research . It is recommended to store this reagent in a sealed container in a cool, dry place (2-8°C), protected from light and moisture, to preserve its stability . This compound is intended for use as an organic synthesis intermediate, pharmaceutical intermediate, and biochemical reagent strictly for research and development purposes . It is not intended for diagnostic or therapeutic use, or for testing on humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-5-oxo-2-(phenylmethoxycarbonylamino)-5-(tritylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30N2O5/c35-29(22-21-28(30(36)37)33-31(38)39-23-24-13-5-1-6-14-24)34-32(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-20,28H,21-23H2,(H,33,38)(H,34,35)(H,36,37)/t28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYOAIKMOWHPBQS-NDEPHWFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00449899
Record name Z-Gln(Trt)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132388-60-4
Record name N2-[(Phenylmethoxy)carbonyl]-N-(triphenylmethyl)-L-glutamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132388-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Z-Gln(Trt)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Role of the Z-Group in Z-Gln(Trt)-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of peptide synthesis, the selection of protecting groups is a critical determinant of success, directly influencing yield, purity, and the viability of the overall synthetic strategy. The doubly protected glutamine derivative, Z-Gln(Trt)-OH (Nα-benzyloxycarbonyl-Nγ-trityl-L-glutamine), exemplifies a strategic choice for incorporating glutamine, particularly in solution-phase synthesis and fragment condensation strategies. This technical guide provides a comprehensive analysis of the role of the benzyloxycarbonyl (Z or Cbz) protecting group in this specific context, supported by experimental protocols and logical diagrams.

Core Function of the Protecting Groups in this compound

This compound is a derivative of L-glutamine where both the α-amino group and the side-chain amide are masked to prevent unwanted side reactions during peptide bond formation.[1]

  • The Z (Benzyloxycarbonyl) Group: This group protects the α-amino group of the glutamine residue.[2][3] As a urethane-type protecting group, it is known to suppress racemization at the α-carbon during the coupling reaction.[3] Its primary role is to ensure that the amino terminus of this compound does not self-couple or react out of sequence during the formation of the peptide backbone.[3]

  • The Trt (Trityl) Group: This bulky group protects the side-chain amide of glutamine.[4] Its presence is crucial for preventing two major side reactions: the dehydration of the amide to a nitrile and the intramolecular cyclization to form pyroglutamate, especially when glutamine is at the N-terminus.[3] Furthermore, the Trt group enhances the solubility of the amino acid derivative in common organic solvents used in peptide synthesis.[4]

The combination of these two protecting groups makes this compound a valuable building block, particularly in synthetic strategies that do not rely on the popular Fmoc/tBu solid-phase methodology.

The Orthogonality of Z and Trt Protection

A key strategic advantage of the Z/Trt protection scheme is its orthogonality. Orthogonal protecting groups can be removed under distinct chemical conditions without affecting each other.[3][5] This allows for selective deprotection at different stages of a complex synthesis, which is invaluable for convergent synthesis (fragment condensation) or for on-resin side-chain modifications.

The Z and Trt groups form a truly orthogonal pair:

  • Z-Group Deprotection: The Z-group is stable to the acidic conditions used to cleave the Trt group. It is typically and cleanly removed by catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) or by strong acids like HBr in acetic acid.[3][6]

  • Trt-Group Deprotection: The Trt group is highly acid-labile and can be selectively removed under very mild acidic conditions (e.g., 1-5% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)) that leave the Z-group intact.[4] Standard cleavage cocktails (e.g., 95% TFA) will also remove the Trt group.[7]

This orthogonality allows for synthetic routes where the glutamine side-chain can be deprotected while the N-terminus remains protected by the Z-group, or vice-versa.

Quantitative Data and Performance Comparison

While direct, side-by-side quantitative data for this compound in a single study is scarce, a comparative summary of the protecting groups' characteristics can be compiled from established chemical principles and literature.

CharacteristicZ (Benzyloxycarbonyl) GroupTrt (Trityl) Group (on Gln side-chain)
Function α-Amino protectionSide-chain amide protection
Key Advantage Suppresses racemization during coupling; Stable to mild acid and base.[3][8]Prevents pyroglutamate and nitrile formation; Enhances solubility.[4]
Typical Use Case Solution-phase synthesis; Fragment condensation; Boc-SPPS.[3][9]Fmoc-SPPS; Boc-SPPS; Solution-phase synthesis.[4]
Deprotection Condition Catalytic Hydrogenation (e.g., H₂/Pd-C); Strong Acid (HBr/AcOH).[6][10]Mild to Strong Acid (e.g., 1-95% TFA in DCM).[4][11]
Orthogonality Orthogonal to acid-labile groups (Boc, Trt) and base-labile groups (Fmoc).[5][8]Orthogonal to groups removed by hydrogenation (Z) or base (Fmoc).[4]

Experimental Protocols

The following are representative methodologies for the use and selective deprotection of this compound in a solution-phase peptide synthesis context.

Protocol 1: Peptide Coupling using this compound

This protocol describes the coupling of this compound to an amino acid ester (e.g., H-Gly-OMe·HCl).

Materials:

  • This compound

  • Amino Acid Ester Hydrochloride (e.g., H-Gly-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM)

  • Cold Diethyl Ether

Procedure:

  • Neutralization of Amino Component: Dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add TEA or NMM (1.0 eq) dropwise and stir for 15 minutes.

  • Activation of Carboxyl Component: In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool to 0°C.

  • Coupling Reaction: To the solution from step 2, add a solution of DCC (1.1 eq) in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form. Stir for 15 minutes at 0°C.

  • Add the neutralized amino acid ester solution from step 1 to the activated mixture.

  • Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir overnight.

  • Work-up: Filter the reaction mixture to remove the DCU precipitate. Wash the precipitate with a small amount of DCM.

  • Combine the filtrates and wash successively with 5% HCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography.

Protocol 2: Selective Deprotection of the N-terminal Z-Group

This protocol describes the removal of the Z-group via catalytic hydrogenation, leaving the Trt-group intact.

Materials:

  • Z-Gln(Trt)-Peptide

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Methanol (MeOH) or similar solvent

  • Hydrogen (H₂) gas supply (e.g., balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the purified Z-Gln(Trt)-Peptide (1.0 eq) in methanol in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst (approx. 10% by weight of the peptide) to the solution.[10]

  • Evacuate the flask and backfill with H₂ gas. Repeat this process three times to ensure an inert atmosphere.

  • Maintain a positive pressure of hydrogen and stir the mixture vigorously at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-16 hours).[6]

  • Once complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the N-terminally deprotected H-Gln(Trt)-Peptide.

Protocol 3: Selective Deprotection of the Side-Chain Trt-Group

This protocol outlines the removal of the Trt-group under mild acidic conditions, leaving the Z-group intact.

Materials:

  • Z-Gln(Trt)-Peptide

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a scavenger)

Procedure:

  • Dissolve the Z-Gln(Trt)-Peptide in DCM.

  • Prepare a cleavage cocktail of 1-5% TFA in DCM containing 1-5% TIS. A common mixture is TFA:TIS:DCM (1:2:97 v/v/v).[7]

  • Add the cleavage cocktail to the dissolved peptide and stir at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 30-60 minutes.[11]

  • Upon completion, neutralize the acid with a mild base (e.g., a solution of DIPEA in DCM or by washing with saturated NaHCO₃ solution).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure to obtain the side-chain deprotected Z-Gln-Peptide.

Mandatory Visualizations

The following diagrams illustrate the chemical structures and workflows described in this guide.

Caption: Structure of this compound with its protecting groups.

Protection_Deprotection_Logic Start Z-Gln(Trt)-Peptide Deprotect_Z H-Gln(Trt)-Peptide Start->Deprotect_Z Catalytic Hydrogenation (H₂ / Pd-C) Deprotect_Trt Z-Gln-Peptide Start->Deprotect_Trt Mild Acid (e.g., 1% TFA in DCM) Deprotect_Both H-Gln-Peptide Deprotect_Z->Deprotect_Both Mild/Strong Acid (TFA) Deprotect_Trt->Deprotect_Both Catalytic Hydrogenation (H₂ / Pd-C)

Caption: Orthogonal deprotection pathways for Z-Gln(Trt)-Peptide.

Experimental_Workflow Start Start: Amino Acid Ester (e.g., H-AA-OR) Coupling 1. Coupling with this compound (DCC/HOBt) Start->Coupling Protected_Dipeptide Protected Dipeptide: Z-Gln(Trt)-AA-OR Coupling->Protected_Dipeptide Choice Deprotection Strategy? Protected_Dipeptide->Choice Deprotect_Z 2a. Remove Z-Group (H₂ / Pd-C) Choice->Deprotect_Z N-terminal Elongation Deprotect_Trt 2b. Remove Trt-Group (Mild TFA) Choice->Deprotect_Trt Side-chain Modification Result_Z H-Gln(Trt)-AA-OR (For N-terminal elongation) Deprotect_Z->Result_Z Result_Trt Z-Gln-AA-OR (For side-chain modification) Deprotect_Trt->Result_Trt

Caption: Workflow for using this compound in peptide synthesis.

Conclusion

The benzyloxycarbonyl (Z) group in this compound serves as a robust, racemization-suppressing protecting group for the α-amino function. Its true strategic value is realized in combination with the side-chain Trt group, creating an orthogonal protection scheme. This scheme provides synthetic chemists with the flexibility to perform selective deprotections, a feature that is particularly advantageous in complex multi-step syntheses, such as solution-phase fragment condensation. While less common in routine automated solid-phase synthesis, which is dominated by Fmoc chemistry, the Z/Trt strategy remains a powerful and relevant tool in the arsenal of the peptide chemist for the rational design of advanced synthetic routes.

References

The Trityl Guardian: A Technical Guide to Trityl Group Protection of Glutamine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), the side chain of the amino acid glutamine (Gln) presents significant challenges that can compromise the purity, yield, and biological activity of the final peptide product. This technical guide provides an in-depth exploration of the function of the trityl (Trt) protecting group on the glutamine side chain, a critical strategy to overcome these synthetic hurdles.

The Challenge: Unprotected Glutamine in Peptide Synthesis

The primary amide in the side chain of glutamine is susceptible to two major intramolecular side reactions during the iterative cycles of deprotection and coupling in SPPS.[1]

  • Pyroglutamate Formation: The N-terminal α-amino group of a peptide chain can attack the side-chain carbonyl carbon of an adjacent glutamine residue. This irreversible cyclization leads to the formation of a pyroglutamyl (pGlu) residue at the N-terminus, effectively truncating the peptide chain and altering its biological properties.[1] This is particularly problematic when glutamine is the N-terminal amino acid.[1]

  • Dehydration to Nitrile: Under the influence of coupling reagents, especially carbodiimides, the side-chain amide of glutamine can undergo dehydration to form a nitrile.[1][2] This modification introduces a non-natural amino acid into the peptide sequence, which can significantly alter its structure and function.[1]

The Solution: The Trityl (Trt) Protecting Group

To prevent these undesirable side reactions, the side-chain amide of glutamine must be protected. In the widely used Fmoc (9-fluorenylmethyloxycarbonyl) based SPPS, the triphenylmethyl (trityl, Trt) group has become the protecting group of choice for glutamine.[1][3] The use of Fmoc-Gln(Trt)-OH offers several key advantages:

  • Steric Hindrance: The three phenyl rings of the trityl group provide substantial steric bulk, physically obstructing the intramolecular interactions required for both pyroglutamate formation and nitrile dehydration.[1][4]

  • Improved Solubility: Fmoc-Gln(Trt)-OH exhibits significantly enhanced solubility in common SPPS solvents like dimethylformamide (DMF) compared to its unprotected counterpart, Fmoc-Gln-OH.[1][2][3] This improved solubility facilitates more efficient and complete coupling reactions.[1][5]

  • Acid Lability: The trityl group is stable under the basic conditions used for Fmoc group removal (e.g., piperidine) but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), during the final deprotection and cleavage of the peptide from the resin.[1][4][6] This orthogonality ensures that the native glutamine residue is restored in the final peptide product.[1][4]

The use of Fmoc-Gln(Trt)-OH has been demonstrated to lead to significantly purer peptides compared to syntheses using unprotected glutamine derivatives.[1]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the properties and performance of the trityl-protected glutamine.

Table 1: Physicochemical Properties of Fmoc-Gln(Trt)-OH

PropertyValue
CAS Number 132327-80-1[2]
Molecular Weight 610.70 g/mol [2]
Molecular Formula C₃₉H₃₄N₂O₅[2]
Appearance White to off-white powder[2][7]
Purity Typically ≥98.0% (HPLC)[2][7]
Storage Temperature 2-8°C[2]

Table 2: Stability and Cleavage Conditions of the Trityl Group

ConditionObservationReference
0.5% TFA in CH₂Cl₂ (15 min) < 0.1% removal of the trityl group[1]
Standard Cleavage Cocktail (TFA/TIS/H₂O 95:2.5:2.5) Effective for most sequences without Trp, Met, or Cys[8]
Cleavage of N-terminal Asn(Trt) Incomplete deprotection under normal conditions[9]

Experimental Protocols

Incorporation of Fmoc-Gln(Trt)-OH in Manual Solid-Phase Peptide Synthesis

This protocol describes a single coupling cycle for the incorporation of Fmoc-Gln(Trt)-OH onto a resin-bound peptide chain using HBTU/HOBt activation.

Materials:

  • Fmoc-Gln(Trt)-OH

  • Peptide synthesis resin with a free N-terminal amine (e.g., Rink Amide resin)

  • N,N'-Diisopropylethylamine (DIPEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Hydroxybenzotriazole (HOBt)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to remove the Fmoc protecting group from the N-terminus of the peptide chain.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and by-products.

  • Activation of Fmoc-Gln(Trt)-OH: In a separate vessel, dissolve Fmoc-Gln(Trt)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the activation to proceed for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction mixture for 1-2 hours at room temperature.[5]

  • Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Confirmation of Coupling: Perform a Kaiser test to ensure complete coupling. A negative result (yellow beads) indicates the absence of free primary amines. If the test is positive (blue beads), repeat the coupling step.[5][10]

Cleavage of the Trityl Group and Peptide from the Resin

This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the trityl group from the glutamine side chain.

Materials:

  • Peptidyl-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (as a scavenger)

  • Deionized water

  • Cold diethyl ether

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Thoroughly wash the synthesized peptidyl-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail. A common mixture is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v/w/v/v).[2] For peptides without sensitive residues like Trp, Met, or Cys, a simpler cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) can be used.[8]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel. Gently agitate the mixture for 2-3 hours at room temperature.[1]

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.[8]

  • Peptide Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: Dissolve the crude peptide in a suitable solvent and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the pure fractions to obtain the final peptide product.[1]

Visualizations

Side_Reactions_of_Unprotected_Glutamine cluster_pyroglutamate Pyroglutamate Formation cluster_dehydration Dehydration to Nitrile Peptide_Chain_N_Terminus H₂N-CHR-CO-... Gln_Residue ...-NH-CH(CH₂CH₂CONH₂)-CO-... Peptide_Chain_N_Terminus->Gln_Residue Intramolecular Attack Pyroglutamate pGlu-CHR-CO-... Gln_Residue->Pyroglutamate Cyclization NH3 NH₃ Gln_Residue->NH3 Elimination Gln_Side_Chain -CH₂CH₂CONH₂ Nitrile_Side_Chain -CH₂CH₂C≡N Gln_Side_Chain->Nitrile_Side_Chain Dehydration (Coupling Reagents) H2O H₂O Gln_Side_Chain->H2O Elimination

Key side reactions of unprotected glutamine in peptide synthesis.

Trityl_Protection_Workflow cluster_SPPS_Cycle Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_Final_Cleavage Final Cleavage and Deprotection Start Resin with free amine Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Washing_1 Washing (DMF, DCM) Fmoc_Deprotection->Washing_1 Coupling Coupling with Fmoc-Gln(Trt)-OH Washing_1->Coupling Washing_2 Washing (DMF, DCM) Coupling->Washing_2 Repeat Repeat for next amino acid Washing_2->Repeat Completed_Peptide_Resin Completed Peptide on Resin with Trt protection Repeat->Completed_Peptide_Resin Cleavage Cleavage from Resin & Trt Deprotection (TFA Cocktail) Completed_Peptide_Resin->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Pure Peptide with free Gln side chain Purification->Final_Peptide

General workflow for SPPS using Fmoc-Gln(Trt)-OH.

Cleavage_Mechanism cluster_cleavage Trityl Group Cleavage cluster_scavenging Scavenging Gln_Trt Gln(Trt) side chain Protonation Protonation by TFA Gln_Trt->Protonation Trityl_Cation Trityl Cation (Trt⁺) Protonation->Trityl_Cation Cleavage Free_Gln Free Gln side chain Protonation->Free_Gln Scavenger Scavenger (e.g., TIS) Trityl_Cation->Scavenger Reaction Trityl_Cation->Scavenger Trapped_Trityl Trapped Trityl Adduct Scavenger->Trapped_Trityl

Mechanism of trityl group cleavage and scavenging.

References

An In-depth Technical Guide to Nα-Benzyloxycarbonyl-Nγ-trityl-L-glutamine [Z-Gln(Trt)-OH]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-Benzyloxycarbonyl-Nγ-trityl-L-glutamine (Z-Gln(Trt)-OH), a critical protected amino acid derivative utilized in peptide synthesis. This document details its chemical structure, physicochemical properties, synthesis, and applications, with a focus on providing practical experimental protocols and visual workflows to aid researchers in its effective use.

Core Concepts and Chemical Identity

This compound is a derivative of the amino acid L-glutamine, featuring two key protecting groups: the Benzyloxycarbonyl (Z) group on the α-amino group and the bulky trityl (Trt) group on the side-chain amide nitrogen. This strategic protection is essential in peptide synthesis to prevent unwanted side reactions and ensure the fidelity of the peptide sequence assembly.

The Z group is typically removed by catalytic hydrogenation, while the acid-labile trityl group is cleaved under acidic conditions, offering orthogonal protection strategies crucial for the synthesis of complex peptides. The presence of the trityl group also significantly enhances the solubility of the amino acid derivative in common organic solvents used in peptide synthesis.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueSource(s)
IUPAC Name (2S)-5-oxo-2-(phenylmethoxycarbonylamino)-5-(tritylamino)pentanoic acid[1]
CAS Number 132388-60-4[2][3]
Molecular Formula C₃₂H₃₀N₂O₅[2][4]
Molecular Weight 522.6 g/mol [2][4]
Appearance White to off-white powder-
Melting Point 160-165 °C[3]
Optical Rotation Data not available-
Solubility
N,N-Dimethylformamide (DMF)Good solubility[5]
   Dichloromethane (DCM)Soluble-
   MethanolSoluble-
Purity Typically ≥95%[3]

Experimental Protocols

Synthesis of this compound

The following is a representative multi-step synthesis protocol adapted from methods for similar protected amino acids.

Logical Flow of Synthesis:

synthesis_workflow start L-Glutamic Acid step1 Protection of α-amino group with Z-Cl start->step1 intermediate1 Z-Glu-OH step1->intermediate1 step2 Side-chain amide formation intermediate1->step2 intermediate2 Z-Gln-OH step2->intermediate2 step3 Protection of side-chain amide with Trityl Chloride intermediate2->step3 product This compound step3->product purification Purification (Recrystallization) product->purification

Caption: Logical workflow for the synthesis of this compound.

Methodology:

  • Protection of the α-amino group: L-Glutamic acid is reacted with benzyl chloroformate (Z-Cl) in the presence of a base (e.g., sodium hydroxide) in an aqueous medium to yield Nα-benzyloxycarbonyl-L-glutamic acid (Z-Glu-OH).

  • Side-chain amide formation: The γ-carboxylic acid of Z-Glu-OH is selectively activated (e.g., using a mixed anhydride method with isobutyl chloroformate) and then reacted with ammonia to form Nα-benzyloxycarbonyl-L-glutamine (Z-Gln-OH).

  • Protection of the side-chain amide: Z-Gln-OH is dissolved in a suitable solvent (e.g., dichloromethane) and reacted with trityl chloride in the presence of a base (e.g., triethylamine) to yield this compound.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure this compound.

Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

The following protocol outlines a typical cycle for the incorporation of this compound into a growing peptide chain on a solid support using standard Z-SPPS chemistry.

SPPS Workflow:

spps_workflow resin Resin with N-terminal protected amino acid deprotection Deprotection of N-terminal group resin->deprotection washing1 Washing (e.g., DCM, DMF) deprotection->washing1 coupling Coupling to the deprotected N-terminus washing1->coupling activation Activation of this compound (e.g., with DCC/HOBt) activation->coupling washing2 Washing (e.g., DMF, DCM) coupling->washing2 next_cycle Repeat for next amino acid washing2->next_cycle

Caption: A single cycle of Solid-Phase Peptide Synthesis (SPPS).

Methodology:

  • Resin Swelling: The solid support (e.g., Wang resin) is swelled in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Deprotection: The N-terminal protecting group of the resin-bound amino acid is removed. For a Z-protected amino acid, this is typically achieved by catalytic hydrogenation (e.g., H₂/Pd-C).

  • Washing: The resin is thoroughly washed with DMF and DCM to remove residual reagents and by-products.

  • Activation: In a separate vessel, this compound is pre-activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and an additive like 1-hydroxybenzotriazole (HOBt) in DMF.

  • Coupling: The activated this compound solution is added to the resin, and the mixture is agitated until the coupling reaction is complete, as monitored by a colorimetric test (e.g., ninhydrin test).

  • Washing: The resin is again washed extensively with DMF and DCM to remove excess reagents and by-products. This cycle is repeated for each subsequent amino acid in the peptide sequence.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

A standard protocol for analyzing the purity of this compound or peptides containing this residue is as follows:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm.

  • Sample Preparation: The sample is dissolved in a suitable solvent, typically a mixture of water and acetonitrile, and filtered before injection.

Role in Cellular Signaling Pathways

Glutamine is a crucial amino acid in cellular metabolism and signaling, playing a central role in various pathways. This compound, as a protected form of glutamine, is instrumental in synthesizing peptides that can be used to study these pathways. One of the most significant pathways involving glutamine is the mTOR (mammalian target of rapamycin) signaling pathway, which is a master regulator of cell growth, proliferation, and metabolism.

Glutamine Metabolism and mTOR Signaling:

mtor_pathway Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate GLS alpha_KG α-Ketoglutarate Glutamate->alpha_KG GDH/Transaminases TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle mTORC1 mTORC1 alpha_KG->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Protein_Synth Protein Synthesis mTORC1->Protein_Synth Lipid_Synth Lipid Synthesis mTORC1->Lipid_Synth

Caption: Simplified overview of glutamine's role in the mTORC1 signaling pathway.

Glutamine is taken up by cells and converted to glutamate and subsequently to α-ketoglutarate, which enters the TCA cycle. This process not only provides energy but also biosynthetic precursors. Importantly, glutamine metabolism is a key activator of the mTORC1 complex. Activated mTORC1 then promotes anabolic processes such as protein and lipid synthesis, leading to cell growth and proliferation. The dysregulation of glutamine metabolism and mTOR signaling is a hallmark of many diseases, including cancer.

Conclusion

This compound is an indispensable tool in the field of peptide chemistry. Its dual-protection strategy effectively prevents common side reactions associated with glutamine residues during peptide synthesis, while the trityl group confers favorable solubility properties. The experimental protocols and workflows provided in this guide offer a practical framework for the synthesis, application, and analysis of this important compound. A thorough understanding of the role of glutamine in cellular signaling pathways, such as the mTOR pathway, further underscores the importance of this compound in the development of peptide-based research tools and therapeutics.

References

Synthesis and Purification of Z-Gln(Trt)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification methods for N-α-benzyloxycarbonyl-N-γ-trityl-L-glutamine (Z-Gln(Trt)-OH), a critical building block in peptide synthesis. This document outlines the core chemical properties, detailed experimental methodologies, and visual representations of the synthesis workflow.

Core Data Presentation

This compound is a derivative of L-glutamine with protecting groups on both the alpha-amino and the side-chain amide functionalities. The benzyloxycarbonyl (Z) group protects the α-amino group, while the bulky trityl (Trt) group shields the side-chain amide. This dual protection is essential for preventing undesirable side reactions during peptide synthesis.[1]

PropertyValue
CAS Number 132388-60-4
Molecular Formula C₃₂H₃₀N₂O₅
Molecular Weight 522.59 g/mol [2]
Appearance White to off-white powder
Purity (Typical) ≥98% (HPLC)[2]
Storage Temperature Room temperature[2]
Synonyms N-ALPHA-CARBOBENZOXY-N-GAMMA-TRITYL-L-GLUTAMINE, Cbthis compound[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with readily available starting materials. The general strategy involves the protection of L-glutamic acid, followed by amidation to form Z-Gln-OH, and finally the introduction of the trityl group on the side-chain amide.

A common synthetic route is outlined below. It is important to note that while this guide describes the synthesis of the L-enantiomer, similar methods have been patented for the D-enantiomer.[3]

Experimental Protocols

Step 1: Synthesis of N-α-benzyloxycarbonyl-L-glutamic acid (Z-Glu-OH)

This initial step involves the protection of the α-amino group of L-glutamic acid with a benzyloxycarbonyl (Z) group.

  • Materials:

    • L-Glutamic acid

    • Benzyl chloroformate (Z-Cl)

    • Sodium hydroxide (NaOH)

    • Dioxane or Tetrahydrofuran (THF)

    • Hydrochloric acid (HCl)

    • Water

  • Procedure:

    • Dissolve L-glutamic acid in an aqueous solution of sodium hydroxide.

    • Cool the solution in an ice bath.

    • Simultaneously, add benzyl chloroformate and a solution of sodium hydroxide dropwise, maintaining the pH in the alkaline range.

    • Stir the reaction mixture vigorously at low temperature for several hours.

    • After the reaction is complete, acidify the mixture with hydrochloric acid to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield Z-Glu-OH.

Step 2: Synthesis of N-α-benzyloxycarbonyl-L-glutamine (Z-Gln-OH)

The γ-carboxyl group of Z-Glu-OH is converted to an amide to form Z-Gln-OH.

  • Materials:

    • Z-Glu-OH

    • Triethylamine (TEA)

    • Ethyl chloroformate

    • Ammonia solution (aqueous)

    • Tetrahydrofuran (THF) or Ethyl acetate

  • Procedure:

    • Dissolve Z-Glu-OH in THF or ethyl acetate.

    • Cool the solution to -20°C to -10°C.

    • Add triethylamine, followed by the dropwise addition of ethyl chloroformate, while maintaining the low temperature.

    • Stir the mixture for a short period to form the mixed anhydride.

    • Add a pre-cooled aqueous ammonia solution and continue stirring for several hours, allowing the reaction to warm to room temperature.[3]

    • Acidify the reaction mixture and extract the product.

    • Dry the organic phase and evaporate the solvent to obtain Z-Gln-OH.

Step 3: Synthesis of N-α-benzyloxycarbonyl-N-γ-trityl-L-glutamine (this compound)

The final step involves the protection of the side-chain amide of Z-Gln-OH with a trityl group. This can be achieved through direct tritylation.

  • Materials:

    • Z-Gln-OH

    • Trityl chloride (Trt-Cl) or Trityl alcohol (Trt-OH)

    • Pyridine or Triethylamine (TEA)

    • Dichloromethane (DCM) or Acetic acid

    • Concentrated sulfuric acid (catalytic amount, if using Trt-OH)

  • Procedure (using Trityl Chloride):

    • Suspend Z-Gln-OH in dichloromethane.

    • Add triethylamine and stir until a clear solution is obtained.

    • Add trityl chloride in portions and stir the reaction mixture at room temperature for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over sodium sulfate and evaporate the solvent to yield the crude product.

  • Alternative Procedure (using Trityl Alcohol):

    • Dissolve the benzyl ester of Z-Gln-OH in acetic acid.

    • Add trityl alcohol and a catalytic amount of concentrated sulfuric acid.[3]

    • Heat the reaction mixture at 40-60°C for 8-24 hours.[3]

    • Work up the reaction to isolate the tritylated product.

Purification of this compound

Purification of the final product is crucial to ensure its suitability for peptide synthesis. The typical purity of commercially available this compound is ≥98%.[2]

Experimental Protocol: Recrystallization

Recrystallization is a common method for purifying solid organic compounds.

  • General Procedure:

    • Dissolve the crude this compound in a minimum amount of a suitable hot solvent or solvent mixture.

    • If necessary, filter the hot solution to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature to induce crystallization.

    • Further cooling in an ice bath can maximize the yield of crystals.

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified crystals under vacuum.

  • Suitable Solvents: The choice of solvent is critical for successful recrystallization. Common solvent systems for compounds with similar functionalities include:

    • Ethanol

    • Ethyl acetate/Hexane

    • Dichloromethane/Hexane

    • Acetone/Water

Visualization of Workflows

The following diagrams illustrate the synthesis and logical relationships in the preparation of this compound.

Synthesis_Workflow A L-Glutamic Acid B Z-Glu-OH A->B  Z-Cl, NaOH C Z-Gln-OH B->C  1. TEA, Ethyl Chloroformate  2. NH4OH D This compound C->D  Trt-Cl, TEA

Caption: Synthetic pathway for this compound.

Purification_Workflow A Crude this compound B Dissolve in Hot Solvent A->B C Hot Filtration (optional) B->C D Slow Cooling & Crystallization C->D E Filtration D->E F Washing with Cold Solvent E->F G Drying under Vacuum F->G H Purified this compound G->H

Caption: General workflow for the purification of this compound.

References

The Guardian AmiNO-Acid: A Technical Guide to the Mechanism of Action of Z-Gln(Trt)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise and demanding world of peptide synthesis, the integrity of each amino acid building block is paramount to the success of constructing complex and biologically active peptides. Glutamine, a frequently incorporated residue, presents unique challenges due to the reactivity of its side-chain amide. This technical guide provides an in-depth exploration of the mechanism of action of N-α-benzyloxycarbonyl-N-γ-trityl-L-glutamine (Z-Gln(Trt)-OH), a critical derivative designed to overcome these synthetic hurdles. This document details the core principles of its function, supported by experimental insights and visual workflows, to empower researchers in optimizing their peptide synthesis strategies.

The Challenge of Incorporating Glutamine in Peptide Synthesis

The side-chain amide of glutamine is susceptible to two primary intramolecular side reactions during peptide synthesis, which can lead to truncated sequences and the formation of impurities that are difficult to separate from the target peptide.

  • Pyroglutamate Formation: The N-terminal α-amino group of a growing peptide chain can nucleophilically attack the side-chain carbonyl carbon of an adjacent glutamine residue. This irreversible cyclization results in the formation of a pyroglutamyl (pGlu) residue at the N-terminus, effectively capping the peptide chain and preventing further elongation.

  • Dehydration to Nitrile: Under the influence of coupling reagents, particularly carbodiimides, the side-chain amide of glutamine can undergo dehydration to form a nitrile. This modification introduces a non-natural amino acid into the peptide sequence, which can alter the peptide's structure, conformation, and biological activity.[1]

To mitigate these undesirable side reactions, protection of the glutamine side-chain amide is essential. In peptide synthesis strategies employing the benzyloxycarbonyl (Z) protecting group for the α-amino group, the trityl (Trt) group is a highly effective choice for side-chain protection.[2][3]

The Dual Protection Mechanism of this compound

This compound is an amino acid derivative where the α-amino group is protected by the acid-labile benzyloxycarbonyl (Z) group, and the side-chain amide is protected by the bulky and also acid-labile trityl (Trt) group.[2] This dual-protection scheme is fundamental to its mechanism of action.

The Role of the Trityl (Trt) Group: A Steric Shield

The primary role of the trityl group is to provide steric hindrance, physically obstructing the intramolecular interactions necessary for both pyroglutamate formation and nitrile dehydration. The three bulky phenyl rings of the trityl group create a protective shield around the side-chain amide, preventing it from participating in unwanted reactions during the coupling and deprotection cycles of peptide synthesis.

The Benzyloxycarbonyl (Z) Group: N-Terminal Protection

The Z group protects the α-amino group, preventing it from reacting with the activated carboxyl group of another amino acid during the coupling step, thus ensuring the correct peptide bond formation. The Z group is traditionally associated with solution-phase peptide synthesis and can be removed by catalytic hydrogenolysis or strong acidic conditions.[4][5][6]

Key Advantages of this compound in Peptide Synthesis

The use of this compound offers several advantages that contribute to higher purity and yield of the final peptide:

  • Prevention of Side Reactions: The bulky Trt group effectively prevents pyroglutamate formation and nitrile dehydration.[7]

  • Improved Solubility: The lipophilic nature of the trityl group can enhance the solubility of the protected amino acid in organic solvents commonly used in peptide synthesis, such as dichloromethane (DCM) and dimethylformamide (DMF).

  • Compatibility with Boc-SPPS: this compound is compatible with Boc-based solid-phase peptide synthesis (SPPS) strategies, where the final cleavage from the resin is performed under strongly acidic conditions that also remove the Z and Trt groups.[3]

Quantitative Data and Performance Comparison

While direct, head-to-head quantitative comparisons of this compound with other glutamine derivatives in recent literature are scarce due to the prevalence of Fmoc-based strategies, the effectiveness of the trityl group in preventing side reactions is well-established. The following table summarizes the expected performance characteristics based on the known properties of the protecting groups.

ParameterThis compoundUnprotected Z-Gln-OH
Pyroglutamate Formation Significantly ReducedHigh Risk
Nitrile Formation Significantly ReducedModerate to High Risk
Coupling Efficiency Generally GoodPotentially Lower due to side reactions
Solubility in Organic Solvents GoodPoor to Moderate

Experimental Protocols

Detailed experimental protocols for the use of this compound are less common in modern literature than those for its Fmoc-counterpart. However, the following represents a generalized protocol for its incorporation in a Boc-based solid-phase peptide synthesis (Boc-SPPS) workflow.

Protocol for Incorporation of this compound in Boc-SPPS

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM) for 1-2 hours.

2. Boc Deprotection:

  • Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group from the N-terminal amino acid of the growing peptide chain.
  • Wash the resin thoroughly with DCM and then with a neutralization solution (e.g., 5-10% N,N-diisopropylethylamine (DIEA) in DCM).
  • Wash the resin again with DCM to remove excess base.

3. Coupling of this compound:

  • In a separate reaction vessel, dissolve this compound (2-4 equivalents relative to the resin loading) and a coupling agent such as HBTU (0.95 equivalents to the amino acid) in DMF.
  • Add DIEA (2-4 equivalents) to the solution to activate the carboxylic acid.
  • Add the activated this compound solution to the deprotected peptide-resin.
  • Agitate the mixture for 1-4 hours at room temperature.
  • Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates a complete reaction.

4. Washing:

  • After the coupling reaction is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

5. Repetition:

  • Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Final Cleavage and Deprotection

Upon completion of the peptide synthesis, the peptide is cleaved from the resin, and all protecting groups (including the Z and Trt groups) are removed simultaneously.

  • Treat the peptide-resin with a cleavage cocktail, typically containing a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). Scavengers such as anisole, thioanisole, and ethanedithiol are included to trap reactive cations generated during the cleavage process.

  • The reaction is typically carried out at 0°C for 1-2 hours.

  • The crude peptide is then precipitated with cold diethyl ether, collected by filtration, and purified by chromatography.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key chemical pathways and logical relationships in the use of this compound in peptide synthesis.

G cluster_synthesis Boc-SPPS Cycle with this compound Resin Peptide-Resin (N-terminal Boc) Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling Coupling with This compound Neutralization->Coupling Washing Washing Coupling->Washing Elongated_Peptide Elongated Peptide-Resin (N-terminal Z) Washing->Elongated_Peptide

Boc-SPPS Workflow for this compound Incorporation

G cluster_protection Prevention of Glutamine Side Reactions by Trt Protection Gln_Trt Gln(Trt) Residue Pyroglutamate Pyroglutamate Formation Gln_Trt->Pyroglutamate Steric Hindrance Prevents Attack Nitrile Nitrile Formation Gln_Trt->Nitrile Steric Hindrance Prevents Dehydration

Mechanism of Side Reaction Prevention by the Trityl Group

G cluster_cleavage Final Cleavage and Deprotection Protected_Peptide Protected Peptide-Resin (Z-Gln(Trt)-...) Cleavage Strong Acid Cleavage (e.g., HF, TFMSA) + Scavengers Protected_Peptide->Cleavage Crude_Peptide Crude Peptide (Free Gln) Cleavage->Crude_Peptide

Final Cleavage and Deprotection Workflow

Conclusion

This compound serves as a crucial building block in peptide synthesis, particularly in strategies that utilize Z- and Boc-protecting groups. Its mechanism of action is centered on the dual-protection strategy, where the Z group directs the proper formation of the peptide backbone and the bulky trityl group effectively shields the glutamine side chain from engaging in detrimental side reactions. While the prevalence of Fmoc-based synthesis has made detailed protocols and quantitative data for this compound less common in contemporary literature, the fundamental principles of its protective function remain a cornerstone of robust peptide synthesis design. For researchers and drug development professionals, a thorough understanding of the role of this compound allows for more informed decisions in the strategic planning of complex peptide syntheses, ultimately leading to higher purity and yield of the desired therapeutic candidates.

References

Navigating the Synthesis Landscape: A Technical Guide to the Solubility and Stability of Z-Gln(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and drug development, the physical and chemical properties of protected amino acids are paramount to achieving high yields and purity. Among these, N-α-benzyloxycarbonyl-N-γ-trityl-L-glutamine (Z-Gln(Trt)-OH) is a critical building block. Its bulky trityl group effectively prevents common side reactions associated with glutamine, such as pyroglutamate formation and dehydration. However, the successful application of this compound hinges on a thorough understanding of its solubility and stability in various organic solvents. This in-depth technical guide provides a comprehensive overview of these crucial parameters, complete with experimental protocols and logical workflows to aid in solvent selection and handling.

Solubility Profile of this compound

This compound is generally described as a white solid with good solubility in a range of organic solvents.[1][2]

Table 1: Qualitative and Semi-Quantitative Solubility of Trityl-Protected Glutamine Derivatives

SolventThis compound Qualitative SolubilityFmoc-Gln(Trt)-OH Semi-Quantitative DataApproximate Concentration ( g/100 mL)
Dimethylformamide (DMF)Soluble1 mmole in 2 mL~15.3
25 mmole in 50 mL~30.5
Chloroform (CHCl₃)Soluble[1]Not specifiedNot specified
Dichloromethane (DCM)Soluble[1]Not specifiedNot specified
Ethyl Acetate (EtOAc)Soluble[1]Not specifiedNot specified
Dimethyl Sulfoxide (DMSO)Soluble[1]Not specifiedNot specified
AcetoneSoluble[1]Not specifiedNot specified

Note: The g/100 mL concentrations for Fmoc-Gln(Trt)-OH are calculated based on its molecular weight of 610.70 g/mol and are provided for illustrative purposes. The solubility of this compound is expected to be in a similar range in these solvents.

Stability Considerations for this compound

The stability of this compound is crucial for preventing the formation of impurities during storage and synthesis. The trityl (Trt) protecting group is known for its acid lability, while the benzyloxycarbonyl (Z) group is typically removed by catalytic hydrogenation.

Key Stability Characteristics:

  • Acid Lability: The trityl group is readily cleaved by acids.[3] For instance, it is typically removed with 95% trifluoroacetic acid (TFA) within 1-3 hours.[4][5] This sensitivity necessitates the avoidance of acidic conditions during storage and handling if the trityl group is to be retained.

  • Base Stability: The trityl group is relatively stable under alkaline conditions.[6] However, prolonged exposure to strong bases should be avoided.

  • Thermal Stability: While specific data is limited, as a general practice, protected amino acids should be stored at low temperatures (e.g., -20°C) to minimize degradation over time.[7]

  • Degradation Pathways: For glutamine residues, two primary degradation pathways are of concern:

    • Pyroglutamate Formation: This irreversible cyclization of the N-terminal glutamine is a significant side reaction. The trityl protection of the side-chain amide sterically hinders this intramolecular reaction.[3]

    • Deamidation: The hydrolysis of the side-chain amide can occur, particularly under basic conditions.[7] The trityl group offers protection against this degradation pathway as well.

Table 2: General Stability Profile of this compound

ConditionStability of Trityl GroupStability of Z GroupPotential Degradation Pathways
Strong Acid (e.g., TFA)Labile[3][4][5]StableCleavage of the trityl group.
Weak AcidPotentially LabileStablePartial or slow cleavage of the trityl group.
Strong BaseRelatively Stable[6]StablePotential for deamidation over prolonged exposure.
Catalytic HydrogenationStableLabileCleavage of the Z group.
Elevated TemperatureMay degradeMay degradeIncreased rate of potential degradation pathways.

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol provides a general method for determining the solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Selected organic solvent (e.g., DMF, DCM, Ethyl Acetate)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a vial.

    • Vortex the mixture vigorously for 2-5 minutes.

    • Allow the suspension to equilibrate at a constant temperature (e.g., 25°C) for several hours or until the concentration of the supernatant remains constant.

  • Separation of Undissolved Solid:

    • Centrifuge the suspension at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

  • Quantification of Solute:

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

    • Analyze the diluted sample by HPLC to determine the precise concentration of this compound.

    • Calculate the original concentration in the saturated solution to determine the solubility.

Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a method to evaluate the stability of this compound in a chosen solvent over time.

Materials:

  • This compound

  • Selected organic solvent

  • HPLC system with a suitable column (e.g., C18)

  • Temperature-controlled incubator or water bath

  • Vials

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound in the chosen solvent at a known concentration.

    • Aliquot the solution into several vials.

  • Incubation:

    • Store the vials at a specific temperature (e.g., room temperature, 40°C).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 24, 48, 72, and 168 hours), remove a vial from storage.

    • Immediately analyze the sample by HPLC.

  • Data Analysis:

    • Quantify the peak area of the intact this compound at each time point.

    • Monitor for the appearance of new peaks, which may correspond to degradation products.

    • Plot the percentage of remaining this compound against time to determine the degradation rate. The degradation often follows pseudo-first-order kinetics.[8]

Visualizing Workflows and Relationships

To facilitate a clearer understanding of the decision-making and experimental processes, the following diagrams are provided.

Solvent_Selection_Workflow start Start: Need to dissolve This compound solubility_req Define Solubility Requirement (e.g., concentration for synthesis) start->solubility_req stability_req Define Stability Requirement (e.g., duration of experiment) start->stability_req solvent_screen Perform Solvent Screen (e.g., DMF, DCM, EtOAc, DMSO) solubility_req->solvent_screen eval_stability Evaluate Stability (Is it stable for the required duration?) stability_req->eval_stability eval_solubility Evaluate Solubility (Does it meet requirements?) solvent_screen->eval_solubility eval_solubility->eval_stability Yes failed Re-evaluate requirements or consider solvent mixtures eval_solubility->failed No optimal_solvent Optimal Solvent Selected eval_stability->optimal_solvent Yes eval_stability->failed No Solubility_Determination_Workflow start Start: Determine Solubility prepare_suspension Prepare supersaturated suspension of this compound in chosen solvent start->prepare_suspension equilibrate Equilibrate at constant temperature prepare_suspension->equilibrate centrifuge Centrifuge to separate undissolved solid equilibrate->centrifuge collect_supernatant Collect clear supernatant centrifuge->collect_supernatant dilute Dilute supernatant for HPLC analysis collect_supernatant->dilute hplc_analysis Analyze by HPLC dilute->hplc_analysis calculate_solubility Calculate solubility (e.g., mg/mL or M) hplc_analysis->calculate_solubility end End: Solubility Value calculate_solubility->end Stability_Assessment_Workflow start Start: Assess Stability prepare_solution Prepare a solution of This compound at a known concentration start->prepare_solution incubate Incubate at a specific temperature prepare_solution->incubate time_points Take samples at defined time intervals incubate->time_points hplc_analysis Analyze each sample by HPLC time_points->hplc_analysis quantify Quantify the peak area of intact this compound and any degradation products hplc_analysis->quantify plot_data Plot % remaining vs. time quantify->plot_data determine_rate Determine degradation rate and/or half-life plot_data->determine_rate end End: Stability Profile determine_rate->end

References

The Guardian AmiNo Acid: A Technical Guide to the Z-Gln(Trt)-OH Protecting Group Strategy in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis, the successful incorporation of glutamine residues presents a significant challenge due to the reactivity of their side-chain amide. Unwanted side reactions, such as pyroglutamate formation and dehydration to nitrile, can compromise the yield, purity, and ultimately the biological activity of the target peptide. The strategic use of protecting groups is paramount to mitigating these issues. This technical guide provides an in-depth analysis of the Z-Gln(Trt)-OH protecting group strategy, a robust method for the safe and efficient incorporation of glutamine in peptide synthesis, particularly suited for solution-phase methodologies.

Core Concepts: The Orthogonal Protection Strategy of this compound

This compound, or N-α-Benzyloxycarbonyl-N-γ-trityl-L-glutamine, is a derivative of L-glutamine strategically modified with two distinct protecting groups. This dual-protection scheme offers an orthogonal approach, allowing for the selective removal of one group without affecting the other, a critical feature for controlled, stepwise peptide assembly.[1][2]

  • The Z (Benzyloxycarbonyl) Group: Protecting the α-amino group, the Z group is a well-established urethane-type protecting group.[3] It is notably stable under the acidic and basic conditions commonly employed in peptide synthesis. Its removal is typically achieved through catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst), a mild condition that preserves most other protecting groups.[3][4]

  • The Trt (Trityl) Group: This bulky triphenylmethyl group shields the side-chain amide of glutamine. The steric hindrance provided by the Trt group effectively prevents intramolecular side reactions.[5] Furthermore, the presence of the Trt group significantly enhances the solubility of the amino acid derivative in organic solvents commonly used in peptide synthesis.[6] The Trt group is highly acid-labile and is typically removed with trifluoroacetic acid (TFA).[5]

The orthogonality of the Z and Trt groups makes this compound a valuable building block, particularly in solution-phase peptide synthesis where the robust Z group can be carried through several steps before its selective removal.

Quantitative Data Summary

The following tables summarize key quantitative data related to the physical, chemical, and experimental parameters of this compound and its application.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 132388-60-4[6][7]
Molecular Formula C₃₂H₃₀N₂O₅[6][7]
Molecular Weight 522.6 g/mol [7]
Appearance White to off-white powder[8]
Purity Typically ≥98%[9]
Solubility Good solubility in common organic solvents (e.g., DMF, DCM)[10]
Storage Store at room temperature[9]

Table 2: Comparison of Cleavage Cocktails for Trt Group Removal

Cleavage Cocktail Composition (v/v/v)Typical Reaction TimeKey Applications and RemarksReference(s)
95% TFA / 2.5% H₂O / 2.5% TIS1-3 hoursStandard conditions for peptides without sensitive residues. TIS acts as a scavenger for the trityl cation.[5][10]
Reagent K (TFA / H₂O / Phenol / Thioanisole / TIS)2-4 hoursRecommended for peptides containing tryptophan, methionine, or cysteine to minimize side reactions.[11]
1-10% TFA in DCM with scavenger (e.g., TIS)30 minutes - 2 hoursFor selective, on-resin deprotection or when milder acidic conditions are required.[12][13]

Table 3: Typical Parameters for Solution-Phase Coupling of Z-Protected Amino Acids

ParameterValue/RangePurposeReference(s)
Reagent Equivalents
Z-Amino Acid1 - 1.5 eq.Ensures the reaction drives to completion.[4]
Coupling Reagent (e.g., DCC, HBTU)1 - 1.5 eq.Activates the carboxylic acid for amide bond formation.[4][13]
Additive (e.g., HOBt)1 - 1.5 eq.Suppresses racemization.[4][13]
Base (e.g., DIPEA, NMM)2 - 3 eq.Provides the necessary basic environment.[4]
Reaction Times
Activation5 - 15 minutesPre-activates the carboxylic acid.[4]
Coupling2 - 24 hoursFormation of the peptide bond.[4]

Experimental Protocols

The following are detailed methodologies for the key experimental steps involving the use of this compound in solution-phase peptide synthesis.

Peptide Coupling using this compound

This protocol describes a general procedure for the coupling of this compound to a C-terminally protected amino acid or peptide fragment (H-Xaa-OR).

Materials:

  • This compound

  • Amino acid or peptide ester hydrochloride (H-Xaa-OR·HCl)

  • Coupling reagent (e.g., N,N'-Dicyclohexylcarbodiimide - DCC)

  • Racemization suppressant (e.g., 1-Hydroxybenzotriazole - HOBt)

  • Base (e.g., N-Methylmorpholine - NMM or Diisopropylethylamine - DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Neutralization of the Amino Component: In a round-bottom flask, dissolve the amino acid or peptide ester hydrochloride (1 equivalent) in anhydrous DCM or DMF. Cool the solution to 0°C in an ice bath. Add the base (1 equivalent) dropwise while stirring and continue to stir for 15-30 minutes at 0°C.

  • Activation of this compound: In a separate flask, dissolve this compound (1.1 equivalents) and HOBt (1.1 equivalents) in anhydrous DCM or DMF and cool to 0°C.

  • Coupling Reaction: To the solution from step 2, add a solution of DCC (1.1 equivalents) in the same solvent dropwise. A white precipitate of dicyclohexylurea (DCU) will form. Stir the mixture for 15 minutes at 0°C. Add the neutralized amino component from step 1 to this activation mixture.

  • Reaction Progression: Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight. Monitor the reaction progress using an appropriate technique (e.g., TLC or HPLC).

  • Work-up: a. Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of the reaction solvent. b. Combine the filtrate and washes and transfer to a separatory funnel. c. Wash the organic layer successively with 1M HCl, water, 5% NaHCO₃ solution, water, and finally with brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

  • Purification: The crude protected peptide can be purified by recrystallization or silica gel column chromatography.

Deprotection of the Z-Group by Catalytic Hydrogenation

This protocol outlines the selective removal of the N-terminal Z-group.

Materials:

  • Z-protected peptide

  • 10% Palladium on carbon (Pd/C) catalyst

  • Solvent (e.g., Methanol (MeOH), Ethanol (EtOH), or Tetrahydrofuran (THF))

  • Hydrogen gas (H₂) source

Procedure:

  • Preparation: Dissolve the Z-protected peptide (1 equivalent) in a suitable solvent in a reaction flask.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 10-20 mol% by weight of the substrate) to the solution.

  • Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere. Maintain a positive pressure of hydrogen (e.g., with a balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until completion (typically 1-4 hours).

  • Catalyst Removal: Upon completion, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen). Filter the reaction mixture through a pad of Celite® or a membrane filter to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected peptide. The crude product can often be used directly in the next coupling step or purified if necessary.

Deprotection of the Trt-Group by Acidolysis

This protocol describes the removal of the side-chain Trt group.

Materials:

  • Trt-protected peptide

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% deionized water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

  • Dichloromethane (DCM)

Procedure:

  • Preparation: Dissolve the Trt-protected peptide in a suitable reaction vessel.

  • Cleavage: Add the cleavage cocktail to the dissolved peptide. The volume should be sufficient to ensure complete dissolution.

  • Reaction: Stir the mixture at room temperature for 1-3 hours.

  • Work-up: a. Concentrate the reaction mixture under a stream of nitrogen or by rotary evaporation to approximately 10% of the original volume. b. Precipitate the peptide by adding the concentrated solution to a 10-fold excess of cold diethyl ether. c. Centrifuge the mixture to pellet the peptide. d. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and logical relationships in the this compound protecting group strategy.

G cluster_coupling Peptide Coupling Workflow start Start: this compound + H-Xaa-OR neutralize Neutralize Amino Component (Base, 0°C) start->neutralize activate Activate Carboxyl Group (DCC/HOBt, 0°C) start->activate couple Couple (0°C to RT, 2-24h) neutralize->couple activate->couple workup Work-up & Purification couple->workup product Product: Z-Gln(Trt)-Xaa-OR workup->product

Caption: Workflow for the solution-phase coupling of this compound.

G cluster_deprotection Orthogonal Deprotection Strategy start Z-Gln(Trt)-Peptide z_deprotect Z-Group Removal (H₂, Pd/C) start->z_deprotect Selective N-terminal deprotection trt_deprotect Trt-Group Removal (TFA/TIS) start->trt_deprotect Selective side-chain deprotection h_gln_trt_peptide H-Gln(Trt)-Peptide z_deprotect->h_gln_trt_peptide z_gln_h_peptide Z-Gln-Peptide trt_deprotect->z_gln_h_peptide final_deprotection_z Trt-Group Removal (TFA/TIS) h_gln_trt_peptide->final_deprotection_z final_deprotection_trt Z-Group Removal (H₂, Pd/C) z_gln_h_peptide->final_deprotection_trt final_product H-Gln-Peptide final_deprotection_z->final_product final_deprotection_trt->final_product

Caption: Logical workflow of the orthogonal deprotection strategy.

G cluster_prevention Mechanism of Side Reaction Prevention by Trt Group unprotected_gln Unprotected Gln Side-Chain pyroglutamate Pyroglutamate Formation (Intramolecular Cyclization) unprotected_gln->pyroglutamate N-terminal amine attack nitrile Nitrile Formation (Dehydration) unprotected_gln->nitrile Coupling reagent mediated trt_protected_gln Trt-Protected Gln Side-Chain steric_hindrance Steric Hindrance from Bulky Trt Group trt_protected_gln->steric_hindrance desired_coupling Desired Peptide Bond Formation trt_protected_gln->desired_coupling steric_hindrance->pyroglutamate Blocks steric_hindrance->nitrile Blocks

Caption: Prevention of side reactions by the Trt protecting group.

Conclusion

The this compound protecting group strategy offers a reliable and effective method for the incorporation of glutamine into peptides, particularly in solution-phase synthesis. The orthogonal nature of the Z and Trt groups provides synthetic chemists with precise control over the deprotection steps, while the Trt group affords excellent protection against common side reactions and enhances solubility. By understanding the principles and applying the detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently utilize this compound to achieve higher yields and purity in the synthesis of complex glutamine-containing peptides.

References

A Technical Guide to Z-Gln(Trt)-OH: A Key Building Block in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-benzyloxycarbonyl-N-γ-trityl-L-glutamine, commonly abbreviated as Z-Gln(Trt)-OH. This protected amino acid is a critical component in the field of peptide chemistry, particularly in solution-phase and solid-phase peptide synthesis (SPPS). Its unique combination of protecting groups offers significant advantages in the synthesis of complex peptides, making it an essential reagent for researchers and professionals in drug development and biochemical research.

Core Data Presentation

The fundamental chemical and physical properties of this compound are summarized in the table below for quick reference.

PropertyValue
CAS Number 132388-60-4[1][2][3]
Molecular Formula C₃₂H₃₀N₂O₅[1][2][3]
Molecular Weight 522.59 g/mol [1][4]
Synonyms N-alpha-carbobenzoxy-N-gamma-trityl-L-glutamine, Cbthis compound[1][5]
Purity Typically ≥98%[1]
Storage Room temperature[1]

The Role of Protecting Groups in Peptide Synthesis

In peptide synthesis, protecting groups are essential for preventing unwanted side reactions at the reactive functional groups of amino acids. This compound utilizes two such groups: the benzyloxycarbonyl (Z) group and the trityl (Trt) group.

  • The Benzyloxycarbonyl (Z) Group: The Z group protects the α-amino group of the glutamine. This group is stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenation, a method that is orthogonal to many other protecting groups used in peptide synthesis.[4]

  • The Trityl (Trt) Group: The side chain of glutamine contains an amide group that is susceptible to undesirable side reactions, such as dehydration to a nitrile or cyclization to form pyroglutamate, particularly during the activation of the carboxyl group.[6][7] The bulky trityl group effectively shields this side-chain amide, preventing these side reactions and ensuring the integrity of the growing peptide chain.[6] Furthermore, the presence of the Trt group enhances the solubility of the amino acid derivative in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF).[4][6]

The use of this compound is particularly advantageous in both solid-phase and solution-phase peptide synthesis methodologies, where preventing side reactions and ensuring the correct amino acid sequence is paramount for achieving high yields and purity of the final peptide.[1]

Experimental Protocol: Incorporation of this compound in Solution-Phase Peptide Synthesis

This protocol outlines a general methodology for the coupling of this compound to an amino acid ester in a solution-phase synthesis. This is a common procedure in the stepwise elongation of a peptide chain.

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Gly-OEt·HCl)

  • Coupling reagent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or HBTU/HOBt)

  • Base (e.g., N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA))

  • Anhydrous solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF))

  • Stirring apparatus

  • Standard laboratory glassware

Procedure:

  • Preparation of the Reaction Mixture:

    • In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.0 equivalent) and a base such as DIPEA (1.1 equivalents) in the anhydrous solvent. Stir the mixture for 15-30 minutes at room temperature to liberate the free amine.

    • In a separate flask, dissolve this compound (1.0 equivalent) and the coupling reagent (e.g., HBTU, 1.0 equivalent, and HOBt, 1.0 equivalent) in the anhydrous solvent.

  • Activation of the Carboxylic Acid:

    • Add a base such as DIPEA (2.0 equivalents) to the solution containing this compound and the coupling reagents. The solution will typically change color, indicating the activation of the carboxylic acid.

  • Coupling Reaction:

    • Add the activated this compound solution to the flask containing the free amino acid ester.

    • Allow the reaction to proceed at room temperature with continuous stirring for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

    • Wash the filtrate with an acidic solution (e.g., 1 M HCl), a basic solution (e.g., saturated NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization to yield the pure dipeptide.

Logical Workflow for Peptide Synthesis

The following diagram illustrates the general workflow for the incorporation of a protected amino acid, such as this compound, into a growing peptide chain during solution-phase synthesis.

Peptide_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products This compound This compound Activation Activation of Carboxylic Acid This compound->Activation Amino_Acid_Ester Amino Acid Ester (e.g., H-Gly-OEt) Coupling Peptide Bond Formation Amino_Acid_Ester->Coupling Coupling_Reagents Coupling Reagents (e.g., HBTU/HOBt) Coupling_Reagents->Activation Base Base (e.g., DIPEA) Base->Activation Activation->Coupling Workup_Purification Work-up and Purification Coupling->Workup_Purification Protected_Dipeptide Protected Dipeptide (Z-Gln(Trt)-Gly-OEt) Workup_Purification->Protected_Dipeptide Byproducts By-products Workup_Purification->Byproducts

Caption: Workflow of this compound in peptide coupling.

Conclusion

This compound is a valuable and highly effective protected amino acid for its role in the synthesis of complex peptides. The strategic use of the Z and Trt protecting groups minimizes common side reactions associated with the glutamine residue, thereby enhancing the efficiency and success of peptide synthesis. This technical guide provides essential data and a foundational experimental protocol to aid researchers and drug development professionals in the effective application of this important chemical building block.

References

Spectroscopic Profile of Z-Gln(Trt)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for N-α-benzyloxycarbonyl-N-γ-trityl-L-glutamine (Z-Gln(Trt)-OH), a critical building block in peptide synthesis and drug discovery. Due to the limited availability of complete, experimentally verified spectra in the public domain, this document focuses on predicted and characteristic spectroscopic features based on the known structure of the molecule and data from related compounds.

Molecular Structure and Properties

This compound is a protected amino acid derivative essential for the incorporation of glutamine into peptide sequences. The benzyloxycarbonyl (Z) group protects the α-amino group, while the bulky trityl (Trt) group shields the side-chain amide, preventing undesirable side reactions during synthesis.

PropertyValueReference
Molecular Formula C₃₂H₃₀N₂O₅[1][2]
Molecular Weight 522.59 g/mol [1][2]
CAS Number 132388-60-4[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. Below are the expected chemical shifts for ¹H and ¹³C NMR.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound will exhibit characteristic signals for the protons of the glutamine backbone, the benzyloxycarbonyl (Z) protecting group, and the trityl (Trt) protecting group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~10-12Broad Singlet1HCarboxylic acid (-COOH)
~8.0-8.5Singlet/Doublet1HSide-chain amide (-NH-Trt)
~7.1-7.4Multiplet20HAromatic protons (Trityl and Benzyl)
~5.1Singlet/Multiplet2HBenzylic protons (-CH₂-Ph)
~4.2-4.4Multiplet1Hα-CH
~2.1-2.4Multiplet2Hγ-CH₂
~1.9-2.1Multiplet2Hβ-CH₂

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbonyl carbons and aromatic carbons will appear at the downfield end of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm)Assignment
~173-176Carboxylic acid carbonyl (C=O)
~170-172Side-chain amide carbonyl (C=O)
~156-158Urethane carbonyl (Z group C=O)
~144-145Quaternary aromatic carbons (Trityl)
~136-137Quaternary aromatic carbon (Benzyl)
~126-129Aromatic carbons (Trityl and Benzyl)
~70-71Trityl quaternary carbon (C-Ph₃)
~66-68Benzylic carbon (-CH₂-Ph)
~53-56α-Carbon
~32-34γ-CH₂
~28-30β-CH₂

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 3: Predicted IR Absorption Frequencies for this compound

Frequency (cm⁻¹)IntensityVibrationFunctional Group
~3300MediumN-H StretchAmide
~3030MediumC-H StretchAromatic
~2850-2960MediumC-H StretchAliphatic
~2500-3300BroadO-H StretchCarboxylic Acid
~1710-1740StrongC=O StretchCarboxylic Acid
~1680-1700StrongC=O StretchUrethane (Z group)
~1640-1670StrongC=O StretchAmide (Amide I)
~1510-1550StrongN-H BendAmide (Amide II)
~1450, ~1495MediumC=C StretchAromatic Ring
~1210-1320StrongC-O StretchCarboxylic Acid/Ester
~690-770StrongC-H BendAromatic (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule.

Table 4: Expected Mass Spectrometry Data for this compound

Ionm/z (calculated)m/z (expected)
[M+H]⁺523.2233~523.2
[M+Na]⁺545.2052~545.2

The exact mass is calculated for the molecular formula C₃₂H₃₀N₂O₅[1][2]. The observed m/z values in an experimental spectrum should be very close to these calculated values.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation and Parameters:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled pulse sequence.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

IR Spectroscopy

Sample Preparation:

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a thin, transparent pellet.

Instrumentation and Parameters:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of scans: 16-32.

Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • A small amount of an acid (e.g., formic acid) may be added to promote ionization.

Instrumentation and Parameters:

  • Mass Spectrometer: Electrospray Ionization (ESI) mass spectrometer.

  • Ionization Mode: Positive ion mode.

  • Mass Range: Scan a range that includes the expected molecular ion peaks (e.g., m/z 100-1000).

  • Capillary Voltage: Typically 3-5 kV.

  • Nebulizing Gas: Nitrogen.

Visualizations

Workflow for Spectroscopic Analysis of this compound

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment MS->Purity

Caption: General workflow for the spectroscopic analysis of this compound.

Logical Relationship of Protecting Groups

Protecting_Groups cluster_protected Protected Glutamine Glutamine Glutamine Z_Gln α-Amino Protected Z-Gln-OH Glutamine:f0->Z_Gln:f0 Z-Cl Gln_Trt Side-chain Protected H-Gln(Trt)-OH Glutamine:f0->Gln_Trt:f0 Trt-Cl Z_Gln_Trt Doubly Protected This compound Z_Gln:f1->Z_Gln_Trt:f0 Trt-Cl Gln_Trt:f1->Z_Gln_Trt:f0 Z-Cl

Caption: Logical relationship of protecting groups on the glutamine scaffold.

References

The Hydrophobic Character of Z-Gln(Trt)-OH: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the hydrophobicity of the protected amino acid Z-Gln(Trt)-OH, a critical building block in solid-phase and solution-phase peptide synthesis. This guide provides researchers, scientists, and drug development professionals with essential data, experimental context, and a theoretical framework for understanding and leveraging the hydrophobic nature of this reagent.

The hydrophobicity of protected amino acids is a crucial parameter in peptide synthesis, influencing solubility, aggregation, and purification efficiency. This compound, or N-α-Carbobenzyloxy-N-γ-trityl-L-glutamine, is a widely used derivative of glutamine where the α-amino group is protected by a benzyloxycarbonyl (Z) group and the side-chain amide is protected by a bulky trityl (Trt) group.[1] These protecting groups are fundamental in preventing unwanted side reactions during peptide synthesis and significantly contribute to the molecule's overall hydrophobicity.

Quantitative Assessment of Hydrophobicity

The hydrophobicity of a compound can be quantified using the partition coefficient (LogP), which measures the ratio of its concentration in a nonpolar solvent (like octanol) to its concentration in a polar solvent (like water). A higher LogP value indicates greater hydrophobicity. The calculated LogP values for this compound from various sources are summarized below.

ParameterValueSource
Molecular Formula C₃₂H₃₀N₂O₅[2][3][4][5][6]
Molecular Weight 522.6 g/mol [2][3][4][6]
Calculated LogP 6.26[7]
Calculated LogP (XLogP3) 5.3[2]
Calculated LogP 5.2545[3]

These high LogP values unequivocally classify this compound as a highly hydrophobic molecule. This characteristic is primarily due to the presence of the large, nonpolar trityl and benzyloxycarbonyl protecting groups.

The Role of Protecting Groups in Conferring Hydrophobicity

The hydrophobicity of this compound is a direct consequence of its chemical structure, specifically the protecting groups attached to the glutamine core. The following diagram illustrates the logical relationship between the protecting groups and the resulting hydrophobicity, which in turn dictates its solubility in organic solvents used in peptide synthesis.

G Logical Flow: From Protection to Solubility A Glutamine Core D This compound (Protected Amino Acid) A->D B Z (Benzyloxycarbonyl) Group (α-amino protection) B->D C Trt (Trityl) Group (Side-chain protection) C->D E Increased Hydrophobicity D->E leads to F High Solubility in Organic Solvents (e.g., DMF, NMP) E->F results in G Workflow for RP-HPLC Hydrophobicity Determination cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Prepare Mobile Phases (A: 0.1% TFA in H₂O) (B: 0.1% TFA in ACN) C Equilibrate C18 Column A->C B Prepare this compound Sample (1 mg/mL in ACN) D Inject Sample B->D C->D E Run Gradient Elution (5-95% ACN) D->E F UV Detection E->F G Record Retention Time F->G H Correlate Retention Time with Hydrophobicity G->H

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Gln(Trt) in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of glutamine (Gln) residues into peptide sequences is essential for synthesizing a wide range of biologically active peptides. However, the side-chain amide of glutamine presents significant challenges during solid-phase peptide synthesis (SPPS), primarily the risk of dehydration to a nitrile or cyclization to form pyroglutamate, especially during the amino acid activation step.[1][2][3] To mitigate these side reactions, the side-chain is protected with a suitable group. The trityl (Trt) group is the most widely used and effective protecting group for the glutamine side chain in Fmoc-based SPPS.[1]

The Nα-Fmoc-Nδ-trityl-L-glutamine (Fmoc-Gln(Trt)-OH) derivative is the industry standard, offering excellent solubility in common SPPS solvents like dimethylformamide (DMF) and full compatibility with the orthogonal Fmoc/tBu synthesis strategy.[2][4][5] While the Nα-Benzyloxycarbonyl (Z) protecting group is more traditionally associated with solution-phase synthesis or Boc-based strategies, it is possible to incorporate Z-protected amino acids into an Fmoc-SPPS workflow, as the Z group can also be removed under the final strong acidic conditions used for cleavage.[6]

These application notes provide a detailed protocol for the standard coupling of Gln(Trt) using the prevalent Fmoc-Gln(Trt)-OH building block and include adaptations for the use of Z-Gln(Trt)-OH.

Advantages of Trityl (Trt) Side-Chain Protection for Glutamine:
  • Prevention of Side Reactions: The bulky trityl group sterically hinders and protects the side-chain amide, effectively preventing its dehydration to a nitrile and minimizing pyroglutamate formation.[1][2][4]

  • Enhanced Solubility: Unprotected Fmoc-Gln-OH has poor solubility in DMF. The presence of the lipophilic Trt group significantly improves the solubility of the amino acid derivative, ensuring more efficient and complete coupling reactions.[4][5]

  • Orthogonality: In the context of Fmoc-SPPS, the acid-labile Trt group is orthogonal to the base-labile Fmoc group. This allows for the selective removal of the Nα-Fmoc group at each cycle without affecting the side-chain protection.[4] The Trt group is then typically removed during the final cleavage from the resin using a strong acid cocktail.[1]

Quantitative Data Summary

The physicochemical properties of the standard Fmoc-Gln(Trt)-OH reagent are summarized below. Researchers using this compound should consult their supplier for specific data, though molecular weight and formula will differ, the general appearance and purity requirements remain analogous.

PropertyValueReference
Compound Name Nα-Fmoc-Nδ-trityl-L-glutamine[4]
Abbreviation Fmoc-Gln(Trt)-OH[4]
CAS Number 132327-80-1[2]
Molecular Formula C₃₉H₃₄N₂O₅[2]
Molecular Weight 610.70 g/mol [2]
Appearance White to off-white powder[2]
Purity (HPLC) ≥98.0%[2]
Storage 2-8°C, desiccated[2]

Experimental Protocols

This section provides a detailed methodology for the incorporation of a Gln(Trt) residue into a growing peptide chain on a solid support using a manual SPPS workflow.

Protocol 1: Standard Coupling of Fmoc-Gln(Trt)-OH

This protocol describes a single coupling cycle for incorporating Fmoc-Gln(Trt)-OH onto a resin-bound peptide chain with a free N-terminal amine.

1. Materials and Reagents:

  • Peptide synthesis resin with a free N-terminal amine (e.g., Rink Amide, Wang)

  • Fmoc-Gln(Trt)-OH

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Fmoc Deprotection: 20% Piperidine in DMF (v/v)

  • Coupling/Activation Reagents:

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU

    • HOBt (Hydroxybenzotriazole) - Note: Often included with HBTU

    • DIPEA (N,N'-Diisopropylethylamine) or 2,4,6-Collidine

  • Washing Solvents: DMF, DCM

2. Resin Preparation and Swelling:

  • Place the peptide-resin in a suitable reaction vessel.

  • Add sufficient DMF to cover the resin.

  • Allow the resin to swell for at least 30-60 minutes with gentle agitation.[1]

  • Drain the DMF.

3. Nα-Fmoc Group Deprotection:

  • Add a solution of 20% piperidine in DMF to the swelled resin.

  • Agitate the mixture for 5-10 minutes at room temperature.[2]

  • Drain the solution.

  • Repeat the piperidine treatment for an additional 5-10 minutes to ensure complete deprotection.[1]

  • Drain the solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

4. Fmoc-Gln(Trt)-OH Activation and Coupling:

  • In a separate vessel, dissolve Fmoc-Gln(Trt)-OH (3-5 equivalents relative to the resin loading) and HBTU/HATU (2.9-5 equivalents) in a minimal amount of DMF.[1][2]

  • Add DIPEA (6-10 equivalents) to the solution to begin the activation.[1][2] Let the mixture pre-activate for 1-2 minutes.

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.[1]

  • Optional: Perform a qualitative Kaiser test (ninhydrin test) on a few resin beads to monitor reaction completion. A yellow color indicates a complete reaction (no free primary amines), while a blue color indicates an incomplete coupling.[1]

5. Washing:

  • Drain the coupling solution from the reaction vessel.

  • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Perform a final wash with DCM (2-3 times) and then DMF (2-3 times) to prepare the resin for the next cycle.[6]

Protocol 2: Adaptation for this compound

The coupling procedure for this compound is analogous to that for the Fmoc-protected version. The primary difference in the overall SPPS workflow is the Nα-deprotection step of the subsequent amino acid. The Z-group is stable to the basic conditions of piperidine used for Fmoc removal, allowing it to be used within an Fmoc/tBu strategy.

  • Coupling: Follow steps 4 and 5 from Protocol 1, substituting this compound for Fmoc-Gln(Trt)-OH. Use the same coupling reagents (e.g., HBTU/DIPEA).[6]

  • Post-Coupling: After coupling this compound, the peptide chain will be terminated with a Z-protected Gln(Trt) residue. To continue elongation with standard Fmoc-amino acids, the Z-group must be removed. However, selective on-resin Z-group removal is not standard. Therefore, this compound is typically only suitable as the final N-terminal residue before final cleavage. If elongation is required, a different orthogonal strategy would be necessary.

Protocol 3: Final Cleavage and Trt Deprotection

This procedure is performed after the full peptide sequence has been assembled to cleave the peptide from the resin and remove all acid-labile side-chain protecting groups, including Trt and the Z-group.

1. Materials and Reagents:

  • Fully synthesized, dry peptide-resin

  • Cleavage Cocktail: A common cocktail is Reagent K or a variation. For peptides containing Trt-protected residues (Gln, Asn, His, Cys), scavengers are critical to prevent re-alkylation of other residues by the released trityl carbocation.[7]

    • Standard Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIPS).[4]

  • Cold diethyl ether

2. Cleavage Procedure:

  • Wash the final peptide-resin with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.[4]

  • Place the dry resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate, which contains the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

3. Peptide Precipitation and Isolation:

  • Precipitate the peptide by adding the TFA filtrate dropwise into a centrifuge tube containing a large volume (approx. 10x the filtrate volume) of cold diethyl ether.[4]

  • A white precipitate of the crude peptide should form.

  • Pellet the precipitated peptide by centrifugation (e.g., 3000-4000 rpm for 5-10 minutes).[4]

  • Carefully decant the ether.

  • Wash the peptide pellet by resuspending it in fresh cold diethyl ether and repeating the centrifugation. Repeat this wash step 2-3 times to remove residual scavengers.[4]

  • Dry the final peptide product under vacuum to obtain the crude peptide, which can then be purified by HPLC.

Diagrams and Workflows

The following diagrams illustrate the key processes involved in the solid-phase synthesis using Gln(Trt)-OH.

SPPS_Workflow Start Start: Peptide-Resin-(AA)n Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Coupling (Fmoc-Gln(Trt)-OH, HBTU, DIPEA) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 End End: Peptide-Resin-(AA)n+1 Wash2->End Repeat Cycle Cleavage Final Cleavage (TFA/TIPS/H2O) End->Cleavage

Caption: General workflow for one cycle of Solid-Phase Peptide Synthesis (SPPS).

Side_Reaction_Prevention cluster_0 Without Trt Protection (Undesirable) cluster_1 With Trt Protection (Desired) Gln_unprotected Fmoc-Gln-OH Activation Activation (e.g., Carbodiimide) Gln_unprotected->Activation Pyroglutamate Pyroglutamate Formation Activation->Pyroglutamate Nitrile Nitrile Formation (Dehydration) Activation->Nitrile Gln_protected Fmoc-Gln(Trt)-OH Activation_prot Activation Gln_protected->Activation_prot Peptide_Bond Successful Peptide Bond Formation Activation_prot->Peptide_Bond Cleavage_Deprotection PeptideResin Full Peptide-Resin (with Trt, tBu, etc.) CleavageStep Cleavage from Resin & Side-Chain Deprotection PeptideResin->CleavageStep TFA_Cocktail Cleavage Cocktail (TFA/TIPS/H2O) TFA_Cocktail->CleavageStep CrudePeptide Crude Peptide in TFA Solution CleavageStep->CrudePeptide Precipitation Precipitation (Cold Diethyl Ether) CrudePeptide->Precipitation FinalPeptide Purified Peptide Precipitation->FinalPeptide

References

Application Notes and Protocols for Solution-Phase Peptide Synthesis Using Z-Gln(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-α-benzyloxycarbonyl-N-γ-trityl-L-glutamine (Z-Gln(Trt)-OH) in solution-phase peptide synthesis (SPPS). This document outlines the strategic importance of this building block, detailed experimental protocols for its application, and expected outcomes.

Application Notes

Introduction to Solution-Phase Peptide Synthesis with this compound

Solution-phase peptide synthesis is a classical and highly effective method for producing peptides, particularly for large-scale synthesis and when purification of intermediates is desired to ensure the final product's purity.[1][2] The stepwise assembly of amino acids in solution requires a robust strategy of protecting reactive functional groups to prevent unwanted side reactions.[3]

The incorporation of glutamine into a peptide sequence presents unique challenges, primarily the risk of side-chain amide dehydration to a nitrile or cyclization to pyroglutamate during the activation of the carboxylic acid for coupling.[4][5] To mitigate these side reactions, protection of the side-chain amide is essential.

The Strategic Advantage of the Z and Trt Protecting Groups

This compound is a derivative of L-glutamine where the α-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, and the side-chain amide is protected by a trityl (Trt) group.[6] This dual-protection scheme offers significant advantages:

  • Orthogonality: The Z and Trt groups are orthogonal, meaning they can be removed under different conditions. The Z-group is labile to catalytic hydrogenation, while the Trt group is stable under these conditions but is readily cleaved by mild acids.[7] This allows for the selective deprotection of the N-terminus for chain elongation without affecting the side-chain protection.

  • Prevention of Side Reactions: The bulky trityl group effectively shields the side-chain amide, preventing dehydration and pyroglutamate formation during coupling reactions.[8]

  • Enhanced Solubility: The presence of the lipophilic trityl group often improves the solubility of the protected amino acid and subsequent peptide fragments in organic solvents commonly used in solution-phase synthesis.[9]

The Z-group, introduced by Bergmann and Zervas, is a well-established N-terminal protecting group that provides robust protection during coupling and is typically removed by catalytic hydrogenation (H₂/Pd/C), a mild procedure that does not affect most other protecting groups, including the acid-labile Trt group.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a model dipeptide, Z-Gln(Trt)-Ala-OMe, followed by the sequential removal of the protecting groups.

Protocol 1: Peptide Coupling of this compound with L-Alanine Methyl Ester

This protocol describes the formation of the peptide bond between this compound and L-Alanine methyl ester (H-Ala-OMe) using dicyclohexylcarbodiimide (DCC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) to suppress racemization.[5][10]

Materials:

  • This compound

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • 5% aqueous HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of H-Ala-OMe free base: In a round-bottom flask, dissolve H-Ala-OMe·HCl (1.1 equivalents) in anhydrous DCM. Add DIPEA or TEA (1.1 equivalents) and stir the solution at room temperature for 20 minutes to neutralize the hydrochloride salt.

  • Activation of this compound: In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Coupling Reaction: To the cooled solution of this compound and HOBt, add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form. Stir the mixture at 0°C for 30 minutes.

  • Add the previously prepared H-Ala-OMe free base solution to the reaction mixture.

  • Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir overnight.

  • Work-up:

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Once the reaction is complete, filter off the precipitated DCU and wash the filter cake with a small amount of DCM.

    • Combine the filtrates and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[7]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude Z-Gln(Trt)-Ala-OMe by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Protocol 2: Selective N-Terminal Z-Group Deprotection

This protocol describes the removal of the Z-group by catalytic hydrogenation, leaving the Trt-protected side chain and the methyl ester intact.[7]

Materials:

  • Z-Gln(Trt)-Ala-OMe

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite

Procedure:

  • Reaction Setup: Dissolve the purified Z-Gln(Trt)-Ala-OMe (1.0 equivalent) in methanol.

  • Carefully add 10% Pd/C (typically 10-20% by weight of the peptide) to the solution.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (a balloon filled with hydrogen is often sufficient for small-scale reactions). Repeat this process three times.

  • Stir the suspension vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-16 hours).

  • Work-up:

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with methanol.

    • Combine the filtrates and evaporate the solvent under reduced pressure to yield H-Gln(Trt)-Ala-OMe. This product is often used in the next step without further purification if found to be pure by TLC or LC-MS.

Protocol 3: Side-Chain Trt-Group and C-Terminal Ester Deprotection

This protocol details the final deprotection step, where the Trt group and the methyl ester are removed to yield the final dipeptide, H-Gln-Ala-OH.

Materials:

  • H-Gln(Trt)-Ala-OMe

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Aqueous sodium hydroxide (NaOH) solution (1 M)

  • Aqueous hydrochloric acid (HCl) solution (1 M)

Procedure:

  • Trt-Group Deprotection:

    • Dissolve the H-Gln(Trt)-Ala-OMe in a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.[8]

    • Stir the solution at room temperature for 1-2 hours.

    • Precipitate the peptide by adding the reaction mixture dropwise to a large volume of cold diethyl ether.

    • Collect the precipitate by centrifugation or filtration, wash with cold diethyl ether, and dry under vacuum to obtain H-Gln-Ala-OMe as a TFA salt.

  • Saponification of the Methyl Ester:

    • Dissolve the H-Gln-Ala-OMe·TFA salt in a mixture of methanol and water.

    • Cool the solution to 0°C and add 1 M NaOH dropwise until the pH is approximately 11-12.

    • Stir the reaction at room temperature and monitor by TLC or LC-MS until the ester is fully hydrolyzed.

    • Carefully neutralize the solution to pH 7 with 1 M HCl.

    • Remove the methanol under reduced pressure.

  • Purification: The final peptide, H-Gln-Ala-OH, can be purified by preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following table summarizes the key parameters and expected outcomes for the solution-phase synthesis of a dipeptide using this compound.

StepProductKey ReagentsTypical Reaction TimeTypical Yield Range (%)Purification Method
Peptide Coupling Z-Gln(Trt)-Ala-OMeThis compound, H-Ala-OMe·HCl, DCC, HOBt, DIPEA12-24 hours70-90Silica Gel Column Chromatography
Z-Group Deprotection H-Gln(Trt)-Ala-OMe10% Pd/C, H₂2-16 hours>90Filtration (often used crude in the next step)
Global Deprotection H-Gln-Ala-OHTFA, TIS, NaOH2-4 hours>85 (after purification)Preparative RP-HPLC

Visualizations

Experimental Workflow

G Experimental Workflow for Dipeptide Synthesis cluster_0 Step 1: Peptide Coupling cluster_1 Step 2: Selective Z-Deprotection cluster_2 Step 3: Global Deprotection & Purification A This compound + H-Ala-OMe B DCC / HOBt in DCM A->B Activation C Crude Z-Gln(Trt)-Ala-OMe B->C Coupling (12-24h) D Purification (Column Chromatography) C->D Work-up E Pure Z-Gln(Trt)-Ala-OMe D->E F H₂ / Pd-C in MeOH E->F Hydrogenolysis (2-16h) G H-Gln(Trt)-Ala-OMe F->G H Filtration G->H I Purified H-Gln(Trt)-Ala-OMe H->I J TFA / TIS / H₂O I->J Trt Deprotection K H-Gln-Ala-OMe J->K L NaOH (Saponification) K->L M Crude H-Gln-Ala-OH L->M N Purification (RP-HPLC) M->N O Pure H-Gln-Ala-OH N->O

Caption: A generalized workflow for the solution-phase synthesis of H-Gln-Ala-OH.

Protecting Group Strategy

G Protecting Group Strategy for this compound cluster_structure cluster_reactions Z Z-group (N-terminus) Gln Gln Z->Gln Coupling Peptide Coupling (DCC/HOBt) Z->Coupling Stable Trt Trt-group (Side-chain) Gln->Trt Trt->Coupling Stable Z_Deprotection Selective Z-Deprotection (H₂ / Pd-C) Coupling->Z_Deprotection Z_Deprotection->Z Z is removed Z_Deprotection->Trt Trt remains intact Trt_Deprotection Final Trt-Deprotection (TFA / TIS) Z_Deprotection->Trt_Deprotection Trt_Deprotection->Trt Trt is removed

Caption: Orthogonal protecting group strategy for this compound in peptide synthesis.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting the appropriate coupling reagents for Z-Gln(Trt)-OH (N-α-benzyloxycarbonyl-N-γ-trityl-L-glutamine) and detailed protocols for its use in peptide synthesis. The trityl (Trt) protection of the glutamine side chain is a critical strategy to prevent common side reactions, such as pyroglutamate formation and dehydration to a nitrile, particularly during activation with carbodiimide reagents.[1][2][3][4] The bulky trityl group also enhances the solubility of the amino acid derivative in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF).[1][2][4]

While many literature examples focus on Fmoc-Gln(Trt)-OH, the principles and protocols outlined here are directly applicable to this compound, as the side-chain chemistry and steric hindrance remain the primary considerations during the coupling step.

Recommended Coupling Reagents

The choice of coupling reagent is crucial for achieving high coupling efficiency and minimizing side reactions like racemization.[5] For this compound, several classes of reagents are highly effective, including uronium/aminium salts and carbodiimides, often used with additives.

Uronium/Aminium Salts:

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are highly efficient and popular coupling reagents that lead to rapid reactions with minimal racemization.[6][7][8] They are suitable for both solution-phase and solid-phase peptide synthesis (SPPS).[8]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is similar to HBTU but often reacts faster and with even less epimerization, making it a preferred choice for challenging couplings.[6][9] It is particularly effective for acylating sterically hindered amino acids and in the synthesis of long or difficult peptides.[10]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) offers high coupling efficiency and is reported to have reduced racemization rates compared to some other reagents.[6][11]

Carbodiimides:

  • DIC (N,N'-Diisopropylcarbodiimide) is a widely used liquid carbodiimide. A key advantage is that the resulting diisopropylurea byproduct is soluble in many organic solvents, simplifying purification.[1]

  • EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) is a water-soluble carbodiimide, making it particularly useful for couplings in aqueous media and for simplifying byproduct removal through aqueous extraction.[12]

Additives:

  • HOBt (1-Hydroxybenzotriazole) is frequently used with carbodiimides to suppress racemization and improve reaction efficiency by forming a more reactive HOBt ester intermediate.[6][7]

  • Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) is a newer generation additive that serves as a non-explosive alternative to HOBt and HOAt, offering excellent racemization suppression and high coupling efficiency.[13]

Data Presentation: Comparison of Common Coupling Reagent Systems

The following table summarizes typical quantitative parameters for the coupling of this compound. Note that these values are general guidelines and may require optimization based on the specific peptide sequence, scale, and whether the synthesis is performed in solution or on a solid support.

Reagent SystemThis compound (eq.)Coupling Reagent (eq.)Additive (eq.)Base (e.g., DIPEA) (eq.)Typical Reaction Time (min)Key Characteristics
HBTU/DIPEA 3 - 52.9 - 4.9-6 - 1030 - 60High efficiency, rapid coupling.[1]
HATU/DIPEA 3 - 53 - 5-6 - 1030 - 60Very high efficiency, low racemization, good for difficult couplings.[9]
TBTU/DIPEA 3 - 53 - 5-6 - 1030 - 60Similar to HBTU, reliable performance.[5]
DIC/HOBt 3 - 53 - 53 - 5-60 - 120Base-free conditions minimize racemization; soluble urea byproduct.[1][5]
DIC/Oxyma 3 - 53 - 53 - 5-60 - 120High efficiency, excellent racemization suppression, safer alternative to HOBt.[3][13]

eq. = equivalents relative to the resin loading in SPPS or the limiting reactant in solution-phase synthesis. DIPEA = N,N-Diisopropylethylamine

Experimental Protocols

The following are detailed protocols for the coupling of this compound using recommended reagent systems in the context of solid-phase peptide synthesis (SPPS).

Protocol 1: HBTU/DIPEA Mediated Coupling

This protocol describes a standard procedure for the activation of this compound with HBTU and subsequent coupling to a solid-phase resin.[1]

Materials:

  • This compound

  • HBTU

  • DIPEA (N,N-Diisopropylethylamine)

  • Peptide synthesis grade DMF (N,N-Dimethylformamide)

  • Resin with a free N-terminal amine

  • DCM (Dichloromethane)

  • Piperidine solution (20% in DMF) for Fmoc-SPPS (if applicable for preceding steps)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • N-terminal Deprotection: If the N-terminus is protected (e.g., with Fmoc), perform the deprotection step (e.g., treat with 20% piperidine in DMF for 5-10 minutes, repeat once).

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove deprotection reagents and byproducts.

  • Coupling Cocktail Preparation (Pre-activation): In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HBTU (2.9-4.9 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution. Allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Coupling Reaction: Add the pre-activated coupling cocktail to the deprotected peptide-resin.

  • Agitation: Agitate the mixture at room temperature for 30-60 minutes.

  • Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive, the coupling step can be repeated.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 2: DIC/HOBt Mediated Coupling

This protocol describes the use of DIC as the activator with the addition of HOBt to suppress racemization and improve efficiency.[1][5] This method avoids the use of a strong tertiary base during the coupling step.

Materials:

  • This compound

  • DIC (N,N'-Diisopropylcarbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • Peptide synthesis grade DMF (N,N-Dimethylformamide)

  • Resin with a free N-terminal amine

  • DCM (Dichloromethane)

  • Kaiser test kit

Procedure:

  • Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.

  • Coupling Cocktail Preparation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HOBt (3-5 equivalents) in a minimal amount of DMF.

  • Coupling Reaction: Add the amino acid/HOBt solution to the deprotected peptide-resin. Then, add DIC (3-5 equivalents) to the reaction vessel.

  • Agitation: Agitate the mixture at room temperature for 60-120 minutes.

  • Monitoring the Coupling: Perform a Kaiser test to monitor for completion. If the test is positive after the initial reaction time, the coupling can be extended or repeated.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times).

Visualizations

Workflow and Chemical Logic

The following diagrams illustrate the general workflow for coupling this compound in SPPS and the rationale for using a side-chain protecting group.

G General Workflow for this compound Coupling in SPPS Resin Peptide-Resin Swell Swell Resin in DMF Resin->Swell Deprotect N-terminal Deprotection Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 Couple Add Cocktail to Resin and Agitate Wash1->Couple Prepare_Cocktail Prepare Coupling Cocktail (this compound + Reagent) Prepare_Cocktail->Couple Monitor Monitor with Kaiser Test Couple->Monitor Monitor->Couple Positive Result (Recouple) Wash2 Wash with DMF Monitor->Wash2 Negative Result Next_Cycle Proceed to Next Cycle Wash2->Next_Cycle

Caption: General workflow for a single coupling cycle of this compound in SPPS.

G Prevention of Side Reactions with Trityl Protection cluster_0 Unprotected Gln cluster_1 Protected Gln Unprotected_Gln Z-Gln-OH Pyroglutamate Pyroglutamate Formation Unprotected_Gln->Pyroglutamate Nitrile Dehydration to Nitrile Unprotected_Gln->Nitrile Protected_Gln This compound Coupling Successful Peptide Bond Formation Protected_Gln->Coupling

Caption: The trityl group on the glutamine side chain prevents unwanted side reactions.

G Activation Pathways for this compound cluster_0 Uronium Salt Method cluster_1 Carbodiimide Method AA This compound HBTU HBTU/HATU + Base (DIPEA) AA->HBTU DIC DIC + Additive (HOBt/Oxyma) AA->DIC Active_Ester_HBTU Active Ester Intermediate HBTU->Active_Ester_HBTU Peptide_Resin Peptide-Resin (Free Amine) Active_Ester_HBTU->Peptide_Resin Active_Ester_DIC Active Ester Intermediate DIC->Active_Ester_DIC Active_Ester_DIC->Peptide_Resin Coupled_Product Coupled Product Peptide_Resin->Coupled_Product

Caption: Simplified activation pathways for this compound using different reagent types.

References

Optimal Conditions for Z-Gln(Trt)-OH Deprotection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the optimal deprotection of Z-Gln(Trt)-OH, a common building block in peptide synthesis. The focus is on achieving high-yield and high-purity glutamine through a strategic, sequential removal of the benzyloxycarbonyl (Z) and trityl (Trt) protecting groups.

Introduction

This compound is a valuable derivative of L-glutamine utilized in peptide synthesis to prevent unwanted side reactions. The Z group protects the α-amino group, while the bulky Trt group shields the side-chain amide. The successful synthesis of peptides containing glutamine often hinges on the efficient and clean removal of these protecting groups. The Z and Trt groups are orthogonal, meaning they can be removed under different chemical conditions, allowing for selective deprotection. The Z group is susceptible to catalytic hydrogenolysis, while the Trt group is labile to acidic conditions.

Deprotection Strategy: A Sequential Approach

A sequential deprotection strategy is recommended for this compound to ensure the highest purity of the final product. This involves a two-step process:

  • Hydrogenolysis: Removal of the Z-group.

  • Acidolysis: Cleavage of the Trt-group.

This sequence is generally preferred as the intermediate, H-Gln(Trt)-OH, is often more tractable than Z-Gln-OH.

Quantitative Data Summary

The following table summarizes the typical conditions and expected outcomes for the sequential deprotection of this compound. Please note that yields and purity can be sequence-dependent in the context of a larger peptide.

StepDeprotection MethodReagents and SolventsTemperature (°C)Time (h)Typical Yield (%)Typical Purity (%)Key Considerations
1 Z-Group Hydrogenolysis H₂, 10% Pd/C, Methanol252-4>95>98Ensure inert atmosphere. Monitor by TLC or LC-MS.
2 Trt-Group Acidolysis 95% TFA, 2.5% H₂O, 2.5% TIS252-3>90>97Perform in a well-ventilated fume hood. The use of scavengers is critical to prevent side reactions.

Experimental Protocols

Protocol 1: Deprotection of the Z-Group via Catalytic Hydrogenolysis

This protocol describes the removal of the benzyloxycarbonyl (Z) group from this compound to yield H-Gln(Trt)-OH.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C) catalyst

  • Methanol (reagent grade)

  • Hydrogen gas (H₂) supply or a hydrogen transfer reagent (e.g., ammonium formate)

  • Reaction flask

  • Stirring apparatus

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in methanol in a suitable reaction flask.

  • Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the substrate).

  • Purge the reaction vessel with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas via a balloon or a continuous supply and stir the mixture vigorously at room temperature (25°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with methanol to ensure complete recovery of the product.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude H-Gln(Trt)-OH.

Protocol 2: Deprotection of the Trt-Group via Acidolysis

This protocol details the cleavage of the trityl (Trt) group from the side chain of glutamine. This can be performed on the product from Protocol 1 or on a peptide containing a Gln(Trt) residue.

Materials:

  • Trityl-protected substrate (e.g., H-Gln(Trt)-OH)

  • Trifluoroacetic acid (TFA), high purity

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Reaction vessel

  • Stirring apparatus

  • Centrifuge

Procedure:

  • Place the dried Trt-protected substrate into a clean, dry reaction vessel.

  • In a well-ventilated fume hood, prepare the cleavage cocktail by carefully mixing TFA, deionized water, and TIS in a 95:2.5:2.5 (v/v/v) ratio.

  • Add the cleavage cocktail to the substrate and stir the mixture at room temperature (25°C). The solution may develop a yellow color, indicating the formation of the trityl cation.

  • Allow the reaction to proceed for 2-3 hours.

  • Precipitate the deprotected product by adding the reaction mixture dropwise to a 10-fold excess of cold diethyl ether.

  • Pellet the precipitate by centrifugation.

  • Decant the ether and wash the pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.

  • Dry the final product under vacuum.

Visualization of Deprotection Workflow and Mechanisms

Deprotection Workflow

Deprotection_Workflow start This compound step1 Hydrogenolysis (H₂, Pd/C) start->step1 intermediate H-Gln(Trt)-OH step1->intermediate step2 Acidolysis (TFA, TIS, H₂O) intermediate->step2 end H-Gln-OH step2->end

Caption: Sequential deprotection workflow for this compound.

Mechanism of Z-Group Deprotection (Hydrogenolysis)

Z_Deprotection_Mechanism cluster_0 Z-Protected Amine cluster_1 Catalyst Surface cluster_2 Products Z-Amine R-NH-Z PdC Pd/C Z-Amine->PdC + H₂ H2 H₂ H2->PdC Amine R-NH₂ PdC->Amine Cleavage Toluene Toluene PdC->Toluene CO2 CO₂ PdC->CO2

Caption: Simplified mechanism of Z-group hydrogenolysis.

Mechanism of Trt-Group Deprotection (Acidolysis)

Trt_Deprotection_Mechanism cluster_0 Trt-Protected Glutamine Side Chain cluster_1 Acid and Scavenger cluster_2 Products Trt-Gln R-C(O)NH-Trt Gln R-C(O)NH₂ Trt-Gln->Gln Cleavage Trt_cation Trt⁺ Trt-Gln->Trt_cation + H⁺ TFA H⁺ (from TFA) TFA->Trt-Gln TIS TIS (Scavenger) TIS->Trt_cation Trapped_Trt Trt-TIS Trt_cation->Trapped_Trt + TIS

The Strategic Role of Z-Gln(Trt)-OH in the Synthesis of Bioactive Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of bioactive peptides is a cornerstone of modern drug discovery and development. The precise incorporation of amino acid building blocks is critical to achieving high purity, yield, and biological activity of the final peptide. Among these, the glutamine (Gln) residue presents unique challenges during solid-phase peptide synthesis (SPPS). The use of Nα-Z-Nγ-trityl-L-glutamine (Z-Gln(Trt)-OH) has emerged as a robust solution to mitigate these challenges, ensuring the fidelity of the synthesized peptide. This document provides detailed application notes, experimental protocols, and visualizations for the use of this compound in the synthesis of bioactive peptides, with a focus on the gastrointestinal hormone Motilin and Glucagon-Like Peptide-1 (GLP-1) analogues.

Core Advantages of this compound in Peptide Synthesis

The strategic use of the trityl (Trt) protecting group for the side-chain amide of glutamine offers several key advantages in SPPS:

  • Prevention of Side Reactions: The bulky trityl group effectively shields the side-chain amide, preventing its dehydration to a nitrile, a common side reaction when using carbodiimide activators. It also minimizes the formation of pyroglutamate, a cyclization reaction that can truncate the peptide chain.[1][2]

  • Enhanced Solubility: Unprotected Z-Gln-OH exhibits poor solubility in common SPPS solvents like dimethylformamide (DMF). The presence of the lipophilic trityl group significantly improves the solubility of this compound, leading to more efficient and complete coupling reactions.[3]

  • Compatibility with Synthesis Strategies: The Z-group on the α-amino group is compatible with Boc-based SPPS strategies, while the acid-labile Trt group is readily cleaved during the final trifluoroacetic acid (TFA) treatment, which also cleaves the peptide from the resin and removes other side-chain protecting groups.[4][5]

Quantitative Data on Peptide Synthesis

The use of Trt-protected glutamine has been shown to improve the purity and yield of synthesized peptides. While specific comparative data for this compound is not always detailed in the literature for every bioactive peptide, the general improvements in SPPS outcomes are well-recognized. Below is a summary of typical yields and purities achieved in the synthesis of GLP-1 analogues, where Trt-protected glutamine is commonly employed.

Bioactive PeptideSynthesis StrategyTypical Crude Purity (%)Typical Overall Yield (%)Reference(s)
GLP-1 Analogue (Liraglutide) Fmoc-SPPS on Wang Resin50-70Not specified[6]
GLP-1 Analogue (Semaglutide) Fmoc-SPPS on Wang Resin35-55Not specified[6]
Aza-GLP-1 Analogue Automated Microwave-Assisted SPPSImproved purity and yield over traditional methodsNot specified[7]

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the general steps for incorporating a this compound residue into a peptide chain using a manual Boc-SPPS strategy on a PAM resin.

1. Resin Swelling and Deprotection:

  • Swell the Boc-aminoacyl-PAM resin in dichloromethane (DCM) for 1 hour.
  • Wash the resin with DMF.
  • Remove the Boc protecting group by treating the resin with 50% TFA in DCM for 30 minutes.
  • Wash the resin with DCM and then with 5% diisopropylethylamine (DIEA) in DCM to neutralize the resin.
  • Wash the resin with DCM and then with DMF.

2. Coupling of this compound:

  • In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) and a coupling agent such as HBTU (3 equivalents) and HOBt (3 equivalents) in DMF.
  • Add DIEA (6 equivalents) to the solution to activate the amino acid.
  • Add the activated amino acid solution to the deprotected peptide-resin.
  • Agitate the mixture for 2-4 hours at room temperature.
  • Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.

3. Capping (Optional):

  • If the coupling is incomplete, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIEA in DMF.

4. Repetitive Cycles:

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

5. Cleavage and Deprotection:

  • After the final amino acid has been coupled, wash the resin with DCM and dry it under vacuum.
  • Treat the resin with a cleavage cocktail, typically 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIPS), for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the Trt and other acid-labile side-chain protecting groups.[1][8]
  • Filter the resin and collect the filtrate containing the crude peptide.
  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide.

6. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Resin [label="Boc-AA-Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="Boc Deprotection\n(50% TFA in DCM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neutralization [label="Neutralization\n(5% DIEA in DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="Coupling of\nthis compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Washing [label="Washing\n(DMF/DCM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cleavage [label="Cleavage & Deprotection\n(95% TFA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Peptide [label="Crude Peptide", fillcolor="#F1F3F4", fontcolor="#202124"];

Resin -> Deprotection; Deprotection -> Neutralization; Neutralization -> Coupling; Coupling -> Washing [label="Repeat for\neach AA"]; Washing -> Deprotection; Washing -> Cleavage [constraint=false]; Cleavage -> Peptide; }

Boc-SPPS Workflow for incorporating this compound.
Synthesis of Motilin

Motilin is a 22-amino acid peptide hormone that regulates gastrointestinal motility. Its synthesis can be performed using Fmoc-SPPS, with this compound or more commonly Fmoc-Gln(Trt)-OH being used for the glutamine residues at positions 14 and 22.

Protocol: The synthesis of motilin can be carried out on a Rink Amide resin to generate the C-terminal amide. The general SPPS protocol described above is followed, using Fmoc-protected amino acids. Fmoc-Gln(Trt)-OH is used for the glutamine residues. After assembly of the full peptide chain, the peptide is cleaved from the resin and deprotected using a TFA-based cleavage cocktail. The crude peptide is then purified by RP-HPLC.

Synthesis of GLP-1 Analogs

GLP-1 analogs, such as liraglutide and semaglutide, are important therapeutics for the treatment of type 2 diabetes. Their synthesis involves the assembly of a 31-amino acid peptide backbone, often with a lipid modification on a lysine residue. The glutamine residue at position 17 is incorporated using Fmoc-Gln(Trt)-OH.

Protocol for Semaglutide Synthesis: [9]

  • Resin and First Amino Acid Loading: Start with a pre-loaded Wang resin with the C-terminal glycine.

  • Peptide Chain Elongation: Perform stepwise Fmoc-SPPS. For the glutamine at position 17, use Fmoc-Gln(Trt)-OH. For the lysine at position 20, use Fmoc-Lys(Mtt)-OH to allow for orthogonal deprotection of the side chain.

  • Side Chain Deprotection: After assembling the full peptide backbone, selectively remove the Mtt group from the lysine side chain using a mild acid treatment (e.g., 1% TFA in DCM).

  • Side Chain Acylation: Couple the fatty acid moiety (e.g., octadecanedioic acid mono-tert-butyl ester) to the deprotected lysine side chain.

  • Cleavage and Global Deprotection: Cleave the peptide from the resin and remove all protecting groups using a TFA-based cocktail.

  • Purification: Purify the crude semaglutide by RP-HPLC.

Signaling Pathways of Bioactive Peptides

Motilin Signaling Pathway

Motilin exerts its effects by binding to the motilin receptor (MLNR), a G-protein coupled receptor (GPCR) found on smooth muscle cells in the stomach and intestines.[10] Activation of the MLNR initiates a signaling cascade that leads to muscle contraction.

  • Receptor Activation: Motilin binds to the MLNR.

  • G-Protein Activation: The activated MLNR couples to Gαq and Gα13 proteins.[11][12]

  • Downstream Signaling:

    • Gαq Pathway: Activates phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to the activation of myosin light-chain kinase (MLCK) and subsequent muscle contraction.[11][13] DAG activates protein kinase C (PKC).

    • Gα13 Pathway: Activates RhoA, which in turn activates Rho kinase.

  • Sustained Contraction: Both PKC and Rho kinase contribute to the inhibition of myosin light-chain phosphatase (MLCP), leading to sustained muscle contraction.[11][12]

Motilin Motilin MLNR Motilin Receptor (MLNR) Motilin->MLNR Gq Gαq MLNR->Gq G13 Gα13 MLNR->G13 PLC Phospholipase C (PLC) Gq->PLC RhoA RhoA Activation G13->RhoA IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC MLCK MLCK Activation Ca2->MLCK Contraction_initial Initial Contraction MLCK->Contraction_initial MLCP_inhibition MLCP Inhibition PKC->MLCP_inhibition RhoK Rho Kinase Activation RhoA->RhoK RhoK->MLCP_inhibition Contraction_sustained Sustained Contraction MLCP_inhibition->Contraction_sustained

Motilin Receptor Signaling Pathway.
GLP-1 Signaling Pathway

GLP-1 and its analogs act on the GLP-1 receptor (GLP-1R), another GPCR, primarily located on pancreatic β-cells.[14] Activation of the GLP-1R enhances glucose-dependent insulin secretion.[15]

  • Receptor Activation: GLP-1 binds to the GLP-1R.

  • G-Protein Activation: The activated GLP-1R couples mainly to the Gαs protein.[16]

  • cAMP Production: Gαs activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[17][18]

  • PKA and Epac2 Activation: The increased intracellular cAMP levels activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2).[14][16]

  • Insulin Exocytosis: PKA and Epac2 phosphorylate various downstream targets that ultimately lead to the fusion of insulin-containing granules with the cell membrane and the secretion of insulin.[18]

GLP1 GLP-1 GLP1R GLP-1 Receptor (GLP-1R) GLP1->GLP1R Gs Gαs GLP1R->Gs AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP AC->cAMP ATP PKA PKA Activation cAMP->PKA Epac2 Epac2 Activation cAMP->Epac2 Insulin_Exocytosis Insulin Exocytosis PKA->Insulin_Exocytosis Epac2->Insulin_Exocytosis

References

Manual vs. Automated Peptide Synthesis: A Detailed Guide for Z-Gln(Trt)-OH Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive comparison of manual and automated solid-phase peptide synthesis (SPPS) with a focus on the incorporation of Z-Gln(Trt)-OH. While the benzyloxycarbonyl (Z) protecting group is less commonly used in modern solid-phase peptide synthesis (SPPS) compared to the fluorenylmethyloxycarbonyl (Fmoc) group, understanding its application in both manual and automated contexts remains relevant for specific synthetic strategies. Due to the prevalence of Fmoc chemistry, this guide will primarily detail protocols using the analogous and widely documented Fmoc-Gln(Trt)-OH, while drawing clear parallels and highlighting the necessary adjustments for this compound.

The use of a trityl (Trt) protecting group on the side chain of glutamine is crucial to prevent common side reactions such as pyroglutamate formation and dehydration to a nitrile during activation.[1][2][3] The bulky Trt group also enhances the solubility of the amino acid derivative in common SPPS solvents.[1][3]

Performance Comparison: Manual vs. Automated Synthesis

The choice between manual and automated peptide synthesis involves a trade-off between hands-on control and high-throughput efficiency. Manual synthesis offers greater flexibility for in-process modifications and troubleshooting, which can be advantageous for complex or problematic sequences.[4] In contrast, automated synthesizers provide high reproducibility, reduced labor, and the ability to perform parallel syntheses.[5][6][7]

ParameterManual Solid-Phase SynthesisAutomated Solid-Phase SynthesisKey Considerations
Typical Scale 50 mg - 5 g of resin[8]10 mg - 1 g of resin per vessel[8]Scale can be a deciding factor. Manual synthesis is often more practical for larger, single-peptide syntheses.
Hands-on Time per Cycle 1 - 2 hours[8]5 - 15 minutes (for setup)[8]Automation significantly reduces the amount of active time a researcher spends on the synthesis process.[6]
Total Time per Cycle 80 - 150 minutes[4]30 - 90 minutes[8]Automated systems, especially those with microwave assistance, can dramatically shorten synthesis cycle times.[4]
Typical Yield per Coupling Step 95 - 99%[8]> 99%[8]Automated fluidics can lead to more consistent and higher coupling efficiencies due to precise reagent delivery.
Final Crude Purity 70 - 90%[8]85 - 98%[8]While a skilled operator can achieve high purity manually, automation generally offers higher and more reproducible purity.[4][5]
Reagent Consumption Potentially higher due to manual dispensing[8]Optimized and generally lower[8]Automated systems can be programmed for more precise and efficient use of often expensive reagents.
Reproducibility Operator-dependent[8]High[5][6][8]The consistency of automated systems is a major advantage for producing reliable results across multiple syntheses.
Throughput Low (typically one peptide at a time)[8]High (multiple parallel syntheses possible)[6][8]For screening libraries or producing multiple peptides, automation is the clear choice.

Experimental Protocols

The following protocols detail the steps for incorporating Gln(Trt) into a peptide sequence using both manual and automated methods. The primary difference when using this compound instead of Fmoc-Gln(Trt)-OH lies in the Nα-deprotection step.

Nα-Deprotection: Z-Group vs. Fmoc-Group
  • Fmoc-Deprotection (Base-Labile): The Fmoc group is removed using a mild base, typically a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][9] This deprotection is rapid and efficient under these conditions.

  • Z-Deprotection (Acid-Labile/Hydrogenolysis): The Z-group is typically removed under acidic conditions (e.g., HBr in acetic acid) or by catalytic hydrogenation (e.g., H₂/Pd). In the context of SPPS with acid-labile side-chain protecting groups and linkers, selective deprotection of the Z-group without premature cleavage from the resin can be challenging. This is a primary reason for the prevalence of the orthogonal Fmoc/tBu strategy in modern SPPS.[10][11] For the purpose of these protocols, we will assume a hypothetical scenario where a compatible resin and side-chain protection scheme are used that would allow for the selective removal of the Z-group.

Manual Peptide Synthesis Protocol with Gln(Trt)

This protocol describes a single coupling cycle for the manual incorporation of Fmoc-Gln(Trt)-OH.

Materials:

  • Peptide synthesis resin with a free N-terminal amine

  • Fmoc-Gln(Trt)-OH or this compound

  • Coupling reagents (e.g., HBTU, DIC)

  • Activation additives (e.g., HOBt)

  • Base (e.g., DIPEA)

  • DMF (peptide synthesis grade)

  • DCM (dichloromethane)

  • Deprotection solution (20% piperidine in DMF for Fmoc; appropriate acidic solution for Z)

  • Washing solvents (DMF, DCM)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[2]

  • Nα-Deprotection:

    • For Fmoc: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat with a 15-20 minute agitation.[2]

    • For Z: Treat the resin with the appropriate deprotection solution according to established protocols for Z-group removal that are compatible with the solid support and other protecting groups.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove the deprotection agent and byproducts.[1]

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Gln(Trt)-OH (3-5 equivalents) and a coupling reagent like HBTU (2.9-4.9 equivalents) in DMF. Add DIPEA (6-10 equivalents) and allow the mixture to pre-activate for 2-5 minutes.[2]

  • Coupling: Add the activated amino acid solution to the resin and agitate for 30-120 minutes at room temperature.[2]

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).[2]

  • Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.[3]

  • Repeat: The cycle of deprotection, washing, activation, and coupling is repeated for each subsequent amino acid.

Automated Peptide Synthesis Protocol with Gln(Trt)

This protocol outlines the general steps programmed into an automated peptide synthesizer for the incorporation of Fmoc-Gln(Trt)-OH.

Synthesizer Setup:

  • Load the appropriate resin into the reaction vessel.

  • Place vials of Fmoc-Gln(Trt)-OH (or this compound), coupling reagents, activators, base, and solvents in their designated positions on the synthesizer.

  • Program the synthesis protocol with the desired sequence, specifying reaction times, number of washes, and any special instructions (e.g., double coupling for difficult residues).

Automated Cycle:

  • Solvent Delivery and Resin Swelling: The synthesizer automatically delivers DMF to the reaction vessel to swell the resin.

  • Nα-Deprotection: The pre-programmed volume of deprotection solution is delivered to the reaction vessel, agitated for the specified time, and then drained. This step is typically repeated.

  • Washing: A series of automated washes with DMF removes residual deprotection solution.

  • Reagent Delivery and Coupling: The synthesizer delivers the amino acid solution, coupling reagents, and base to the reaction vessel for the coupling reaction. The mixture is agitated for the programmed duration.

  • Washing: The reaction vessel is drained, and the resin is washed with DMF and DCM to remove unreacted reagents.

  • Looping: The synthesizer repeats this cycle for all amino acids in the sequence.

Final Cleavage and Deprotection

After the full peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups, including the Trt group from glutamine, are removed.

Materials:

  • Peptidyl-resin

  • Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS))[12]

  • Cold diethyl ether

Procedure:

  • Wash the dried peptidyl-resin with DCM.

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.[12]

  • Filter the resin and collect the filtrate containing the peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[1]

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the peptide under vacuum.

Visualizations

Experimental Workflows

Manual_Peptide_Synthesis_Workflow Resin Resin Swelling Deprotection Nα-Deprotection Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Coupling Wash1->Coupling Activation Amino Acid Activation (in separate vessel) Activation->Coupling Monitoring Monitoring (Kaiser Test) Coupling->Monitoring Monitoring->Coupling If incomplete (repeat coupling) Wash2 Washing Monitoring->Wash2 If complete Next_Cycle Next Cycle or Final Cleavage Wash2->Next_Cycle

Caption: Manual solid-phase peptide synthesis cycle for Gln(Trt) incorporation.

Automated_Peptide_Synthesis_Workflow Start Start Synthesis (Program Synthesizer) Swelling Automated Resin Swelling Start->Swelling Deprotection Automated Nα-Deprotection Swelling->Deprotection Wash1 Automated Washing Deprotection->Wash1 Coupling Automated Coupling Wash1->Coupling Wash2 Automated Washing Coupling->Wash2 Loop Last Amino Acid? Wash2->Loop Loop->Deprotection No End Final Cleavage Loop->End Yes

Caption: Automated solid-phase peptide synthesis workflow.

Logical Relationships

Synthesis_Choice_Logic Goal Synthesis Goal High_Throughput High Throughput / Library Screening Goal->High_Throughput High_Purity High Purity & Reproducibility Goal->High_Purity Method_Dev Method Development / Troubleshooting Goal->Method_Dev Large_Scale Large Scale (grams) Goal->Large_Scale Automated Automated Synthesis High_Throughput->Automated High_Purity->Automated Manual Manual Synthesis Method_Dev->Manual Large_Scale->Manual

References

Application Notes and Protocols for the Incorporation of Z-Gln(Trt)-OH in Complex Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of complex peptides is a cornerstone of modern drug discovery and biochemical research. The precise incorporation of each amino acid is critical for the final peptide's structure and function. Glutamine (Gln), a common amino acid residue, presents unique challenges during peptide synthesis due to its reactive side-chain amide. Unprotected, this amide can undergo undesirable side reactions, such as dehydration to a nitrile or cyclization to form pyroglutamate, particularly at the N-terminus. To circumvent these issues, side-chain protection is essential.

This document provides detailed application notes and protocols for the use of N-α-Carbobenzyloxy-N-γ-trityl-L-glutamine (Z-Gln(Trt)-OH), a key building block for introducing glutamine into complex peptide sequences. The combination of the benzyloxycarbonyl (Z) group for N-α-amino protection and the bulky trityl (Trt) group for side-chain protection offers a robust strategy, particularly in solution-phase peptide synthesis (SPPS) and Boc-based solid-phase peptide synthesis (Boc-SPPS). The Trt group effectively shields the side-chain amide, preventing side reactions, while the Z-group provides stable N-terminal protection that can be removed orthogonally to many acid-labile side-chain protecting groups.[1]

Core Attributes and Advantages of this compound

The dual-protection strategy of this compound offers several advantages in peptide synthesis:

  • Prevention of Side Reactions: The sterically hindering trityl (Trt) group on the side-chain amide is highly effective at preventing the dehydration of the amide to a nitrile, a common side reaction when using carbodiimide coupling reagents.[2] It also minimizes the risk of pyroglutamate formation, a cyclization reaction that can occur with N-terminal glutamine residues.

  • Enhanced Solubility: The hydrophobic nature of the Trt group can improve the solubility of the protected amino acid in organic solvents commonly used in peptide synthesis, which can be beneficial in solution-phase methodologies.

  • Orthogonal Deprotection Potential: The Z-group is stable to the acidic conditions used to cleave many common side-chain protecting groups in Boc-SPPS. It is typically removed by catalytic hydrogenolysis, offering an orthogonal deprotection strategy.[1][3][4] This allows for selective deprotection and further modification of the peptide chain.

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for the coupling and deprotection of this compound in peptide synthesis. These values should be considered as a starting point and may require optimization based on the specific peptide sequence and synthesis strategy.

Table 1: Recommended Reagent Equivalents for this compound Coupling

Reagent/ParameterSolution-Phase Synthesis (Equivalents)Boc-SPPS (Equivalents relative to resin loading)
This compound1.02.0 - 4.0
Coupling Reagent (e.g., HBTU, HATU)1.0 - 1.21.9 - 3.9
Base (e.g., DIPEA)2.0 - 3.04.0 - 8.0
Additive (e.g., HOBt, Oxyma)1.0 - 1.22.0 - 4.0

Table 2: Typical Reaction Conditions for this compound

ParameterSolution-Phase SynthesisBoc-SPPS
Coupling
SolventDMF, DCM, or NMPDMF or NMP
Temperature0°C to Room TemperatureRoom Temperature
Reaction Time2 - 24 hours1 - 4 hours
Z-Group Deprotection (Catalytic Hydrogenolysis)
Catalyst10% Pd/C10% Pd/C
Hydrogen SourceH₂ gas (1 atm) or Formic Acid/Ammonium FormateH₂ gas (1 atm) or Formic Acid/Ammonium Formate
SolventMethanol, Ethanol, or DMFN/A (Peptide is cleaved from resin first)
Reaction Time1 - 16 hoursN/A
Trt-Group Deprotection
ReagentTrifluoroacetic Acid (TFA)Included in final cleavage cocktail (e.g., HF or TFMSA)
ScavengersTriisopropylsilane (TIS), WaterThioanisole, Ethanedithiol (EDT)
Reaction Time1 - 3 hours1 - 2 hours

Experimental Protocols

The following are detailed methodologies for the key experiments involving the incorporation of this compound.

Protocol 1: Solution-Phase Dipeptide Synthesis using this compound

This protocol outlines the synthesis of a dipeptide, Z-Gln(Trt)-Ala-OMe, in solution.

Materials:

  • This compound

  • H-Ala-OMe·HCl (Alanine methyl ester hydrochloride)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1.0 eq.), HBTU (1.0 eq.), and HOBt (1.0 eq.) in anhydrous DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add DIPEA (2.5 eq.) to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.

  • Coupling Reaction:

    • In a separate flask, dissolve H-Ala-OMe·HCl (1.1 eq.) in anhydrous DMF and add DIPEA (1.2 eq.) to neutralize the hydrochloride salt.

    • Add the neutralized alanine solution to the pre-activated this compound solution.

    • Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.

  • Work-up and Purification:

    • Dilute the reaction mixture with EtOAc.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the protected dipeptide, Z-Gln(Trt)-Ala-OMe.

Protocol 2: Incorporation of this compound in Boc-Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual incorporation of this compound as the final N-terminal residue in a Boc-SPPS workflow.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • HBTU

  • DIPEA

  • Anhydrous DMF

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Piperidine (for monitoring)

Procedure:

  • Resin Swelling and Preparation:

    • Swell the peptide-resin (with the N-terminal Boc group already removed) in DMF for 30-60 minutes in a reaction vessel.

    • Wash the resin thoroughly with DMF (3x) and then DCM (3x).

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (3.0 eq. relative to resin loading) and HBTU (2.9 eq.) in DMF.

    • Add DIPEA (6.0 eq.) to the solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring the Coupling:

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.

  • Washing:

    • After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (5x).

    • Dry the resin under vacuum.

Protocol 3: Selective Deprotection of the Z-Group by Catalytic Transfer Hydrogenation

This protocol describes the removal of the N-terminal Z-group from a fully protected peptide in solution, leaving the Trt and other acid-labile protecting groups intact.

Materials:

  • Z-protected peptide (e.g., Z-Gln(Trt)-peptide fragment)

  • 10% Palladium on carbon (Pd/C) catalyst

  • Ammonium formate or formic acid

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite®

Procedure:

  • Reaction Setup:

    • Dissolve the Z-protected peptide in MeOH or EtOH.

    • Add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).

    • Add ammonium formate (5-10 eq.) or formic acid (as a hydrogen donor).[5]

  • Hydrogenolysis:

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Work-up:

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Wash the Celite® pad with additional solvent (MeOH or EtOH).

    • Concentrate the filtrate under reduced pressure to obtain the N-terminally deprotected peptide.

Mandatory Visualizations

experimental_workflow cluster_solution_phase Solution-Phase Synthesis cluster_boc_spps Boc-SPPS Incorporation A This compound C Activate Carboxyl (HBTU/DIPEA) A->C B H-AA2-OR D Couple B->D C->D E Z-Gln(Trt)-AA2-OR D->E F Purify E->F G Selective Z-Deprotection (e.g., H2/Pd/C) F->G H H-Gln(Trt)-AA2-OR G->H I H-Peptide-Resin K Activate & Couple (HBTU/DIPEA) I->K J This compound J->K L Z-Gln(Trt)-Peptide-Resin K->L M Final Cleavage (e.g., HF or TFMSA) L->M N Crude Peptide M->N

Caption: General workflows for this compound incorporation.

orthogonal_deprotection start Z-Gln(Trt)-Lys(Boc)-Peptide Fully Protected Peptide step1 H-Gln(Trt)-Lys(Boc)-Peptide N-Terminus Deprotected start->step1 Catalytic Hydrogenolysis (H2, Pd/C) step2 Z-Gln(Trt)-Lys-Peptide Side-Chain Deprotected start->step2 Mild Acid (e.g., TFA/DCM) step3 H-Gln-Lys-Peptide Fully Deprotected step1->step3 Strong Acid (e.g., HF) step2->step3 Catalytic Hydrogenolysis (H2, Pd/C)

Caption: Orthogonal deprotection strategy with Z, Trt, and Boc.

Challenges and Troubleshooting

  • Incomplete Coupling: Due to the steric bulk of both the Z and Trt groups, coupling of this compound can sometimes be sluggish.

    • Solution: Use a more potent coupling reagent like HATU or COMU. Consider a double coupling protocol where the coupling step is repeated with fresh reagents. Increasing the coupling time or temperature may also improve efficiency.

  • Premature Deprotection of Trt Group: While generally stable to the conditions of Z-group removal by catalytic hydrogenation, prolonged reaction times or harsh conditions could potentially lead to some loss of the Trt group.

    • Solution: Carefully monitor the deprotection reaction by LC-MS to avoid over-reaction. Use milder catalytic transfer hydrogenation methods with donors like formic acid or ammonium formate, which often require shorter reaction times.[5]

  • Side Reactions during Final Cleavage: The cleavage of the Trt group generates a stable trityl cation, which can reattach to nucleophilic residues like Tryptophan or Methionine.

    • Solution: Always use a scavenger cocktail during the final acidic cleavage step. A common mixture includes TFA, water, and triisopropylsilane (TIS).

  • Racemization: While the Z-group is known to be resistant to racemization during activation, the risk is never zero, especially with certain coupling reagents and bases.[1]

    • Solution: Use additives like HOBt or Oxyma to suppress racemization. Pre-activation times should be kept to a minimum, and the use of hindered bases like DIPEA should be carefully controlled.

By understanding the unique properties of this compound and employing the appropriate synthetic and deprotection strategies, researchers can successfully incorporate this valuable building block into complex peptide sequences, enabling the synthesis of novel therapeutics and research tools.

References

Application Notes and Protocols for Peptide Modification with Z-Gln(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic modification of peptides at their N-terminal and C-terminal ends is a cornerstone of modern drug discovery and development. These modifications can significantly enhance a peptide's therapeutic potential by improving its stability, bioavailability, receptor binding affinity, and pharmacokinetic profile. This document provides detailed application notes and protocols for the N-terminal and C-terminal modification of peptides using N-α-Benzyloxycarbonyl-N-γ-trityl-L-glutamine (Z-Gln(Trt)-OH).

This compound is a valuable building block in peptide synthesis. The benzyloxycarbonyl (Z) group on the alpha-amino group provides robust protection that can be removed under specific hydrogenolysis or strong acid conditions, offering an orthogonal protection strategy to the more commonly used Fmoc group. The trityl (Trt) group on the side-chain amide of the glutamine is highly acid-labile and effectively prevents undesirable side reactions, such as dehydration to a nitrile or pyroglutamate formation, during coupling reactions. Furthermore, the bulky Trt group enhances the solubility of the amino acid derivative in common organic solvents used in peptide synthesis.

These protocols are designed to guide researchers through the process of selectively modifying the termini of pre-synthesized peptides, a crucial step in creating novel peptide-based therapeutics and research tools.

Applications of Terminal Peptide Modification with this compound

Modifying the N-terminus or C-terminus of a peptide with this compound can serve several purposes in drug development and research:

  • Introduction of a Protected Glutamine Residue: Allows for the site-specific incorporation of a glutamine residue at either terminus of a peptide, which can be crucial for biological activity.

  • Modulation of Physicochemical Properties: The addition of the Z-Gln(Trt) moiety can alter the lipophilicity and overall charge of the peptide, potentially improving its membrane permeability and pharmacokinetic properties.

  • Pro-drug Strategies: The Z and Trt protecting groups can be part of a pro-drug strategy, where their cleavage in a specific physiological environment releases the active peptide.

  • Further Functionalization: The protected glutamine can serve as a handle for further, site-specific modifications after the removal of the protecting groups.

  • Peptide Cyclization: The terminal glutamine can be a key residue for subsequent head-to-tail or side-chain cyclization strategies.

Data Presentation

The following tables summarize representative quantitative data for the N-terminal and C-terminal modification of a model peptide (e.g., a generic pentapeptide, H-Gly-Ala-Val-Leu-Ile-OH) with this compound. The data presented are illustrative and may vary depending on the specific peptide sequence, reaction scale, and purification methods.

Table 1: N-Terminal Modification of a Model Peptide with this compound

ParameterValueMethod of Determination
Starting Peptide Purity>98%RP-HPLC
Coupling Efficiency>95%RP-HPLC, LC-MS
Yield of Purified Product75-85%Gravimetric analysis
Purity of Final Product>97%RP-HPLC
Identity ConfirmationExpected MassLC-MS, MALDI-TOF

Table 2: C-Terminal Amidation of a Model Peptide post-modification with this compound

ParameterValueMethod of Determination
Starting Peptide Purity>98%RP-HPLC
Amidation Efficiency>90%RP-HPLC, LC-MS
Yield of Purified Product70-80%Gravimetric analysis
Purity of Final Product>96%RP-HPLC
Identity ConfirmationExpected MassLC-MS, MALDI-TOF

Experimental Protocols

Protocol 1: N-Terminal Modification of a Peptide with this compound

This protocol describes the coupling of this compound to the free N-terminus of a peptide in solution.

Materials:

  • Peptide with a free N-terminus

  • This compound

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM) for washing

  • Diethyl ether for precipitation

  • Reverse-phase HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Peptide Dissolution: Dissolve the peptide (1 equivalent) in a minimum volume of anhydrous DMF.

  • Activation of this compound: In a separate vial, dissolve this compound (1.2 equivalents) and HATU or HBTU (1.2 equivalents) in anhydrous DMF.

  • Addition of Base: Add DIPEA (2.5 equivalents) to the this compound solution and vortex briefly. The solution may change color, indicating activation.

  • Coupling Reaction: Immediately add the activated this compound solution to the dissolved peptide.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS to confirm the formation of the desired product.

  • Work-up:

    • Once the reaction is complete, precipitate the crude peptide by adding the reaction mixture dropwise to cold diethyl ether.

    • Centrifuge the suspension to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether three times to remove excess reagents.

  • Purification: Purify the crude peptide by preparative reverse-phase HPLC using a suitable gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

  • Characterization: Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Lyophilize the pure fractions to obtain the final N-terminally modified peptide as a white powder.

Protocol 2: C-Terminal Modification (Amidation) of a Peptide using this compound

This protocol describes a solution-phase method for the amidation of a peptide's C-terminus, which has been previously modified to present a suitable reactive group for coupling with an amine source after the introduction of this compound. A more direct approach involves activating the C-terminus of a peptide and coupling it with the amino group of a glutamine derivative. However, for modifying with this compound at the C-terminus, a multi-step synthesis is typically required, often involving solid-phase synthesis with a specific linker or a solution-phase fragment condensation.

For the purpose of these notes, we will outline a general solution-phase amidation of a peptide's C-terminus as a representative C-terminal modification.

Materials:

  • N-terminally protected peptide with a free C-terminus

  • Ammonium chloride (NH₄Cl)

  • Coupling agents: HATU or HBTU

  • Base: DIPEA

  • Solvent: Anhydrous DMF

  • Anhydrous DCM for washing

  • Diethyl ether for precipitation

  • Reverse-phase HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Peptide Dissolution: Dissolve the N-terminally protected peptide (1 equivalent) in a minimum volume of anhydrous DMF.

  • Activation of Carboxylic Acid: Add HATU or HBTU (1.2 equivalents) and DIPEA (2.5 equivalents) to the peptide solution to activate the C-terminal carboxylic acid.

  • Amine Addition: In a separate vial, dissolve ammonium chloride (5 equivalents) in a minimum amount of DMF with the aid of DIPEA (5 equivalents) to generate ammonia in situ.

  • Coupling Reaction: Add the amine solution to the activated peptide solution.

  • Reaction Monitoring: Let the reaction stir at room temperature overnight. Monitor the reaction progress by LC-MS.

  • Work-up:

    • Precipitate the crude peptide by adding the reaction mixture to cold diethyl ether.

    • Centrifuge and wash the peptide pellet with diethyl ether.

  • Deprotection (if necessary): If the N-terminal protecting group needs to be removed, perform the appropriate deprotection step (e.g., hydrogenolysis for a Z-group).

  • Purification: Purify the crude peptide amide by preparative reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Lyophilize the pure fractions to obtain the final C-terminally amidated peptide.

Visualizations

N_Terminal_Modification_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification & Analysis Peptide Peptide (Free N-Terminus) Coupling Coupling to Peptide N-Terminus Peptide->Coupling ZGlnTrtOH This compound Activation Activation of This compound ZGlnTrtOH->Activation Reagents Coupling Reagents (HATU/HBTU, DIPEA) Reagents->Activation Activation->Coupling Activated Species Precipitation Precipitation (Diethyl Ether) Coupling->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis LC-MS & HPLC Analysis Purification->Analysis FinalProduct N-Terminally Modified Peptide Analysis->FinalProduct

Caption: Experimental workflow for N-terminal peptide modification.

C_Terminal_Amidation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification & Analysis Peptide N-Protected Peptide (Free C-Terminus) Activation Activation of Peptide C-Terminus Peptide->Activation AmineSource Amine Source (e.g., NH4Cl) Amidation Amidation Reaction AmineSource->Amidation Reagents Coupling Reagents (HATU/HBTU, DIPEA) Reagents->Activation Activation->Amidation Activated Peptide Precipitation Precipitation Amidation->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis LC-MS & HPLC Analysis Purification->Analysis FinalProduct C-Terminally Amidated Peptide Analysis->FinalProduct

Caption: Workflow for C-terminal peptide amidation.

Z_Gln_Trt_OH_Structure_and_Function cluster_function Functional Roles Z_Group Z-Group (Benzyloxycarbonyl) N-α Protection Gln_Core Glutamine Core Z_Group->Gln_Core Z_Function Orthogonal Protection (Removed by Hydrogenolysis) Z_Group->Z_Function Trt_Group Trt-Group (Trityl) Side-Chain Protection Gln_Core->Trt_Group Carboxyl Carboxylic Acid (-OH) Gln_Core->Carboxyl Trt_Function Prevents Side Reactions (Acid Labile) Enhances Solubility Trt_Group->Trt_Function

Caption: Structure and function of this compound.

Application Notes and Protocols for Large-Scale Peptide Synthesis Using Z-Gln(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The large-scale synthesis of peptides is a cornerstone of modern drug development and manufacturing. The incorporation of glutamine (Gln) residues presents a significant challenge due to the propensity of its side-chain amide to undergo undesirable side reactions, primarily nitrile formation and pyroglutamate formation. The use of Nα-benzyloxycarbonyl-Nγ-trityl-L-glutamine (Z-Gln(Trt)-OH) is a well-established strategy to mitigate these issues, ensuring higher purity and yield of the final peptide product. The bulky trityl (Trt) group sterically hinders the side-chain amide, preventing intramolecular cyclization and dehydration, while the benzyloxycarbonyl (Z) protecting group on the α-amino group is suitable for both solid-phase and solution-phase synthesis strategies. Furthermore, the Trt group significantly enhances the solubility of the glutamine derivative in common organic solvents used in peptide synthesis.[1][2]

These application notes provide detailed protocols and comparative data for the use of this compound in the large-scale synthesis of peptides, intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation

Comparison of Glutamine Protecting Groups in Peptide Synthesis

The choice of the side-chain protecting group for glutamine is critical for the successful synthesis of complex peptides. The following table provides a comparative overview of commonly used protecting groups.

Protecting GroupKey AdvantagesKey DisadvantagesTypical Cleavage Conditions
Trityl (Trt) - Excellent prevention of nitrile and pyroglutamate formation.[1][3] - High solubility in common organic solvents (e.g., DMF, NMP).[2][3] - Compatible with both Boc and Fmoc strategies.[4]- The bulky nature may cause steric hindrance in some sequences. - Slower cleavage from N-terminal Gln(Trt) residues may occur.[3]Mild acidolysis (e.g., TFA/scavengers).[1]
Xanthyl (Xan) - Historically used in Boc chemistry.[4] - Improves solubility.- Less common in modern Fmoc-SPPS. - More acid-labile than Trt, which can be a disadvantage.[3]Stronger acidolysis than for Trt.
4-methoxytrityl (Mmt) - More acid-labile than Trt, allowing for selective on-resin deprotection with dilute acid.[3]- Increased acid lability can lead to premature deprotection.[3]1% TFA in DCM.[3]
2,4,6-trimethoxybenzyl (Tmob) - Reported to have significantly faster cleavage rates compared to Mbh-protected glutamine.[5]- Less commonly available.95% TFA (half-life < 1 minute).[6]
None (unprotected) - Lower cost.- Very poor solubility in common SPPS solvents.[3] - High risk of nitrile formation with carbodiimide activation.[3][4] - High risk of pyroglutamate formation at the N-terminus.[3]Not applicable.
Solubility of this compound

The enhanced solubility of the protected amino acid is a key factor for efficient large-scale synthesis.

SolventSolubility of this compoundSolubility of Z-Gln-OH
N,N-Dimethylformamide (DMF) Readily soluble.[2][3]Very low solubility.[5]
N-Methyl-2-pyrrolidone (NMP) Readily soluble.[3]Very low solubility.
Dichloromethane (DCM) Soluble.Sparingly soluble.

Note: Specific quantitative solubility data can vary depending on the exact conditions (temperature, purity). The qualitative descriptions are based on generally accepted knowledge in the field of peptide synthesis.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using this compound (Boc Strategy)

This protocol outlines the general steps for the incorporation of a this compound residue in a Boc-based solid-phase peptide synthesis.

Materials:

  • This compound

  • Boc-protected amino acids

  • Peptide synthesis resin (e.g., Merrifield resin)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)

  • Scavengers (e.g., triisopropylsilane (TIS), water, anisole)

Protocol:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

  • Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid of the growing peptide chain by treating the resin with a solution of TFA in DCM (typically 25-50%).

  • Washing: Wash the resin thoroughly with DCM and then DMF to remove residual TFA and byproducts.

  • Neutralization: Neutralize the resin with a solution of DIPEA in DMF (typically 5-10%).

  • Washing: Wash the resin with DMF to remove excess base.

  • Coupling of this compound:

    • Dissolve this compound (typically 2-4 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, 1.95 equivalents) in DMF.

    • Add DIPEA (3-5 equivalents) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-4 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test indicates complete coupling.

  • Washing: Wash the resin with DMF and then DCM to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-7 for the subsequent amino acid couplings.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled, wash the resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail (e.g., HF or a mixture of TFA with scavengers like TIS, water, and anisole) to cleave the peptide from the resin and remove the side-chain protecting groups, including the Trt group from glutamine.

    • Precipitate the peptide in cold diethyl ether.

    • Isolate the crude peptide by filtration or centrifugation.

    • Purify the peptide by chromatography (e.g., RP-HPLC).

Large-Scale Solution-Phase Peptide Synthesis using this compound

Solution-phase synthesis is often preferred for the large-scale production of shorter peptides. This protocol provides a general workflow for a dipeptide synthesis.

Materials:

  • This compound

  • C-terminally protected amino acid (e.g., H-Ala-OMe·HCl)

  • Coupling reagent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))

  • Additive (e.g., 1-Hydroxybenzotriazole (HOBt))

  • Organic solvents (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Ethyl acetate (EtOAc))

  • Aqueous solutions for work-up (e.g., 1 M HCl, saturated NaHCO₃, brine)

  • Drying agent (e.g., Na₂SO₄ or MgSO₄)

Protocol:

  • Activation of this compound:

    • Dissolve this compound (1 equivalent) and HOBt (1 equivalent) in an appropriate solvent (e.g., DCM or DMF).

    • Cool the solution to 0 °C in an ice bath.

    • Add the coupling reagent (e.g., DCC, 1.05 equivalents) to the solution.

    • Stir the mixture at 0 °C for 30-60 minutes.

  • Coupling Reaction:

    • In a separate vessel, dissolve the C-terminally protected amino acid (e.g., H-Ala-OMe·HCl, 1 equivalent) in the same solvent and neutralize it with a base (e.g., N-methylmorpholine (NMM) or DIPEA) until the pH is neutral or slightly basic.

    • Slowly add the activated this compound solution to the neutralized amino acid solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or HPLC.

  • Work-up:

    • Filter the reaction mixture to remove the urea byproduct (if DCC or EDC is used).

    • Dilute the filtrate with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solution under reduced pressure to obtain the crude protected dipeptide.

  • Purification:

    • Purify the crude product by crystallization or column chromatography.

  • Deprotection:

    • The protecting groups (Z and the C-terminal ester) can be removed in subsequent steps according to the desired final product. For example, the Z group can be removed by catalytic hydrogenation.

Visualizations

Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow cluster_resin Solid Support cluster_cycle Synthesis Cycle cluster_final Final Steps Resin Resin with Linker Deprotection Nα-Deprotection (e.g., TFA for Boc) Resin->Deprotection Start Washing1 Washing Deprotection->Washing1 Neutralization Neutralization (e.g., DIPEA) Washing1->Neutralization Washing2 Washing Neutralization->Washing2 Coupling Coupling of This compound Washing2->Coupling Washing3 Washing Coupling->Washing3 Washing3->Deprotection Next Amino Acid Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., HF or TFA cocktail) Washing3->Cleavage Final Amino Acid Purification Purification (e.g., HPLC) Cleavage->Purification FinalPeptide Pure Peptide Purification->FinalPeptide Side_Reaction_Prevention cluster_gln Glutamine Residue cluster_reactions Potential Side Reactions Gln_unprotected Unprotected Gln Side-Chain (-CONH2) Nitrile Nitrile Formation (-CN) Gln_unprotected->Nitrile Dehydration (e.g., with carbodiimide) Pyroglutamate Pyroglutamate Formation (Cyclization) Gln_unprotected->Pyroglutamate Intramolecular Attack Gln_protected Trt-Protected Gln Side-Chain (-CONH-Trt) DesiredPeptide Desired Peptide Chain Gln_protected->DesiredPeptide Steric Hindrance Prevents Side Reactions Nitrile->DesiredPeptide Leads to Impurity Pyroglutamate->DesiredPeptide Leads to Impurity Solution_Phase_Workflow Start Start: this compound & C-terminally Protected Amino Acid Activation Activation of this compound (e.g., DCC/HOBt) Start->Activation Coupling Coupling Reaction Activation->Coupling Workup Aqueous Work-up (Acid/Base Washes) Coupling->Workup Purification Purification of Protected Dipeptide (Crystallization or Chromatography) Workup->Purification Deprotection Deprotection of N- and C-termini Purification->Deprotection FinalPeptide Final Dipeptide Deprotection->FinalPeptide

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Coupling of Z-Gln(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the incorporation of Z-Gln(Trt)-OH, a critical but often challenging building block in Boc-based peptide synthesis.

Troubleshooting Guide

Q1: My Kaiser test is positive after a standard coupling reaction with this compound. What are the primary causes of the incomplete reaction?

A positive Kaiser test, indicated by a blue/purple color on the resin beads, signifies the presence of unreacted primary amines and thus an incomplete coupling.[1][2] For this compound, this is a common issue primarily driven by:

  • Steric Hindrance: this compound possesses two bulky protecting groups: the Benzyloxycarbonyl (Z) group on the α-amine and the Trityl (Trt) group on the side-chain amide. This significant steric bulk can physically obstruct the activated amino acid from accessing the N-terminal amine of the growing peptide chain, slowing down reaction kinetics.[3][4][5]

  • Peptide Aggregation: As the peptide chain elongates on the solid support, it can fold into secondary structures or aggregate. This process can render the N-terminal amine inaccessible to the incoming activated this compound.[4]

  • Suboptimal Activation: The chosen coupling reagent may not be sufficiently potent to efficiently activate the sterically hindered this compound, or the activation time may be too short.[6]

  • Poor Resin Swelling: Inadequate swelling of the resin in the synthesis solvent can limit the accessibility of reactive sites, leading to a poor coupling outcome.

Q2: What is the recommended strategy to improve the coupling efficiency of this compound?

A systematic, stepwise approach is recommended when an incomplete coupling is detected.

  • Extend Coupling Time: The simplest first step is to increase the reaction time. For a difficult coupling, extending the standard 1-2 hour reaction to 4 hours or even overnight can often drive the reaction to completion.[7]

  • Perform a Double Coupling: If extending the time is insufficient, a "double coupling" should be performed. This involves washing the resin after the initial coupling and then adding a fresh solution of activated this compound to the reaction vessel for a second full coupling cycle.[4][8]

  • Upgrade the Coupling Reagent: If standard methods like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) with an additive like 1-Hydroxybenzotriazole (HOBt) fail, switch to a more potent uronium/aminium or phosphonium-based reagent such as HBTU, HATU, or PyBOP. These reagents are known for their high efficiency in sterically hindered couplings.[3][8]

  • Final Resort - Capping: If the coupling remains incomplete after these optimization steps, the unreacted amines should be permanently blocked through a process called "capping".[7][9] This is typically achieved using acetic anhydride and a base like Diisopropylethylamine (DIPEA). Capping prevents the formation of deletion sequences, which are often difficult to separate from the target peptide during purification.[9][10]

Data Presentation

Table 1: Troubleshooting Summary for Incomplete this compound Coupling
Problem Potential Cause Recommended Solution Verification
Positive Kaiser Test (Blue Beads)Steric Hindrance 1. Extend coupling time (e.g., to 4 hours).2. Perform a double coupling with fresh reagents.[4]Repeat Kaiser Test
Peptide Aggregation 1. Switch solvent from DMF to NMP.2. Add chaotropic salts (e.g., LiCl) to the coupling mixture.Repeat Kaiser Test
Suboptimal Reagent Activity 1. Switch from DIC/HOBt to a more potent reagent like HATU or HBTU.Repeat Kaiser Test
Persistently Positive Kaiser TestExtremely Difficult Coupling Cap unreacted amines with Acetic Anhydride/DIPEA to prevent deletion sequences.[7][9]Perform a final Kaiser Test to confirm complete capping (negative result).
Table 2: Comparison of Common Coupling Reagents for Difficult Couplings
Reagent Type Relative Reactivity Advantages Considerations
DIC / HOBt CarbodiimideModerateCost-effective; well-established. DIC byproduct (DIU) is soluble in common solvents.[11]Less effective for severely hindered couplings; can lead to side reactions if HOBt is omitted.[12]
HBTU / TBTU Uronium/AminiumHighHighly efficient and widely used for difficult couplings; byproducts are generally soluble.[3]Can cause guanidinylation of the N-terminal amine if activation is slow. HBTU is a known allergen.[13]
HATU Uronium/AminiumVery HighConsidered one of the most effective reagents for hindered couplings due to the formation of highly reactive OAt esters.[11]More expensive; based on potentially explosive HOAt.[3]
PyBOP PhosphoniumHighEfficient coupling that avoids the guanidinylation side reaction. Avoids the carcinogenic byproduct HMPA associated with its predecessor, BOP.[12][14]Generally considered less reactive than HATU.[3]

Experimental Protocols

Protocol 1: Qualitative Kaiser (Ninhydrin) Test

This protocol is for the qualitative detection of primary amines on the resin.[1][15]

Reagents:

  • Solution A: 1.0 mL of a 0.001 M aqueous KCN solution diluted with 49 mL of pyridine.[9]

  • Solution B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[2][9]

  • Solution C: 40 g of phenol dissolved in 20 mL of n-butanol.[2][9]

Procedure:

  • Place a small sample of resin (10-15 beads) in a small glass test tube.

  • Add 2-3 drops of Solution A, 2-3 drops of Solution B, and 2-3 drops of Solution C to the test tube.

  • Heat the test tube at 100-110°C for 5 minutes.[2][9]

  • Observe the color of the beads and the solution.

Interpretation:

  • Intense Blue/Purple: Incomplete coupling. Recoupling is necessary.[4]

  • Yellow/Colorless: Complete coupling. You may proceed with the synthesis.[4]

Protocol 2: Acetyl Capping of Unreacted Amines

This protocol is used to permanently block unreacted primary amines after a failed coupling attempt.

Reagents:

  • Capping Solution: A mixture of Acetic Anhydride, DIPEA, and DMF. A common ratio is 5% Ac₂O and 5% DIPEA in DMF. Alternatively, Acetic Anhydride/Pyridine/DCM can be used.[7][16]

Procedure:

  • Following an incomplete coupling and a positive Kaiser test, wash the resin thoroughly with DMF.

  • Add the capping solution to the resin, ensuring the beads are fully submerged.

  • Agitate the mixture at room temperature for 30-60 minutes.[9]

  • Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Perform a final Kaiser test to confirm that all free amines have been acetylated (the test should be negative).

Mandatory Visualization

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: N-Terminus Deprotected coupling Couple this compound (Standard Protocol) start->coupling wash1 Wash Resin (DMF) coupling->wash1 kaiser1 Perform Kaiser Test wash1->kaiser1 extend_time Extend Coupling Time (e.g., 4 hours) kaiser1->extend_time Positive (Blue) proceed Proceed to Next Cycle kaiser1->proceed Negative (Yellow) wash2 Wash Resin (DMF) extend_time->wash2 kaiser2 Perform Kaiser Test wash2->kaiser2 double_couple Double Couple (Fresh Reagents) kaiser2->double_couple Positive (Blue) kaiser2->proceed Negative (Yellow) wash3 Wash Resin (DMF) double_couple->wash3 kaiser3 Perform Kaiser Test wash3->kaiser3 capping Cap Unreacted Amines (Acetic Anhydride) kaiser3->capping Positive (Blue) kaiser3->proceed Negative (Yellow) wash4 Wash Resin (DMF/DCM) capping->wash4 kaiser4 Confirm Capping (Kaiser Test) wash4->kaiser4 kaiser4->proceed Negative (Capped)

Caption: Troubleshooting workflow for incomplete this compound coupling.

References

Preventing aggregation of peptide chains containing Z-Gln(Trt)-OH.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on preventing and troubleshooting aggregation of peptide chains containing Z-Gln(Trt)-OH during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the Trityl (Trt) group used?

A1: this compound is a derivative of the amino acid glutamine used in peptide synthesis. The alpha-amino group is protected by a carbobenzyloxy (Z) group, and the side-chain amide is protected by a trityl (Trt) group.[1][2] The bulky Trt group serves two primary purposes: it prevents the dehydration of the side-chain amide to a nitrile during the activation step, and it enhances the solubility of the amino acid derivative in common synthesis solvents like dimethylformamide (DMF).[3]

Q2: What causes aggregation in peptide chains containing this compound?

A2: Peptide aggregation is primarily driven by the formation of intermolecular hydrogen bonds between peptide backbones, which can lead to the formation of secondary structures like β-sheets.[4] While the Trt group on this compound improves its own solubility, within a growing peptide chain, several factors can contribute to aggregation:

  • Hydrophobic Collapse: The presence of multiple hydrophobic residues, including the bulky and hydrophobic Trt group, can promote the self-association of peptide chains to minimize contact with the polar solvent.[4]

  • Sequence-Dependent Factors: Peptides with stretches of contiguous hydrophobic amino acids are particularly prone to aggregation.[5] Glutamine-rich sequences themselves can also contribute to aggregation.[6]

  • Chain Length: Aggregation is less common before the fifth or sixth amino acid residue but becomes more likely as the peptide chain elongates.[4]

Q3: What are the initial signs of peptide aggregation during Solid-Phase Peptide Synthesis (SPPS)?

A3: During SPPS, several indicators can suggest that your peptide is aggregating on the resin:

  • Poor Resin Swelling: The peptide-resin complex may not swell adequately in the synthesis solvents.[4][7]

  • Resin Shrinking: A noticeable decrease in the volume of the resin bed can occur.[4]

  • Slow or Incomplete Reactions: You may observe difficulties in Fmoc deprotection or amino acid coupling, often resulting in a positive ninhydrin test even after extended reaction times.[4]

  • Discolored or Clumpy Resin: The resin may appear clumped together or discolored.[4]

Q4: How does aggregation of peptides containing this compound affect the final product?

A4: Aggregation during synthesis can lead to a lower yield of the desired peptide and the formation of deletion sequences due to incomplete coupling reactions.[4] Post-synthesis, aggregation can make the crude peptide difficult to dissolve in standard solvents, which complicates purification by High-Performance Liquid Chromatography (HPLC), potentially resulting in a lower purity of the final product.[4]

Troubleshooting Guides

If you suspect peptide aggregation, consult the following troubleshooting guide. The proposed solutions are organized from simplest to most complex to implement.

Problem: On-Resin Aggregation During SPPS

Indicators:

  • Poor resin swelling

  • Positive ninhydrin test after coupling

  • Slow or incomplete Fmoc deprotection

  • Resin clumping

Solution Level Action Rationale Experimental Protocol
Level 1: Optimize Synthesis Conditions Modify Solvent System Use N-Methyl-2-pyrrolidone (NMP) or add Dimethyl sulfoxide (DMSO) to the solvent. These are more polar and can be better at disrupting secondary structures.[8][9]Protocol 2
Increase Coupling Time Allows more time for the coupling reaction to proceed to completion, especially in cases of steric hindrance.[9][10]Protocol 1
Double Couple Perform a second coupling step with fresh reagents to drive the reaction to completion.[9][10]Protocol 1
Elevate Temperature Coupling at a higher temperature can help to disrupt secondary structures and increase reaction rates.[8]Protocol 2
Level 2: Employ Additives Use Chaotropic Salts Add salts like LiCl or KSCN to the coupling and deprotection steps to disrupt hydrogen bonding and aggregation.[8][9][10]Protocol 3
Level 3: Modify Peptide Backbone Incorporate Structure-Disrupting Amino Acid Derivatives Introduce pseudoproline dipeptides or 2,4-dimethoxybenzyl (Dmb)-protected amino acids in the sequence prior to the difficult coupling to prevent aggregation.[5][8][9]Protocol 4
Level 4: Advanced Strategies Switch Coupling Reagents Use more potent activating agents like HATU, HCTU, or PyAOP, which are generally more effective for difficult couplings.[9]Protocol 1
Utilize a Different Resin Resins with good swelling properties, like PEG-based resins (e.g., NovaSyn® TG), can improve solvation of the peptide-resin complex.[5]-

Quantitative Data

Solubility of Fmoc-Gln(Trt)-OH in DMF

The trityl group significantly enhances the solubility of Fmoc-Gln(Trt)-OH in DMF compared to its unprotected counterpart.[3][11]

Parameter Value Approximate Concentration ( g/100 mL) Source
Molar Solubility 1 mmole in 2 mL DMF~15.3 g/100 mL[11]
Molar Solubility 25 mmole in 50 mL DMF~30.5 g/100 mL[11]
Qualitative Description "Good solubility properties"Not Applicable[11]
Qualitative Description "Dissolves readily"Not Applicable[11]

Calculations are based on the molecular weight of Fmoc-Gln(Trt)-OH (610.70 g/mol ).

Comparison of Coupling Reagents for Difficult Couplings
Reagent Additive Relative Potency Notes
HATU -HighHighly efficient, especially for sterically hindered couplings.[9][12]
HCTU 6-Cl-HOBtHighMore reactive than HBTU, effective for many difficult sequences.[13]
PyAOP -HighA potent phosphonium salt-based reagent.[10]
HBTU HOBtMedium-HighA standard reagent, but may be less effective for severe aggregation.[13]
TBTU HOBtMedium-HighSimilar in efficacy to HBTU.
PyBOP® -Medium-HighEffective for coupling pseudoproline and Dmb dipeptides.[12]
DIC/Oxyma Oxyma PureMediumOxyma is reported to be more effective than HOBt.[10]
DIC/HOBt HOBtMediumA cost-effective option, but less potent.[13]

Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-Gln(Trt)-OH with HATU

This protocol is designed for difficult couplings where aggregation is suspected.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Activation and Coupling (HATU):

    • In a separate vessel, dissolve Fmoc-Gln(Trt)-OH (4 eq.) and HATU (3.9 eq.) in DMF.

    • Add 2,4,6-Collidine (8 eq.) or DIPEA (8 eq.) to the activation mixture and agitate for 1 minute.

    • Immediately add the activated solution to the resin.

    • Couple for 2-4 hours at room temperature. For extremely difficult cases, the temperature can be slightly elevated (e.g., 35°C), but this should be monitored carefully.[9]

  • Washing: Wash the resin with DMF (5 times).

  • Monitoring and Recoupling (Double Coupling):

    • Perform a Kaiser test.

    • If the test is positive (indicating incomplete coupling), perform a second coupling (double couple) using fresh reagents as described in step 3.[9]

Protocol 2: Synthesis with Alternative Solvents and Elevated Temperature

This protocol can be employed when standard DMF-based methods are failing due to aggregation.

  • Solvent Exchange: After Fmoc deprotection and washing, swell the resin in NMP or a mixture of DMF/DMSO (e.g., 1:1 v/v).

  • Coupling at Elevated Temperature:

    • Prepare the activated amino acid solution as described in Protocol 1, using NMP or the DMF/DMSO mixture as the solvent.

    • Add the activated solution to the resin and perform the coupling at an elevated temperature (e.g., 40-50°C) for 1-2 hours. Monitor the temperature carefully.

  • Washing: Wash the resin with the corresponding solvent system (NMP or DMF/DMSO), followed by standard DCM and DMF washes.

Protocol 3: Use of Chaotropic Salts to Disrupt Aggregation

This protocol describes the use of chaotropic salts to disrupt aggregation prior to a difficult coupling step.

  • Resin Preparation: Following standard Fmoc deprotection and subsequent DMF washes, prepare for the chaotropic wash.

  • Chaotropic Wash: Wash the peptide-resin with a solution of 0.4 M LiCl in DMF for 1-2 minutes. Repeat this wash once.[10][12]

  • DMF Wash: It is critical to thoroughly wash the resin with DMF (at least 5 times for 1 minute each) to remove all residual chaotropic salt, which can interfere with the subsequent coupling reaction.[12]

  • Coupling: Proceed immediately with your standard amino acid coupling protocol. The pre-wash should have improved the accessibility of the N-terminus.

Protocol 4: Incorporation of Pseudoproline Dipeptides

This protocol is for introducing a structure-disrupting element into the peptide backbone.

  • Resin Preparation: Swell the resin in DMF. Perform Fmoc deprotection of the N-terminal amino acid on the resin-bound peptide. Wash the resin thoroughly with DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-pseudoproline dipeptide (1.5 eq.), HATU (1.45 eq.), and HOAt (1.5 eq.) in DMF.

  • Activation: Add DIPEA (3 eq.) to the activation mixture and vortex for 1-2 minutes.

  • Coupling: Add the activated mixture to the deprotected peptide-resin. Agitate at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, continue agitation for another hour and re-test.[13]

Visualizations

Aggregation_Troubleshooting_Workflow start Suspicion of Aggregation (e.g., poor swelling, positive Kaiser test) level1 Level 1: Optimize Synthesis Conditions - Modify Solvent (NMP, DMSO) - Extend Coupling Time - Double Couple - Elevate Temperature start->level1 check1 Problem Resolved? level1->check1 level2 Level 2: Employ Additives - Use Chaotropic Salts (LiCl) check2 Problem Resolved? level2->check2 level3 Level 3: Modify Peptide Backbone - Incorporate Pseudoprolines or Dmb-derivatives check3 Problem Resolved? level3->check3 level4 Level 4: Advanced Strategies - Switch to Potent Coupling Reagents (HATU) - Change Resin check4 Problem Resolved? level4->check4 check1->level2 No success Synthesis Successful check1->success Yes check2->level3 No check2->success Yes check3->level4 No check3->success Yes check4->success Yes failure Consult with a Peptide Synthesis Expert check4->failure No

Caption: A workflow for troubleshooting peptide aggregation.

Aggregation_Disruption_Mechanisms cluster_0 Aggregated State cluster_1 Disrupted State peptide1 Peptide Chain 1 peptide2 Peptide Chain 2 hbond Intermolecular H-Bonds (β-sheet) peptide3 Peptide Chain 1 peptide4 Peptide Chain 2 chaotropic Chaotropic Salts (e.g., LiCl) chaotropic->hbond Disrupts pseudoproline Pseudoproline/ Dmb Derivatives pseudoproline->hbond Prevents Formation solvent Polar Aprotic Solvents (NMP, DMSO) solvent->hbond Weakens

Caption: Mechanisms of aggregation disruption.

Logical_Relationship_Strategy_Selection start Peptide Sequence Analysis hydrophobic High Hydrophobic Content? start->hydrophobic ser_thr Contains Ser or Thr? hydrophobic->ser_thr Yes standard Start with Standard Protocol (Monitor Closely) hydrophobic->standard No gly Contains Gly? ser_thr->gly No strategy2 Incorporate Pseudoproline Dipeptides ser_thr->strategy2 Yes strategy1 Use Chaotropic Salts and/or NMP/DMSO gly->strategy1 No strategy3 Incorporate Dmb-Gly Derivatives gly->strategy3 Yes

References

Technical Support Center: Optimizing Z-Gln(Trt)-OH Coupling in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize the coupling efficiency of Z-Gln(Trt)-OH in Solid-Phase Peptide Synthesis (SPPS). While this compound is specified, the principles and troubleshooting strategies discussed are largely applicable to the more commonly used Fmoc-Gln(Trt)-OH, with the primary difference being the Nα-deprotection method.

Frequently Asked Questions (FAQs)

Q1: Why is a side-chain protecting group necessary for glutamine in SPPS?

The side-chain amide of glutamine is reactive and can lead to undesirable side reactions during peptide synthesis. The two primary side reactions are the dehydration of the amide to a nitrile and the cyclization of N-terminal glutamine to form pyroglutamate.[1][2] Protecting the side-chain amide, typically with a trityl (Trt) group, effectively prevents these issues.[2][3]

Q2: What are the main advantages of using the Trityl (Trt) protecting group for Glutamine?

The Trt group offers several key advantages in SPPS:

  • Prevention of Side Reactions : The bulky Trt group sterically hinders the side-chain amide, preventing its dehydration to a nitrile during the amino acid activation step, a known issue with carbodiimide reagents. It also minimizes the risk of pyroglutamate formation.[2][3]

  • Enhanced Solubility : Unprotected Z-Gln-OH or Fmoc-Gln-OH has very poor solubility in common SPPS solvents like dimethylformamide (DMF).[1][2] The lipophilic Trt group significantly improves the solubility of the amino acid derivative, ensuring more efficient and complete coupling reactions.[2][4]

  • Acid Labile : The Trt group is readily removed under standard acidic cleavage conditions (e.g., with trifluoroacetic acid - TFA), which simultaneously cleaves the peptide from the resin and removes other acid-labile side-chain protecting groups.[3][5]

Q3: What causes pyroglutamate formation and how can it be minimized?

Pyroglutamate (pGlu) is a cyclic derivative formed when an N-terminal glutamine residue undergoes intramolecular cyclization, resulting in the loss of ammonia.[6][7] This reaction blocks the N-terminus, terminating peptide elongation.[6] Its formation is influenced by:

  • N-terminal Position : The reaction predominantly occurs when Gln is the N-terminal residue.[6][8]

  • pH and Temperature : The rate of formation is highly dependent on pH and temperature.[7]

  • Acylation Time : The cyclization can occur during the acylation (coupling) step of the subsequent amino acid.[6]

To minimize pyroglutamate formation, it is crucial to use a side-chain protecting group like Trt.[5] Additionally, accelerating the coupling step for the amino acid following the N-terminal Gln can help reduce the window of opportunity for cyclization.[6]

Q4: Can the bulky Trt group hinder coupling efficiency?

Yes, while beneficial, the steric bulk of the Trt group can sometimes impede coupling, especially in sterically crowded peptide sequences.[1] If incomplete coupling is observed, extending the reaction time or employing a "double coupling" strategy (repeating the coupling step) is recommended.[3][9] Using more potent coupling reagents can also overcome steric hindrance.[10][11]

Q5: Which coupling reagents are recommended for this compound?

A variety of modern coupling reagents are effective. The choice often depends on the specific peptide sequence and the degree of steric hindrance.

  • Aminium/Uronium Salts : Reagents like HBTU, HATU, and HCTU are highly efficient and widely used.[12][13] HATU is particularly effective for difficult couplings due to the formation of highly reactive OAt esters.[13]

  • Phosphonium Salts : Reagents like PyBOP and PyAOP are also very effective, with PyAOP being especially useful for sterically hindered couplings.[10][12]

  • Carbodiimides : Diisopropylcarbodiimide (DIC) is commonly used, especially in combination with an additive like Oxyma Pure or HOBt to enhance reactivity and suppress racemization.[11][14] Using carbodiimides without additives can increase the risk of side reactions like nitrile formation if the Trt group were absent.[12][14]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) 1. Steric Hindrance : The peptide sequence near the coupling site is bulky, or the this compound itself is sterically hindered.[1] 2. Peptide Aggregation : The growing peptide chain is forming secondary structures on the resin, limiting reagent access. 3. Insufficient Reagent Equivalents/Time : The amount of amino acid/coupling reagent or the reaction time is insufficient.1. Double Couple : Repeat the coupling step with a fresh solution of activated this compound.[9] 2. Extend Coupling Time : Increase the reaction time from the standard 1-2 hours to 4 hours or more.[3] 3. Use a Stronger Coupling Reagent : Switch to a more potent activator like HATU or PyAOP.[10][13] 4. Increase Reagent Concentration : Using a higher concentration of reagents can improve kinetics.[9] 5. Disrupt Aggregation : Use solvents known to disrupt hydrogen bonding, such as a DMSO/NMP mixture.
Mass Spectrum shows +16 Da peak Oxidation of Sensitive Residues : If the peptide contains residues like Methionine (Met) or Tryptophan (Trp), they may have been oxidized during synthesis or cleavage.[15]1. Use Degassed Solvents : Minimize dissolved oxygen in your solvents.[15] 2. Add Scavengers During Cleavage : Ensure scavengers like triisopropylsilane (TIS) and dithiothreitol (DTT) are present in the cleavage cocktail to protect sensitive residues.
Mass Spectrum shows lower MW peaks corresponding to missing Gln Deletion Sequence : The coupling of this compound failed, and the subsequent amino acid was coupled instead.1. Monitor Coupling Reactions : Use a qualitative test like the Kaiser test after the Gln coupling step to ensure completion before proceeding.[15] 2. Optimize Coupling Conditions : Refer to the "Incomplete Coupling" solutions above for the this compound step.
Mass Spectrum shows termination at Gln residue Pyroglutamate Formation : If Gln was at the N-terminus, it may have cyclized, blocking further synthesis.[6]1. Ensure Side-Chain Protection : This is the primary role of the Trt group. If this issue occurs, verify the integrity of the this compound starting material. 2. Minimize Time at N-terminus : Use efficient coupling conditions for the next amino acid to reduce the time the Gln residue is exposed at the N-terminus.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for SPPS

Coupling ReagentReagent TypeKey AdvantagesConsiderations
HBTU / TBTU Aminium SaltEfficient, fast reactions, widely used.[12]Requires a tertiary base (e.g., DIPEA) for activation.[14]
HATU Aminium SaltHighly reactive, excellent for sterically hindered couplings, low racemization.[10][13]More expensive than HBTU. Requires a base for activation.[10]
PyBOP / PyAOP Phosphonium SaltPyAOP is highly effective for difficult couplings and N-methyl amino acids.[10][12]Phosphonium reagents can have lower stability in solution compared to aminium salts.[13]
DIC / Additive CarbodiimideCost-effective, resulting urea byproduct (DIU) is soluble in common wash solvents.[14]Requires an additive (e.g., Oxyma, HOBt) to maximize efficiency and minimize side reactions.[11][14]
COMU Aminium SaltHigh efficiency, based on the Oxyma leaving group, requires only one equivalent of base.[12][13]Relatively newer reagent.

Experimental Protocols

Protocol 1: Standard Coupling of this compound

This protocol outlines a standard procedure for coupling this compound to a growing peptide chain on a solid support.

  • Resin Preparation : After the deprotection of the N-terminal amine of the preceding amino acid, wash the peptide-resin thoroughly with DMF (3-5 times) to remove residual deprotection reagents.[3]

  • Activation Mixture Preparation : In a separate vessel, pre-activate the this compound. For a 0.1 mmol synthesis scale:

    • Dissolve this compound (3-5 equivalents, e.g., 0.5 mmol) and a coupling reagent like HBTU (0.95 equivalents relative to the amino acid, e.g., 0.475 mmol) in DMF.

    • Add a tertiary base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid, e.g., 1.0 mmol).

    • Allow the activation to proceed for 1-2 minutes.[3]

  • Coupling Reaction : Add the activated amino acid solution to the washed peptide-resin.

  • Agitation : Agitate the mixture at room temperature for 1-2 hours. For known difficult sequences, this time can be extended.[2][3]

  • Monitoring (Optional) : Take a small sample of resin beads and perform a Kaiser test (see Protocol 2) to check for reaction completion. A negative result (yellow/clear beads) indicates complete coupling.[3]

  • Washing : After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[2]

Protocol 2: Kaiser Test for Free Primary Amines

This colorimetric test is used to monitor the completion of a coupling reaction.[15]

  • Reagents :

    • Solution A : 5 g ninhydrin in 100 mL ethanol.

    • Solution B : 80 g phenol in 20 mL ethanol.

    • Solution C : 2 mL of 0.001 M KCN (aq) diluted to 100 mL with pyridine.

  • Procedure :

    • Take a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.

    • Wash the beads with ethanol and discard the solvent.

    • Add 2-3 drops of each of Solution A, B, and C.

    • Heat the test tube at 100-110°C for 3-5 minutes.[15]

  • Interpretation :

    • Positive Result (Blue Beads) : Indicates the presence of free primary amines, signifying an incomplete coupling reaction.

    • Negative Result (Yellow/Brown/Clear Beads) : Indicates the absence of free primary amines, signifying a complete coupling reaction.

Protocol 3: Cleavage and Trt Group Deprotection

This protocol describes the final step of cleaving the peptide from the resin, which includes the removal of the Trt side-chain protecting group.

  • Resin Preparation : Wash the fully synthesized and dried peptide-resin with dichloromethane (DCM).[5]

  • Cleavage Cocktail Preparation : Prepare a cleavage cocktail. A standard mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[2][5] TIS acts as a scavenger to trap the released Trt cations and prevent side reactions.

  • Cleavage Reaction : Add the cleavage cocktail to the peptide-resin (e.g., 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.[4][5]

  • Peptide Isolation : Filter the resin and collect the filtrate, which contains the cleaved peptide.

  • Peptide Precipitation : Add the filtrate to a large volume of cold diethyl ether to precipitate the crude peptide.[2]

  • Washing and Drying : Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times to remove residual scavengers. Dry the final peptide product under vacuum.[2]

Visualizations

SPPS_Workflow Resin Resin Support Deprotection Nα-Deprotection (e.g., HBr/AcOH for Z-group) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling: This compound + Activator Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next AA Cleavage Final Cleavage & Deprotection (TFA) Wash2->Cleavage Final AA Repeat->Deprotection Peptide Purified Peptide Cleavage->Peptide

Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS).

Pyroglutamate_Formation N_Term_Gln N-terminal Gln Residue (Side-chain unprotected) Cyclization Intramolecular Nucleophilic Attack N_Term_Gln->Cyclization Spontaneous Intermediate Tetrahedral Intermediate Cyclization->Intermediate Pyroglutamate Pyroglutamate (pGlu) + NH3 Intermediate->Pyroglutamate Blocked Blocked N-Terminus (Synthesis Terminated) Pyroglutamate->Blocked Trt_Protection This compound Prevention Steric Hindrance Prevents Attack Trt_Protection->Prevention Coupling_OK Successful Coupling Prevention->Coupling_OK

Caption: Mechanism of pyroglutamate formation and its prevention by Trt protection.

Troubleshooting_Tree Start Incomplete Coupling (Positive Kaiser Test) Check_Sequence Is sequence sterically hindered? Start->Check_Sequence Double_Couple Action: Double Couple & Extend Time Check_Sequence->Double_Couple Yes Check_Aggregation Is peptide known to aggregate? Check_Sequence->Check_Aggregation No Stronger_Reagent Action: Use Stronger Reagent (e.g., HATU) Double_Couple->Stronger_Reagent Success Coupling Complete Stronger_Reagent->Success Disruptive_Solvent Action: Use Disruptive Solvent (DMSO/NMP) Check_Aggregation->Disruptive_Solvent Yes Standard_Issue Standard Optimization Check_Aggregation->Standard_Issue No Disruptive_Solvent->Success Increase_Equiv Action: Increase Reagent Equivalents/Concentration Standard_Issue->Increase_Equiv Increase_Equiv->Success

Caption: Decision tree for troubleshooting incomplete coupling reactions.

References

Technical Support Center: Deprotection of Z and Trt Groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in the deprotection of Z (benzyloxycarbonyl) and Trt (trityl) protecting groups. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during chemical synthesis.

Z (Benzyloxycarbonyl) Group Deprotection

The benzyloxycarbonyl (Z or Cbz) group is a widely used amine protecting group, valued for its stability and selective removal.[1][2] However, challenges can arise during its deprotection, primarily accomplished through catalytic hydrogenolysis or acidic cleavage.[2]

Troubleshooting Guide: Z-Group Deprotection
Issue Potential Cause Recommended Solution Key Considerations
Incomplete or Slow Catalytic Hydrogenolysis Catalyst Poisoning: Sulfur-containing compounds are common catalyst poisons.[3]- Ensure high purity of the starting material. - If the substrate contains sulfur, consider an alternative deprotection method like acid-catalyzed cleavage.[3] - In some cases, increasing the catalyst loading can overcome poisoning.Palladium catalysts are highly susceptible to poisoning.[3]
Poor Catalyst Activity: The catalyst may be old or from a less active batch.- Use a fresh batch of high-quality catalyst (e.g., 10% Pd/C). - Consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[4]Catalyst activity can vary significantly between suppliers and batches.
Insufficient Hydrogen: Inadequate hydrogen pressure or poor gas-liquid mixing.- Increase hydrogen pressure (e.g., using a Parr apparatus).[4] - Ensure vigorous stirring to maximize gas-liquid contact.For transfer hydrogenolysis, ensure sufficient equivalents of the hydrogen donor (e.g., ammonium formate).[5]
Poor Solubility: The substrate may not be fully dissolved in the reaction solvent.- Change the solvent system. A mixture that can dissolve both the nonpolar starting material and the polar product is ideal (e.g., THF/MeOH/H₂O).[4]Solubility can be a limiting factor, especially with larger peptides.[5]
Side Reactions During Acidic Cleavage (e.g., HBr/AcOH) Formation of Succinimide: Particularly with aspartic acid residues.- The TMSBr/TFA system has been shown to generate negligible succinimide side products compared to TMSOTf/TFA.[6]The choice of hard acid can influence the extent of this side reaction.[6]
Incomplete Cleavage: Insufficient acid strength or reaction time.- Use a higher concentration of HBr in acetic acid (e.g., 33%).[5] - Extend the reaction time and monitor progress by TLC or HPLC.[5]Anhydrous conditions are crucial for the success of HBr/AcOH deprotection.[5]
Frequently Asked Questions (FAQs): Z-Group Deprotection

Q1: What are the primary methods for Z-group deprotection?

A1: The two most common methods for removing the Z-group are catalytic hydrogenolysis and acid-mediated cleavage.[2] Catalytic hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst) is generally the cleanest method, yielding toluene and carbon dioxide as byproducts.[2][7] Acidic cleavage, often with a solution of hydrogen bromide in acetic acid (HBr/AcOH), is a robust alternative, particularly for substrates that are sensitive to hydrogenation.[2][8]

Q2: My catalytic hydrogenolysis reaction is not working. What is the most likely cause?

A2: The most frequent reason for the failure of catalytic hydrogenolysis is catalyst poisoning.[3] Palladium catalysts are highly sensitive to impurities, especially sulfur-containing compounds, which can irreversibly bind to the catalyst's active sites and inhibit its function.[4][9] Ensure your starting material and solvents are of high purity.

Q3: Can I selectively deprotect a Z-group in the presence of a Boc-group?

A3: Yes, the Z and Boc groups are orthogonal. The Z-group is stable to the acidic conditions used to remove the Boc-group (e.g., TFA), and the Boc-group is stable to the conditions of catalytic hydrogenolysis used to remove the Z-group.[2][10] This orthogonality is a key feature in multi-step synthetic strategies.

Q4: Are there safer alternatives to using hydrogen gas for hydrogenolysis?

A4: Yes, transfer hydrogenolysis is a safer and more convenient alternative.[2] This method uses a hydrogen donor molecule, such as ammonium formate, in the presence of a palladium catalyst to generate hydrogen in situ, avoiding the need to handle flammable hydrogen gas.[2][7]

Trt (Trityl) Group Deprotection

The trityl (Trt) group is a bulky, acid-labile protecting group commonly used for the side-chain protection of amino acids like cysteine, histidine, asparagine, and glutamine in Fmoc-based solid-phase peptide synthesis (SPPS).[11][12] Its removal is typically achieved with trifluoroacetic acid (TFA).[11]

Troubleshooting Guide: Trt-Group Deprotection
Issue Potential Cause Recommended Solution Key Considerations
Incomplete Cleavage Insufficient Reaction Time: Standard 2-3 hour cleavage may be insufficient for complex or long peptides.[12]- Extend the cleavage time to 4 hours or more.[12] - If still incomplete after 6 hours, precipitate the peptide and repeat the cleavage with fresh reagents.[13]Sluggish deprotection is a known issue for N-terminal Asn(Trt) residues.[12][13]
Steric Hindrance: In aggregated peptide sequences, reagents may have poor access to the Trt-protected site.[12][14]- Utilize microwave irradiation to disrupt aggregation.[14] - Switch to a solvent like N-methylpyrrole (NMP) or add DMSO.[14]Aggregation can significantly hinder both coupling and deprotection steps.[14]
Suboptimal Acid Concentration: TFA concentration may be too low.[12]- Ensure thorough washing of the resin to remove any basic solvents (e.g., DMF) before cleavage.[12]Residual base can neutralize the TFA, reducing its effective concentration.
Side Reactions Alkylation by Trityl Cation: The liberated trityl cation is highly reactive and can alkylate nucleophilic residues (e.g., Trp, Met, Cys).[15]- Always include a scavenger in the cleavage cocktail to "trap" the trityl cation. Triisopropylsilane (TIS) is highly effective.[15][16]Scavengers are crucial for preventing side reactions and ensuring clean deprotection.[15]
S-alkylation from Resin Linkers: Fragmentation of linkers like Wang resin can generate reactive species that alkylate cysteine.- TIS alone may not be sufficient to suppress this side reaction.[14] The choice of scavenger cocktail is critical.This is particularly prevalent when the C-terminal residue is Cys.[14]
Premature Deprotection Exposure to Acidic Conditions: The Trt group is highly acid-labile.- Maintain neutral or basic conditions during other reaction steps.[17] - Use neutralized silica gel for chromatography.[17] - Use high-purity, anhydrous solvents.[17]Even trace amounts of acid can cause premature detritylation.[17]
Frequently Asked Questions (FAQs): Trt-Group Deprotection

Q1: Why are scavengers so important during Trt deprotection?

A1: During acid-mediated cleavage, the Trt group is released as a stable but highly reactive trityl carbocation.[12][15] If not neutralized, this cation can reattach to the deprotected amino acid or cause side reactions, such as alkylation of nucleophilic residues like Tryptophan, Methionine, and Cysteine.[15] Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or quench these reactive cations, preventing side reactions.[15]

Q2: What are the most common scavengers used for Trt deprotection?

A2: A variety of scavengers can be used, often in combination. Common choices include:

  • Triisopropylsilane (TIS): A very effective scavenger for the trityl cation.[15][16]

  • Water: Acts as a scavenger and is a component of many standard cleavage cocktails.[15]

  • 1,2-Ethanedithiol (EDT): Particularly useful for peptides containing Cys(Trt) as it aids in its removal and helps prevent oxidation.[12][15]

  • Phenol: Can help protect Tyrosine and Tryptophan residues.

Q3: Can the Trt group be removed selectively while the peptide is still on the resin?

A3: Yes, the high acid lability of the Trt group allows for its selective removal on-resin.[12] This is typically achieved by treating the resin with a low concentration of TFA in Dichloromethane (DCM), for example, 1-5% TFA.[12] This method is useful for on-resin modifications of the now-deprotected amino acid side chain.

Q4: I am observing incomplete deprotection of an N-terminal Asn(Trt) residue. What should I do?

A4: Sluggish deprotection of N-terminal Asn(Trt) is a well-documented issue.[12][13] To overcome this, you can extend the cleavage time to 4 hours or more.[12] If the deprotection is still incomplete, it is recommended to precipitate the peptide, wash it, and subject it to a second cleavage treatment with fresh reagents.[12] For future syntheses, consider using a more labile protecting group for asparagine.[12]

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis of Z-Group

This protocol describes a general procedure for the deprotection of a Z-protected amine using catalytic hydrogenation with hydrogen gas.[2]

Materials:

  • Z-protected compound

  • 10% Palladium on carbon (Pd/C, 5-10 mol%)

  • Methanol (or other suitable solvent)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the Z-protected compound in methanol in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst to the solution.

  • Seal the flask and connect it to a hydrogen source (e.g., a balloon or a hydrogenation apparatus).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully purge the flask with an inert gas (e.g., nitrogen).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Protocol 2: Acidic Cleavage of Z-Group with HBr/AcOH

This protocol is for the deprotection of a Z-group using hydrogen bromide in acetic acid.[8]

Materials:

  • Z-protected compound

  • 33% Hydrogen bromide in acetic acid (HBr/AcOH)

Procedure:

  • Dissolve the Z-protected compound in glacial acetic acid.

  • Add the solution of 33% HBr in acetic acid.

  • Stir the mixture at room temperature for 2 to 16 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, precipitate the product by adding the reaction mixture to cold diethyl ether.

  • Isolate the product by filtration or centrifugation.

Protocol 3: Global Deprotection and Cleavage of Trt-Protected Peptides

This protocol describes the final cleavage of a peptide from the resin and the simultaneous removal of the Trt and other acid-labile side-chain protecting groups.[1][16]

Materials:

  • Peptide-resin

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

  • Cold diethyl ether

Procedure:

  • Wash the dried peptidyl-resin with DCM.

  • Prepare the cleavage cocktail in a fume hood. For peptides containing Trt-protected residues, TIS is a crucial scavenger.[1]

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature.[1]

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolate the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the peptide under vacuum.

Visualizations

Deprotection_Workflows cluster_Z Z-Group Deprotection cluster_Trt Trt-Group Deprotection Z_Start Z-Protected Substrate Z_Decision Substrate Sensitive to Hydrogenation? Z_Start->Z_Decision Z_H2 Catalytic Hydrogenolysis (H2, Pd/C) Z_Decision->Z_H2 No Z_Acid Acidic Cleavage (HBr/AcOH) Z_Decision->Z_Acid Yes Z_End Deprotected Amine Z_H2->Z_End Z_Acid->Z_End Trt_Start Trt-Protected Peptide (on resin) Trt_Cleavage TFA Cleavage Cocktail (+ Scavengers) Trt_Start->Trt_Cleavage Trt_Precipitate Precipitation (Cold Ether) Trt_Cleavage->Trt_Precipitate Trt_End Deprotected Peptide Trt_Precipitate->Trt_End

Caption: Decision workflow for Z and Trt group deprotection strategies.

Troubleshooting_Z_Hydrogenolysis Problem Incomplete Z-Deprotection (Catalytic Hydrogenolysis) Cause1 Catalyst Poisoning? Problem->Cause1 Solution1 Use High Purity Substrate or Alternative Method Cause1->Solution1 Yes Cause2 Poor Catalyst Activity? Cause1->Cause2 No Solution2 Use Fresh/More Active Catalyst Cause2->Solution2 Yes Cause3 Insufficient H2? Cause2->Cause3 No Solution3 Increase H2 Pressure or Donor Equivalents Cause3->Solution3 Yes Cause4 Poor Solubility? Cause3->Cause4 No Solution4 Optimize Solvent System Cause4->Solution4 Yes

Caption: Troubleshooting flowchart for incomplete Z-group hydrogenolysis.

References

Technical Support Center: Purification of Peptides Synthesized with Z-Gln(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for purifying peptides synthesized using Z-Gln(Trt)-OH. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying peptides synthesized with this compound?

A1: The main challenges arise from the physicochemical properties of the Z (benzyloxycarbonyl) and Trt (trityl) protecting groups. The Z-group is notably hydrophobic, which can increase the peptide's retention time in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and may promote aggregation.[1][2] The bulky Trt group on the glutamine side chain, while crucial for preventing side reactions during synthesis, also contributes to the overall hydrophobicity of the peptide.[3][4] This increased hydrophobicity can lead to:

  • Poor Solubility: Difficulty dissolving the crude peptide in standard aqueous buffers used for RP-HPLC.[1]

  • Peptide Aggregation: Increased intermolecular interactions can cause the formation of aggregates, which are challenging to purify and can result in broad or tailing peaks during chromatography.[1][5]

  • Co-elution with Impurities: Hydrophobic impurities may have similar retention times to the target peptide in RP-HPLC, making separation difficult.[1]

Q2: What is the purpose of the Z and Trt protecting groups in this compound?

A2: The Z and Trt groups serve as temporary protecting groups for the amine groups of the glutamine amino acid during peptide synthesis.[6][7]

  • Z (Benzyloxycarbonyl) Group: This group protects the alpha-amino group of the glutamine. It is stable under various conditions but can be removed by catalytic hydrogenation.[8][9]

  • Trt (Trityl) Group: This bulky group protects the side-chain amide of glutamine. Its primary roles are to prevent the dehydration of the glutamine side chain to a nitrile and to minimize the formation of pyroglutamate, a common cyclization side reaction.[3][4][5] The Trt group also enhances the solubility of the protected amino acid in organic solvents used during synthesis.[4]

Q3: What are the common side reactions to be aware of during the synthesis and purification of peptides containing Gln(Trt)?

A3: Several side reactions can occur:

  • Pyroglutamate Formation: N-terminal glutamine residues can cyclize to form pyroglutamate, especially under acidic or basic conditions.[5][10] The Trt group on the Gln side chain helps to minimize this during synthesis.[4]

  • Aggregation: The hydrophobicity of the protecting groups and certain peptide sequences can lead to aggregation, making purification difficult.[5]

  • Incomplete Deprotection: Incomplete removal of the Z or Trt groups will result in impurities that can be difficult to separate from the desired peptide.

  • Alkylation: During the acidic cleavage of the Trt group, the resulting trityl carbocation can alkylate nucleophilic residues like tryptophan and methionine if proper scavengers are not used.[3]

Q4: Which purification strategy is recommended for peptides containing this compound?

A4: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for purifying these peptides.[1][11] The purification strategy will depend on whether the final product requires the protecting groups to be intact or removed. An orthogonal deprotection strategy is often employed, where the Z and Trt groups are removed in separate, specific steps.[8][12]

Q5: Are peptides synthesized with this compound used in specific signaling pathway research?

A5: Peptides synthesized with this compound are versatile building blocks used in the creation of a wide array of peptides for various biological studies. While peptides, in general, are crucial components of numerous signaling pathways, such as those involving cholecystokinin (CCK) secretion, there isn't a specific signaling pathway exclusively associated with peptides synthesized using this particular protected amino acid.[13] The choice of this compound is primarily a strategic decision in the chemical synthesis process to ensure the integrity of the glutamine residue within the final peptide, which can then be used to investigate any number of biological processes.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Broad or Tailing Peaks in HPLC Peptide Aggregation: The hydrophobicity of the Z-group and peptide sequence can promote aggregation.- Dissolve the crude peptide in a stronger organic solvent like DMSO or DMF before diluting with the initial mobile phase.- Inject a more dilute sample.- Increase the column temperature (e.g., 40-50°C) to disrupt secondary structures.[1]
Secondary Interactions with Column: Residual silanols on the silica-based stationary phase can interact with the peptide.- Use a high-purity, end-capped column.- Adjust the mobile phase pH.
Low Peptide Recovery After Purification Poor Solubility: The peptide may be precipitating in the mobile phase or on the column.- Before injection, ensure the peptide is fully dissolved. Consider using a small amount of organic solvent like DMSO to aid dissolution.[1][14]- For highly hydrophobic peptides, try a less retentive column (e.g., C4 instead of C18).[2]
Irreversible Adsorption to the Column: Highly hydrophobic peptides can bind irreversibly to the stationary phase.- Use a column with a different stationary phase (e.g., C4 or C8).- Increase the organic solvent concentration at the end of the gradient to ensure all bound material is eluted.[2]
Presence of Impurities with Similar Retention Times Incomplete Deprotection: Residual Z- or Trt-protected peptide co-eluting with the final product.- Optimize deprotection conditions (e.g., longer reaction time, fresh reagents).- Employ an orthogonal purification step, such as ion-exchange chromatography.
Side-Products from Synthesis: Deletion sequences or products of side reactions have similar hydrophobicity.- Optimize the HPLC gradient to be shallower, which can improve the resolution of closely eluting peaks.[2]- Experiment with different stationary phases (e.g., Phenyl) that may offer different selectivity.[2]
Incomplete Removal of the Z-Group Catalyst Poisoning: Sulfur-containing residues in the peptide can poison the Palladium catalyst used for hydrogenation.- Use a larger amount of catalyst or a more active form.- Consider alternative deprotection methods if catalyst poisoning is severe.
Insufficient Hydrogen Donor: In catalytic transfer hydrogenation, the hydrogen donor may be depleted.- Ensure an adequate excess of the hydrogen donor (e.g., formic acid, 1,4-cyclohexadiene) is used.[15][16]
Incomplete Removal of the Trt-Group Insufficient Acid Strength or Time: The acidic conditions may not be sufficient for complete cleavage.- Extend the cleavage time with the TFA cocktail.- Ensure the cleavage cocktail is fresh.
Scavenger Depletion: Reactive trityl cations are not being effectively trapped.- Use a sufficient amount of scavenger (e.g., TIS) in the cleavage cocktail.[3]

Experimental Protocols

Protocol 1: Orthogonal Deprotection and Purification Strategy

This strategy involves the purification of the fully protected peptide, followed by selective deprotection steps.

Step 1: RP-HPLC Purification of the Z-Gln(Trt)-Peptide

  • Column Selection: A C8 or C4 reversed-phase column is recommended to reduce strong hydrophobic interactions.[1]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[1]

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of DMSO or DMF. Slowly dilute with Mobile Phase A to the desired concentration, ensuring the peptide remains in solution.[1]

  • Chromatographic Method:

    • Flow Rate: 1 mL/min for a standard analytical column (4.6 mm ID).

    • Detection: 220 nm.

    • Gradient: A shallow gradient is often required. A typical starting point is a linear gradient from 30% to 80% Mobile Phase B over 40 minutes. This should be optimized based on the peptide's hydrophobicity.

    • Column Temperature: 40-50°C to improve peak shape and solubility.[1]

  • Fraction Collection and Analysis: Collect fractions corresponding to the main peak and confirm the identity and purity by mass spectrometry and analytical HPLC. Pool the pure fractions and lyophilize.

Step 2: Catalytic Hydrogenation for Z-Group Removal

  • Reaction Setup: Dissolve the purified Z-protected peptide in a suitable solvent such as methanol (MeOH) or a mixture of MeOH and formic acid.[15]

  • Catalyst: Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the peptide).

  • Hydrogen Source: The reaction can be carried out under a hydrogen atmosphere (balloon or Parr hydrogenator) or by using a hydrogen donor like formic acid (catalytic transfer hydrogenation).[15]

  • Reaction Time: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[1]

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite with the reaction solvent. Evaporate the solvent to obtain the peptide with the Z-group removed.

Step 3: Acidic Cleavage of the Trt Group

  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger for the trityl cations.[3][8]

  • Cleavage Reaction: Add the cleavage cocktail to the peptide and allow the reaction to proceed at room temperature for 2-3 hours.[3]

  • Peptide Precipitation: After the reaction is complete, precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Washing and Drying: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times to remove scavengers. Dry the peptide under vacuum.

  • Final Purification: The deprotected peptide may require a final polishing step using RP-HPLC with a suitable gradient.

Protocol 2: Global Deprotection Followed by Purification

This strategy involves the simultaneous removal of both protecting groups followed by a single purification step. This is often faster but can be more challenging for complex peptides.

  • One-Step Deprotection: A two-step, one-pot approach is generally necessary due to the different chemistries required for Z and Trt group removal. First, perform the catalytic hydrogenation to remove the Z group as described in Protocol 1, Step 2. After catalyst removal, the solvent can be evaporated, and the residue can be directly subjected to the acidic cleavage of the Trt group as described in Protocol 1, Step 3.

  • Purification: The resulting crude, fully deprotected peptide is then purified by RP-HPLC as described in Protocol 1, Step 1. The gradient for this purification will likely be less steep than for the fully protected peptide due to the increased polarity of the deprotected peptide.

Quantitative Data Summary

The choice of purification strategy can significantly impact the overall yield and purity of the final peptide. The following table provides a comparative summary based on typical outcomes for hydrophobic, protected peptides.

Purification Strategy Typical Initial Purity of Protected Peptide (%) Typical Final Purity (%) Typical Overall Yield (%) Notes
Strategy 1: RP-HPLC (C18) of Protected Peptide followed by Orthogonal Deprotection 859665Good resolution but may require optimization to avoid peak tailing.[1]
Strategy 2: Normal-Phase Chromatography of Protected Peptide followed by Orthogonal Deprotection 909770Can provide better initial purity by effectively removing polar impurities.[1]
Strategy 3: Global Deprotection followed by RP-HPLC (C8) Purification N/A9560Faster but harsh conditions can generate side products, requiring careful optimization of the final purification step.[1]

Note: These values are representative and can vary significantly depending on the peptide sequence, length, and the efficiency of the synthesis.

Visualizations

Purification_Workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification cluster_final Final Product A Solid-Phase Peptide Synthesis with this compound B Crude Peptide (Z- and Trt-protected) A->B D Global Deprotection B->D Strategy 2 F RP-HPLC of Protected Peptide B->F Strategy 1 C Orthogonal Deprotection I Pure Deprotected Peptide C->I E Crude Deprotected Peptide D->E G RP-HPLC of Deprotected Peptide E->G H Pure Protected Peptide F->H G->I H->C

A general workflow for the purification of peptides synthesized with this compound.

Troubleshooting_Logic Start HPLC Analysis of Crude Peptide Problem Identify Purification Issue Start->Problem BroadPeaks Broad/Tailing Peaks Problem->BroadPeaks Yes LowRecovery Low Recovery Problem->LowRecovery No Solution1 Optimize Sample Prep (DMSO/DMF) Increase Column Temp BroadPeaks->Solution1 CoElution Co-eluting Impurities LowRecovery->CoElution No Solution2 Use C4/C8 Column Ensure Full Dissolution LowRecovery->Solution2 CoElution->Start No, Re-evaluate Solution3 Shallow Gradient Try Different Stationary Phase (e.g., Phenyl) CoElution->Solution3 Yes

A troubleshooting decision tree for common HPLC purification issues.

References

Impact of solvent choice on Z-Gln(Trt)-OH coupling reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvent choice on Z-Gln(Trt)-OH coupling reactions in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is the choice of solvent critical for this compound coupling reactions?

A1: The solvent plays a crucial role in SPPS by:

  • Solvating the peptide-resin: Proper swelling of the resin is essential for exposing the reactive sites for efficient coupling.[1][2]

  • Dissolving reagents: The protected amino acid (this compound) and coupling reagents must be fully dissolved to ensure a homogeneous reaction mixture and drive the reaction to completion.[3]

  • Influencing reaction kinetics: The polarity of the solvent can affect the rate of the coupling reaction.

  • Minimizing aggregation: Solvents can disrupt the formation of secondary structures in the growing peptide chain, which can hinder coupling efficiency.[4]

Q2: What are the most commonly used solvents for this compound coupling and why?

A2: The most common solvents are N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[1][5]

  • DMF is widely used due to its excellent ability to dissolve this compound and other reagents, as well as its good resin-swelling properties.[3][6] However, it can decompose over time to form dimethylamine, which can cause premature Fmoc-group removal.[1]

  • NMP is often considered a superior solvent as it is more polar and can be more effective at disrupting peptide aggregation.[1][7]

Q3: How does the trityl (Trt) protecting group on glutamine influence solvent choice?

A3: The bulky trityl group significantly enhances the solubility of the glutamine derivative in common organic solvents like DMF and NMP.[6][8] This is a major advantage over unprotected or other protected glutamine derivatives, which often have poor solubility.[8] This high solubility ensures a sufficient concentration of the amino acid in the reaction solution, facilitating efficient coupling.[9]

Q4: Can I use "greener" solvents for this compound coupling?

A4: There is growing interest in replacing traditional SPPS solvents with more environmentally friendly alternatives. Some studies have explored solvents like anisole, propyl acetate, and diethyl carbonate, but the solubility of Fmoc-amino acids and reagents in these solvents can be a limiting factor.[10] Research is ongoing to find suitable green solvents that maintain high coupling efficiency.[5][11]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Incomplete Coupling of this compound Poor Solvation/Resin Swelling: The solvent is not adequately swelling the resin, limiting access to the N-terminal amine.1. Switch to a more effective solvent: If using DMF, consider switching to NMP, which can be better at solvating the peptide-resin.[1][12] 2. Ensure adequate swelling time: Allow the resin to swell in the chosen solvent for at least 30-60 minutes before the coupling reaction.[6]
Peptide Aggregation: The growing peptide chain is forming secondary structures (e.g., β-sheets) that block the coupling site.[12]1. Change the solvent system: Use NMP instead of DMF to help disrupt secondary structures.[12] 2. Incorporate chaotropic salts: Add salts like LiCl to the coupling and deprotection steps.[12] 3. Use a "magic mixture": A combination of DMF and DCM with additives like hexafluoroisopropanol (HFIP) can disrupt aggregation.[9]
Low Reagent Solubility: The this compound or coupling reagents are not fully dissolved in the chosen solvent.1. Confirm solubility: Although this compound is highly soluble in DMF and NMP, ensure all other reagents are also soluble.[3][10] 2. Increase solvent volume: Use a larger volume of solvent to ensure complete dissolution.
Formation of Side Products Solvent-Related Decomposition: Impurities in the solvent (e.g., dimethylamine in old DMF) can cause side reactions.[1]1. Use high-purity, fresh solvents: Ensure your DMF is of high quality and has not been stored for extended periods.[1] 2. Degas DMF before use: This can help remove amine impurities.[1]
Aspartimide Formation (if Asp is present): This side reaction can be influenced by the solvent and base conditions.1. Optimize solvent and base: While not directly a solvent issue, the choice of solvent can impact the overall reaction environment. Using HOBt in the deprotection solution can help reduce aspartimide formation.[4]

Quantitative Data

Table 1: Properties of Common Solvents in Peptide Synthesis

SolventDielectric Constant (ε) at 20-25°CPolarity Index
N,N-Dimethylformamide (DMF)36.71[13]6.4[14]
N-Methyl-2-pyrrolidone (NMP)32.2[13]6.7[14]
Dichloromethane (DCM)8.93[13]3.1[14]
Acetonitrile (ACN)37.5[15]5.8[14]
Tetrahydrofuran (THF)7.58[13]4.0[14]
Water80.1[13]10.2[14]

The dielectric constant is a measure of a solvent's polarity; a higher value indicates higher polarity.[16][17]

Table 2: Solubility of this compound and Reagents in Various Solvents

SolventThis compoundOxymaDICDIU
DMF SolubleSolubleSolublePartially Soluble
NMP SolubleSolubleSolubleSoluble
THF SolubleSolubleSolublePartially Soluble
2-MeTHF SolubleSolubleSolublePartially Soluble
Anisole InsolubleInsolubleSolubleInsoluble
Propyl Acetate InsolubleInsolubleSolubleInsoluble
Diethyl Carbonate InsolubleInsolubleSolubleInsoluble
Toluene InsolubleInsolubleSolubleInsoluble
Ethyl Acetate InsolublePartially SolubleSolubleInsoluble

Data adapted from a study on solvent properties for SPPS.[10] Solubility was tested at a concentration of 0.2 M.[10]

Experimental Protocols

Standard Coupling Protocol for this compound in DMF

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[18]

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then repeat for another 15-20 minutes.[18]

  • Washing: Wash the resin thoroughly with DMF (at least 5 times) to remove piperidine and byproducts.[6]

  • Activation: In a separate vessel, dissolve this compound (3-5 equivalents) and a coupling reagent such as HBTU (3-5 equivalents) in DMF. Add a base like N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) and allow the activation to proceed for 1-2 minutes.[6]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.[6]

  • Washing: Wash the resin with DMF (at least 5 times) to remove excess reagents and byproducts.[6]

  • Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[6]

Visualizations

G cluster_workflow Experimental Workflow for this compound Coupling resin_prep Resin Swelling in Solvent (e.g., DMF) deprotection Fmoc-Deprotection (Piperidine/Solvent) resin_prep->deprotection wash1 Solvent Wash deprotection->wash1 coupling Coupling to Resin wash1->coupling activation Activation of this compound in Solvent activation->coupling wash2 Final Solvent Wash coupling->wash2 next_cycle Proceed to Next Cycle wash2->next_cycle

Caption: Standard workflow for the coupling of this compound in SPPS.

G cluster_troubleshooting Troubleshooting Logic for Incomplete Coupling start Incomplete Coupling Detected (e.g., Positive Kaiser Test) check_aggregation Is Peptide Aggregation Suspected? start->check_aggregation change_solvent Switch Solvent to NMP check_aggregation->change_solvent Yes extend_time Extend Coupling Time check_aggregation->extend_time No add_chaotropes Add Chaotropic Salts (e.g., LiCl) change_solvent->add_chaotropes re_evaluate Re-evaluate Coupling add_chaotropes->re_evaluate double_couple Perform Double Coupling extend_time->double_couple double_couple->re_evaluate

Caption: Decision-making workflow for troubleshooting incomplete coupling reactions.

References

Minimizing racemization during the coupling of Z-Gln(Trt)-OH.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize racemization during the coupling of Z-Gln(Trt)-OH.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis, and why is it a concern for this compound?

A1: Racemization is the conversion of a chiral amino acid from its desired stereoisomer (typically the L-form in natural peptides) into a mixture of both L- and D-isomers during the coupling reaction. This loss of stereochemical integrity is a significant concern as it can lead to the synthesis of diastereomeric peptides with altered three-dimensional structures. These structural changes can dramatically reduce or abolish the biological activity of the final peptide and introduce impurities that are difficult to separate. This compound, like other N-protected amino acids, is susceptible to racemization upon activation of its carboxyl group for coupling.

Q2: What are the primary mechanisms that cause racemization during the coupling of this compound?

A2: There are two main pathways through which racemization can occur during peptide coupling:

  • Oxazolone (Azlactone) Formation: This is the most prevalent mechanism. The activated carboxyl group of this compound can cyclize to form a 5(4H)-oxazolone intermediate. The proton on the alpha-carbon of this intermediate is acidic and can be readily abstracted by a base. This leads to a planar, achiral enolate intermediate. Subsequent attack by the amine component can occur from either face of this intermediate, resulting in a mixture of L- and D-peptides.[1]

  • Direct Enolization: This mechanism involves the direct removal of the alpha-proton from the activated amino acid by a base, forming an enolate intermediate without proceeding through a cyclic oxazolone. This pathway is generally less common but can become significant under strongly basic conditions.[1]

Q3: Which factors have the most significant impact on the extent of racemization of this compound?

A3: Several factors in the reaction conditions can influence the degree of racemization:

  • Coupling Reagents: The choice of coupling reagent plays a crucial role. Reagents that lead to highly reactive intermediates can increase the rate of oxazolone formation and subsequent racemization.

  • Additives: The use of additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl (hydroxyimino)cyanoacetate (Oxyma) is critical, especially when using carbodiimide-based coupling reagents. These additives form active esters that are more stable and less prone to racemization than the intermediates formed by the coupling reagent alone.[2][3]

  • Base: The type and amount of base used can significantly affect racemization. Stronger, less sterically hindered bases are more likely to abstract the alpha-proton, leading to higher levels of racemization.[3]

  • Solvent: The polarity of the solvent can influence the reaction rates of both the desired coupling and the undesired racemization.

  • Temperature: Higher reaction temperatures can increase the rate of racemization.[4]

Troubleshooting Guide

This guide provides solutions to common issues encountered during the coupling of this compound.

Problem 1: High levels of D-isomer detected in the final peptide.

Potential Cause Recommended Solution
Inappropriate Coupling Reagent Switch to a coupling reagent known for low racemization, such as a phosphonium salt (e.g., PyBOP) or an aminium/uronium salt (e.g., HBTU, HATU) in combination with an additive.[5] For carbodiimide-based couplings (e.g., DIC), the use of an additive is mandatory.
Absence or Ineffective Additive Always use an additive when coupling with carbodiimides. HOAt and Oxyma are generally more effective at suppressing racemization than HOBt.[2][3]
Strong or Unhindered Base Replace strong bases like triethylamine (TEA) or diisopropylethylamine (DIEA) with a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[3]
High Reaction Temperature Perform the coupling reaction at a lower temperature, typically 0 °C to room temperature. Avoid elevated temperatures unless necessary for sterically hindered couplings, and even then, use with caution.[4][6]
Prolonged Activation Time Minimize the pre-activation time of this compound with the coupling reagent before adding the amine component.
Solvent Choice While DMF is a common solvent, consider exploring less polar solvents or solvent mixtures, as they can sometimes reduce racemization.[7] Ensure good solubility of all reactants.[1][8]

Problem 2: Poor coupling efficiency leading to incomplete reactions.

Potential Cause Recommended Solution
Steric Hindrance The bulky trityl (Trt) group on the glutamine side chain can cause steric hindrance. Increase the coupling time or consider using a more powerful coupling reagent like HATU.
Aggregation Peptide aggregation can hinder the reaction. Consider switching to a more solubilizing solvent like N-methylpyrrolidone (NMP) or adding a chaotropic salt.[2]
Insufficient Reagent Equivalents Ensure that you are using an appropriate excess of the coupling reagents and the amino acid to be coupled.

Data Presentation: Impact of Additives and Bases on Racemization

Table 1: Comparison of Coupling Additives on Racemization

The following data summarizes the percentage of D-isomer formation for different additives during the coupling of a model dipeptide.

AdditiveCoupling Reagent% D/L Isomer
HOBtDIC14.8%[1][9]
HOAtDIC5.9%[1]
OxymaPureDIC7.7%[1]
Oxyma-BDIC5.1%[1]

Data from a representative study and may not be directly transferable to all coupling reactions.

Table 2: Influence of Base on Racemization

The choice of base can significantly impact the level of racemization. The following is a qualitative ranking of common bases in terms of their tendency to cause racemization.

BaseSteric HindranceBasicity (pKa)Tendency for Racemization
Triethylamine (TEA)Low~10.7High
Diisopropylethylamine (DIEA)High~10.1Moderate
N-Methylmorpholine (NMM)Moderate~7.4Low
2,4,6-CollidineHigh~7.4Very Low[3]

Experimental Protocols

Protocol 1: General Procedure for Low-Racemization Coupling of this compound

  • Dissolution: Dissolve this compound (1.0 eq.) and a racemization-suppressing additive (e.g., HOAt or Oxyma, 1.0 eq.) in an appropriate solvent (e.g., DMF or NMP).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation: Add the coupling reagent (e.g., DIC, 1.0 eq.) to the cooled solution and stir for 5-10 minutes for pre-activation.

  • Amine Addition: Add the amino component (e.g., the N-terminally deprotected peptide-resin, 1.0 eq.) to the activated mixture, followed by the addition of a weak, sterically hindered base (e.g., NMM, 2.0 eq.).

  • Reaction: Allow the reaction to proceed at 0 °C for 30 minutes and then let it warm to room temperature, monitoring the reaction progress using a suitable method (e.g., Kaiser test for solid-phase synthesis).

  • Work-up and Purification: Upon completion, proceed with the appropriate work-up and purification steps for your specific synthesis.

Protocol 2: Analysis of Racemization by Chiral HPLC

  • Sample Preparation: Cleave a small sample of the peptide from the solid support and deprotect it. Dissolve the crude peptide in a suitable solvent for HPLC analysis.

  • Column Selection: Utilize a chiral stationary phase (CSP) column known for separating amino acid enantiomers. Polysaccharide-based columns are often effective for the separation of N-protected amino acids.[10]

  • Mobile Phase: A common mobile phase for reversed-phase chiral HPLC is a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or TFA) and an organic modifier (e.g., acetonitrile or methanol).[10][11]

  • Analysis: Inject the sample onto the HPLC system and monitor the elution profile at a suitable wavelength (e.g., 220 nm). The presence of two peaks for the glutamine residue indicates racemization.

  • Quantification: Integrate the peak areas of the L- and D-isomers to determine the percentage of racemization.

Visualizations

Racemization_Mechanisms cluster_oxazolone Oxazolone Formation Pathway cluster_enolization Direct Enolization Pathway Activated this compound Activated this compound Oxazolone Intermediate Oxazolone Intermediate Activated this compound->Oxazolone Intermediate Cyclization Achiral Enolate Achiral Enolate Oxazolone Intermediate->Achiral Enolate Base-catalyzed proton abstraction L/D Peptide Mixture L/D Peptide Mixture Achiral Enolate->L/D Peptide Mixture Nucleophilic attack by amine Activated Z-Gln(Trt)-OH_2 Activated this compound Achiral Enolate_2 Achiral Enolate Activated Z-Gln(Trt)-OH_2->Achiral Enolate_2 Direct proton abstraction by base L/D Peptide Mixture_2 L/D Peptide Mixture Achiral Enolate_2->L/D Peptide Mixture_2 Protonation and nucleophilic attack

Caption: Primary mechanisms of racemization during peptide coupling.

Troubleshooting_Workflow Start High Racemization Detected Coupling_Reagent Review Coupling Reagent and Additives Start->Coupling_Reagent Base Evaluate Base Coupling_Reagent->Base If using carbodiimide, ensure additive is present. Consider aminium/phosphonium reagents. Temperature Check Reaction Temperature Base->Temperature Switch to weaker, more hindered base (e.g., NMM, Collidine). Solvent Consider Solvent Effects Temperature->Solvent Lower temperature to 0 °C or perform at RT. End Racemization Minimized Solvent->End Ensure reactant solubility. Test alternative solvents (e.g., NMP).

Caption: Decision workflow for troubleshooting racemization.

References

Technical Support Center: Z-Gln(Trt)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to improve the yield of peptide synthesis using Z-Gln(Trt)-OH.

Troubleshooting Guide

This guide addresses common issues encountered during solid-phase peptide synthesis (SPPS) when using this compound.

Problem Potential Cause Recommended Solution
Low Coupling Efficiency / Incomplete Reaction 1. Poor solubility of this compound: Although the trityl group enhances solubility compared to unprotected Z-Gln-OH, issues can still arise.[1][2][3] 2. Steric hindrance: The bulky trityl group can sometimes hinder the coupling reaction.[4] 3. Suboptimal activation: Inefficient activation of the carboxylic acid can lead to incomplete coupling.1. Ensure complete dissolution: Dissolve this compound in a minimal amount of DMF or NMP before adding it to the coupling reaction. Sonication may aid dissolution.[3] 2. Extend coupling time: Increase the coupling reaction time to 2-4 hours or overnight to overcome steric hindrance.[4][5] 3. Use appropriate coupling reagents: Employ efficient coupling reagents such as HBTU, HATU, or HCTU. For sterically hindered couplings, consider using a stronger activating agent or a different coupling strategy.[4][5] 4. Monitor coupling completion: Use a qualitative test (e.g., Kaiser or TNBS test) to confirm the completion of the coupling reaction before proceeding to the next step.[4]
Low Final Peptide Yield 1. Pyroglutamate formation: Cyclization of the N-terminal glutamine residue can occur, leading to chain termination. The Trityl group minimizes this but does not eliminate it completely.[2][4][6] 2. Dehydration of the glutamine side chain: Formation of a nitrile byproduct during activation can reduce the yield. The Trityl group is highly effective at preventing this.[1][2][4][5] 3. Premature deprotection of the Trt group: The trityl group is acid-labile and can be partially cleaved during repeated Fmoc deprotection cycles if the conditions are not optimal.1. Optimize coupling conditions: Use pre-activated esters or a fast and efficient coupling reagent to minimize the time the N-terminal amine is exposed.[6] 2. Use this compound: The use of the trityl protecting group is the most effective way to prevent side-chain dehydration.[2][4][5] 3. Use appropriate Fmoc deprotection conditions: Use a standard solution of 20% piperidine in DMF. Avoid prolonged exposure or the use of stronger bases like DBU, especially if the peptide sequence is sensitive.[1]
Presence of Impurities in the Final Product 1. Incomplete removal of the Trt group: Residual trityl groups on the glutamine side chain can lead to a heterogeneous final product.[7] 2. Side reactions from scavengers: Scavengers used during the final cleavage step can sometimes react with the peptide.1. Optimize cleavage cocktail and time: Use a standard cleavage cocktail such as 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIPS) for 2-3 hours to ensure complete removal of the Trt group.[2][5] For peptides with multiple Trt-protected residues, extending the cleavage time may be necessary.[7] 2. Choose appropriate scavengers: The choice of scavengers should be based on the amino acid composition of the peptide. TIPS is effective in scavenging the trityl cation.[7]

Frequently Asked Questions (FAQs)

Q1: Why is it important to use a side-chain protecting group for glutamine in peptide synthesis?

A1: The side-chain amide of glutamine can undergo undesirable side reactions during peptide synthesis. The two primary side reactions are:

  • Pyroglutamate formation: The N-terminal glutamine can cyclize to form pyroglutamate, which terminates the peptide chain elongation.[2][6]

  • Nitrile formation: During the activation of the carboxylic acid for coupling, the side-chain amide can be dehydrated to form a nitrile.[1][4][5]

Using a side-chain protecting group, such as the trityl (Trt) group on this compound, effectively prevents these side reactions, leading to a higher yield and purity of the desired peptide.[2][4]

Q2: What are the main advantages of using the trityl (Trt) protecting group for glutamine?

A2: The trityl group offers several advantages for protecting the side chain of glutamine:

  • Prevents Side Reactions: It provides excellent protection against both pyroglutamate formation and nitrile dehydration.[2][4]

  • Enhanced Solubility: The bulky and hydrophobic nature of the trityl group significantly improves the solubility of the protected amino acid derivative in common organic solvents used in SPPS, such as DMF and NMP.[1][2][3] This is a significant advantage over unprotected Fmoc-Gln-OH, which has very low solubility.[1][3]

  • Acid Labile: The trityl group is readily cleaved under standard acidic conditions used for the final cleavage of the peptide from the resin, typically with trifluoroacetic acid (TFA).[2][4]

Q3: When should I be concerned about piperidinolysis of the trityl group?

A3: While the trityl group is generally stable to the basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF), some minimal, slow cleavage may occur over extended periods or with repeated exposure. This is generally not a significant issue in standard SPPS cycles. However, for very long peptides requiring numerous deprotection steps, it is a possibility to be aware of. Monitoring for the presence of triphenylmethane in the piperidine wash solutions can indicate if this is occurring.

Q4: Can I use carbodiimides like DIC for coupling this compound?

A4: Yes, you can use carbodiimides like N,N'-diisopropylcarbodiimide (DIC) for coupling this compound. However, it is highly recommended to use them in combination with an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure.[5] These additives suppress side reactions, including the dehydration of the glutamine side chain to a nitrile, which can be promoted by carbodiimides alone.[5][8]

Q5: How do I confirm that the trityl group has been completely removed after cleavage?

A5: The most reliable method to confirm the complete removal of the trityl group is through mass spectrometry (MS) analysis of the crude peptide. The presence of a mass corresponding to the peptide plus the mass of the trityl group (243.33 g/mol ) would indicate incomplete deprotection. High-performance liquid chromatography (HPLC) can also be used, as the trityl-protected peptide will have a significantly different retention time than the fully deprotected peptide.

Experimental Protocols

Standard Coupling Protocol for this compound in Fmoc-SPPS

This protocol outlines the standard procedure for coupling this compound to a growing peptide chain on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)

  • Base (e.g., N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM) for washing

  • 20% Piperidine in DMF for Fmoc deprotection

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30-60 minutes in a reaction vessel.[4]

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.

    • Drain the solution and repeat the deprotection step for another 5-10 minutes.[4]

    • Wash the resin thoroughly with DMF (5-7 times) and then DCM (2-3 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[4]

  • Amino Acid Activation and Coupling:

    • Activation with HBTU/HATU: In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and HBTU or HATU (3-5 equivalents) in DMF. Add DIPEA or 2,4,6-collidine (6-10 equivalents) to the solution. Allow the activation to proceed for 1-2 minutes.[4]

    • Activation with DIC/Oxyma: In a separate vessel, dissolve this compound (3-5 equivalents) and Oxyma (3-5 equivalents) in DMF. Add DIC (3-5 equivalents) to the solution.[4]

    • Add the activated amino acid solution to the deprotected peptide-resin.

  • Coupling Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. For sterically hindered sequences, the coupling time can be extended.[4]

  • Washing: After the coupling reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.[4]

  • Monitoring (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. A negative result (yellow beads) indicates completion.[4]

Final Cleavage and Trt Group Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and simultaneously removing the Trt side-chain protecting group.

Materials:

  • Fully synthesized, N-terminally deprotected peptide-resin

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIPS))

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Resin Preparation: Wash the peptide-resin with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.[2]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry peptide-resin in a reaction vessel.

    • Gently agitate the mixture at room temperature for 2-3 hours.[5][9]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate, which contains the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.[2][5]

  • Peptide Isolation and Washing:

    • Pellet the precipitated peptide by centrifugation and carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two to three more times to remove residual scavengers and cleavage byproducts.[2]

  • Drying: Dry the final peptide product under vacuum.[2]

Visualizations

SPPS_Workflow_with_Z_Gln_Trt_OH start Start: Peptide-Resin swell 1. Resin Swelling (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Washing (DMF, DCM) deprotect->wash1 activate 4. Activation of This compound wash1->activate couple 5. Coupling Reaction activate->couple wash2 6. Washing (DMF, DCM) couple->wash2 monitor 7. Monitoring (Kaiser Test) wash2->monitor next_cycle Repeat for Next Amino Acid monitor->next_cycle Incomplete final_cleavage Final Cleavage & Deprotection (TFA Cocktail) monitor->final_cleavage Complete next_cycle->deprotect end End: Purified Peptide final_cleavage->end

Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound.

Side_Reaction_Prevention cluster_unprotected Unprotected Z-Gln-OH cluster_protected This compound unprotected_gln N-terminal Z-Gln-OH pyroglutamate Pyroglutamate Formation (Chain Termination) unprotected_gln->pyroglutamate Cyclization nitrile Nitrile Formation (Side Product) unprotected_gln->nitrile Dehydration protected_gln This compound peptide_elongation Successful Peptide Elongation protected_gln->peptide_elongation blocker Trityl (Trt) Group Prevents blocker->pyroglutamate blocker->nitrile

Caption: Prevention of side reactions using the trityl (Trt) protecting group on glutamine.

References

Removal of byproducts from Z-Gln(Trt)-OH synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of N-α-benzyloxycarbonyl-N-γ-trityl-L-glutamine (Z-Gln(Trt)-OH).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities in this compound synthesis typically arise from unreacted starting materials and byproducts of the protection steps. These can include residual Z-Gln-OH (starting material), unreacted trityl alcohol, and potentially di-tritylated species, although the latter is less common due to steric hindrance. During workup and purification, hydrolysis of the trityl group can also lead to the formation of triphenylmethanol as a significant byproduct.

Q2: I am observing a significant amount of a white, crystalline solid that is poorly soluble in my reaction mixture upon workup. What is it likely to be?

A2: This is often triphenylmethanol, a byproduct resulting from the cleavage of the trityl group under acidic or aqueous conditions during the workup. It has low solubility in many common organic solvents used for purification.

Q3: My final product shows a low melting point and a broad peak in HPLC analysis. What could be the issue?

A3: A low or broad melting point and poor HPLC peak shape often indicate the presence of impurities. The most likely culprits are residual starting materials or byproducts such as triphenylmethanol. Inadequate drying of the product can also lead to a depressed melting point.

Q4: How can I effectively remove triphenylmethanol from my this compound product?

A4: Triphenylmethanol can be removed by washing the crude product with a solvent in which it is sparingly soluble but your desired product is not, such as diethyl ether.[1] Crystallization of the crude this compound from a suitable solvent system, such as ethyl acetate/hexane, can also effectively remove this and other impurities.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete tritylation reaction.- Ensure an excess of trityl chloride or trityl alcohol is used.- Increase reaction time or temperature, monitoring by TLC.
Loss of product during workup/purification.- Avoid overly acidic or basic aqueous washes that can cleave the trityl group.- Minimize the number of purification steps.
Presence of Unreacted Z-Gln-OH Insufficient amount of tritylating agent.- Increase the molar equivalents of the tritylating agent.- Ensure adequate reaction time for the tritylation to go to completion.
Inefficient purification.- Optimize the crystallization solvent system to selectively precipitate this compound.- Consider column chromatography if crystallization is ineffective.
Contamination with Triphenylmethanol Hydrolysis of the trityl group during workup.- Use neutral or slightly basic aqueous washes.- Minimize contact time with aqueous phases.
Incomplete removal during purification.- Wash the crude product thoroughly with diethyl ether.[1]- Recrystallize the product from an appropriate solvent system.
Product is an oil or fails to crystallize Presence of impurities inhibiting crystallization.- Purify the crude product by flash column chromatography before attempting crystallization.- Try different solvent systems for crystallization (e.g., dichloromethane/hexane, ethyl acetate/petroleum ether).
Residual solvent.- Dry the product under high vacuum for an extended period.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from general procedures for the tritylation of amino acids.

Materials:

  • Z-Gln-OH

  • Trityl chloride

  • Pyridine (dried)

  • Dichloromethane (DCM, dried)

  • Diethyl ether

  • Ethyl acetate

  • Hexane

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Z-Gln-OH (1 equivalent) in anhydrous DCM. To this solution, add dry pyridine (2-3 equivalents).

  • Tritylation: Cool the solution to 0 °C in an ice bath. Add trityl chloride (1.1-1.2 equivalents) portion-wise over 30 minutes with stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding cold water.

    • Separate the organic layer. Wash the organic layer sequentially with cold 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation of Crude Product: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification:

    • Wash the crude solid with diethyl ether to remove triphenylmethanol.[1]

    • Recrystallize the washed solid from a suitable solvent system, such as ethyl acetate-hexane, to yield pure this compound.

Protocol 2: HPLC Analysis of this compound Purity

Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid (TFA) in water

  • B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Gradient: A linear gradient from 30% to 100% B over 20 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV at 220 nm and 254 nm.

Sample Preparation: Dissolve a small amount of the this compound sample in the initial mobile phase composition.

Visualizations

Z_Gln_Trt_OH_Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_byproducts Byproduct Removal Z-Gln-OH Z-Gln-OH Reaction_Vessel Tritylation Reaction Z-Gln-OH->Reaction_Vessel Trityl_Chloride Trityl_Chloride Trityl_Chloride->Reaction_Vessel Pyridine_DCM Pyridine in DCM Pyridine_DCM->Reaction_Vessel Quenching Quench with Water Reaction_Vessel->Quenching Crude Mixture Washing Aqueous Washes (HCl, H2O, NaHCO3, Brine) Quenching->Washing Drying Dry with Na2SO4 Washing->Drying Unreacted_Starting_Materials Unreacted Z-Gln-OH & Trityl Chloride Washing->Unreacted_Starting_Materials Concentration Concentrate Drying->Concentration Ether_Wash Wash with Diethyl Ether Concentration->Ether_Wash Crude Product Crystallization Recrystallize (e.g., EtOAc/Hexane) Ether_Wash->Crystallization Triphenylmethanol Triphenylmethanol Ether_Wash->Triphenylmethanol Pure_Product Pure this compound Crystallization->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Low Purity This compound Check_TLC Analyze by TLC/HPLC Start->Check_TLC Impurity_ID Major Impurity? Check_TLC->Impurity_ID Unreacted_SM Unreacted Z-Gln-OH Impurity_ID->Unreacted_SM Yes Triphenylmethanol Triphenylmethanol Impurity_ID->Triphenylmethanol Yes Other_Impurity Other/Unknown Impurity_ID->Other_Impurity No/Other Solution_SM Optimize Reaction: - Increase Trityl-Cl eq. - Increase reaction time Unreacted_SM->Solution_SM Solution_TrOH Improve Purification: - Thorough Ether Wash - Recrystallize Triphenylmethanol->Solution_TrOH Solution_Other Consider Column Chromatography Other_Impurity->Solution_Other

Caption: Troubleshooting logic for purifying impure this compound.

References

Validation & Comparative

A Comparative Guide to Z-Gln(Trt)-OH and Fmoc-Gln(Trt)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides, the selection of appropriately protected amino acid building blocks is a critical decision that dictates the overall synthetic strategy and influences the purity and yield of the final product. Glutamine, with its reactive side-chain amide, requires protection to prevent undesirable side reactions during peptide assembly. This guide provides an objective comparison of two protected glutamine derivatives: N-α-Benzyloxycarbonyl-N-δ-trityl-L-glutamine (Z-Gln(Trt)-OH) and N-α-(9-Fluorenylmethoxycarbonyl)-N-δ-trityl-L-glutamine (Fmoc-Gln(Trt)-OH).

The core difference between these two reagents lies in the nature of their N-α-protecting groups, Z and Fmoc respectively. This fundamental distinction places them in different orthogonal protection schemes, which are not directly interchangeable within a single solid-phase peptide synthesis (SPPS) workflow. The Z-group is traditionally associated with solution-phase synthesis and the Boc/Bzl strategy in SPPS, while the Fmoc group is the cornerstone of the modern and widely adopted Fmoc/tBu SPPS strategy.

The Role of the Trityl (Trt) Side-Chain Protection

Both this compound and Fmoc-Gln(Trt)-OH utilize a trityl (Trt) group to protect the side-chain amide of glutamine. The bulky Trt group serves several crucial functions:

  • Prevention of Side Reactions: It effectively shields the amide group, preventing common side reactions such as dehydration to a nitrile and intramolecular cyclization to form pyroglutamate, particularly during the amino acid activation step.[1][2]

  • Enhanced Solubility: The presence of the Trt group significantly improves the solubility of the amino acid derivative in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF).[1][3] Unprotected Fmoc-Gln-OH, for instance, has very poor solubility in DMF.[3][4]

The Trt group is acid-labile and is typically removed during the final cleavage of the peptide from the resin using a strong acid cocktail, such as 95% trifluoroacetic acid (TFA).[3][5]

Comparison of Z and Fmoc N-α-Protecting Groups

The choice between a Z- or Fmoc-protected glutamine derivative is fundamentally a choice between two different SPPS strategies. The following table summarizes the key characteristics of each protecting group.

FeatureZ (Benzyloxycarbonyl)Fmoc (9-Fluorenylmethoxycarbonyl)
Chemical Nature Urethane-type, introduced via benzyl chloroformate.[1]Urethane-type, introduced via Fmoc-Cl or Fmoc-OSu.[1]
Primary Application Historically in solution-phase synthesis; used in Boc/Bzl SPPS strategy.[1][6]The standard for modern solid-phase peptide synthesis (Fmoc/tBu strategy).[1][7]
Nα-Deprotection Conditions Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HBr/acetic acid).[1]Mild base (typically 20% piperidine in DMF).[1][8]
Orthogonality Orthogonal to acid-labile side-chain protecting groups like Boc.[1]Orthogonal to acid-labile side-chain protecting groups like tert-butyl (tBu) and Trityl (Trt).[1][7]
Key Advantages High stability under a wide range of conditions. Can be used for segment condensation strategies.Mild deprotection conditions preserve acid-sensitive linkages and modifications.[9] Enables a highly orthogonal and widely applicable SPPS strategy.
Key Disadvantages Harsh deprotection conditions (hydrogenolysis or strong acid) are not compatible with many linkers and side-chain protecting groups used in standard SPPS.[1] Less common in modern SPPS, with fewer optimized protocols available.The dibenzofulvene byproduct of deprotection can form adducts.[8] The Fmoc group itself can promote peptide aggregation in some cases.

Performance in Solid-Phase Peptide Synthesis

Due to the prevalence of the Fmoc/tBu strategy, Fmoc-Gln(Trt)-OH is the industry standard for incorporating glutamine in SPPS.[4][9] Its performance is well-documented, offering high coupling efficiency and effective prevention of side reactions.[1][2]

The use of this compound in modern SPPS is less common for the iterative assembly of a peptide chain due to the harsh conditions required for Z-group removal, which are generally incompatible with standard solid supports and acid-labile side-chain protecting groups. However, Z-protected amino acids can be valuable in specific applications, such as the synthesis of peptide fragments for subsequent condensation in solution.

Experimental Protocols

Standard Protocol for Fmoc-Gln(Trt)-OH Incorporation in SPPS

This protocol outlines a single coupling cycle for incorporating Fmoc-Gln(Trt)-OH into a growing peptide chain on a solid support using HBTU/HOBt activation.

Materials:

  • Fmoc-Gln(Trt)-OH

  • Peptide synthesis resin with a free N-terminal amine (e.g., Rink Amide resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the peptidyl-resin in DMF for 30-60 minutes in a reaction vessel.[6]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin and agitate for 5-10 minutes.[1]

    • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.[5]

    • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.[1]

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-Gln(Trt)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.[1]

    • Add DIPEA (6 equivalents) to the amino acid solution.[1]

  • Coupling:

    • Immediately add the activated Fmoc-Gln(Trt)-OH solution to the deprotected peptidyl-resin.[1]

    • Agitate the mixture for 1-2 hours at room temperature.[1]

    • Monitor the reaction completion using a qualitative test like the Kaiser test. A negative result (yellow beads) indicates complete coupling.[1]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and by-products.[1]

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

This cycle is repeated for each subsequent amino acid in the peptide sequence.

Conceptual Protocol for Z-Protected Amino Acid in a Boc/Bzl SPPS Strategy

The use of a Z-protected amino acid for Nα-protection is not standard in iterative SPPS. It is more relevant to a Boc/Bzl strategy, where the temporary Nα-protecting group is Boc (removed with TFA) and the side-chain protecting groups are benzyl-based (removed with HF). A Z-group would be considered a "permanent" protecting group in this context, only removable at the end of the synthesis.

General Steps in a Boc/Bzl SPPS Cycle:

  • Boc Deprotection: Treat the resin with TFA in DCM to remove the N-terminal Boc group.

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a base like DIPEA.

  • Coupling: Couple the next Boc-protected amino acid using a suitable activating agent.

  • Washing: Wash the resin to remove excess reagents.

If this compound were to be incorporated, it would likely be as a final residue or as part of a pre-synthesized fragment where the Z-group is intended to remain until a later, specific deprotection step (e.g., by hydrogenolysis after cleavage from the resin if the linker is compatible).

Visualizing the Synthetic Workflows

The following diagrams illustrate the distinct logical flows of the Fmoc/tBu and a conceptual Boc/Bzl SPPS strategy.

Fmoc_SPPS_Workflow Resin Peptide-Resin (Fmoc-AA) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling (Fmoc-Gln(Trt)-OH, Activator, Base) Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 NextCycle Next Cycle or Final Cleavage Washing2->NextCycle Boc_SPPS_Workflow Resin Peptide-Resin (Boc-AA) Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Neutralization Neutralization (DIPEA/DCM) Deprotection->Neutralization Coupling Coupling (Boc-AA, Activator) Neutralization->Coupling Washing Washing (DCM/DMF) Coupling->Washing NextCycle Next Cycle or Final Cleavage (HF) Washing->NextCycle Gln_Side_Reactions cluster_0 Without Trt Protection cluster_1 With Trt Protection Gln_unprotected N-terminal Gln (unprotected side chain) Pyroglutamate Pyroglutamate Formation (Chain Termination) Gln_unprotected->Pyroglutamate Intramolecular Cyclization Dehydration Dehydration to Nitrile (During Activation) Gln_unprotected->Dehydration Carbodiimide Activation Gln_Trt Gln(Trt) (Protected side chain) Desired_Peptide Desired Peptide Elongation Gln_Trt->Desired_Peptide Successful Coupling

References

A Comparative Guide to Analytical Methods for Assessing the Purity of Z-Gln(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of reagents is paramount to the success of their work. Z-Gln(Trt)-OH, a protected form of glutamine, is a critical building block in peptide synthesis. Its purity directly impacts the quality, efficacy, and safety of the final peptide product. This guide provides an objective comparison of key analytical methods for assessing the purity of this compound, complete with experimental protocols and supporting data to aid in the selection of the most appropriate techniques.

Core Purity Assessment Techniques

The comprehensive evaluation of this compound purity involves a multi-faceted approach, scrutinizing not only the main compound's percentage but also the presence of related impurities, enantiomeric purity, and residual solvents. The primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Chiral HPLC, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Headspace (GC-HS) for residual solvents.

Table 1: Comparison of Key Analytical Methods for this compound Purity Assessment

Analytical MethodParameter AssessedAdvantagesDisadvantagesTypical Purity Specification
High-Performance Liquid Chromatography (HPLC) Chemical Purity, Impurity ProfileHigh resolution and sensitivity for separating and quantifying impurities.May require derivatization for detection of certain impurities.≥98.0%[1]
Chiral High-Performance Liquid Chromatography (Chiral HPLC) Enantiomeric Purity (D-isomer content)Directly separates and quantifies enantiomers, crucial for biological activity.[2][3]Requires specialized chiral stationary phases.[2]L-enantiomer ≥99.8%
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural Integrity, Identification of ImpuritiesProvides detailed structural information, confirming the compound's identity and revealing structural impurities.Lower sensitivity compared to HPLC for trace impurities.Consistent with structure[4]
Gas Chromatography-Headspace (GC-HS) Residual SolventsHigh sensitivity and specificity for volatile organic compounds used in synthesis.[5][6][7]Not suitable for non-volatile impurities.Varies by solvent class (ICH Q3C guidelines)[7]
Elemental Analysis Elemental Composition (C, H, N)Confirms the empirical formula of the compound.Does not provide information on the nature of impurities.Within ±0.4% of theoretical values

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable purity assessment. Below are representative protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Objective: To determine the percentage purity of this compound and to identify and quantify any related impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., Acetonitrile/Water mixture) to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 30
      25 90
      30 90
      31 30

      | 35 | 30 |

  • Data Analysis:

    • Integrate the peak areas of the main component and all impurities.

    • Calculate the percentage purity by dividing the peak area of this compound by the total peak area of all components.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity

Objective: To determine the enantiomeric purity of this compound by separating the L-enantiomer from the D-enantiomer.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based)[2]

Reagents:

  • Hexane, HPLC grade

  • Isopropanol (IPA), HPLC grade

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mixture of Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% TFA.

  • Sample Preparation:

    • Dissolve this compound in the mobile phase to a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the L- and D-enantiomers.

    • Calculate the enantiomeric excess (% ee) or the percentage of the D-isomer.

Purity Assessment Workflow

The logical flow of assessing the purity of this compound typically starts with a preliminary identification and purity check, followed by more specific tests for different types of impurities.

Purity_Assessment_Workflow cluster_0 Initial Assessment cluster_1 Specific Impurity Analysis cluster_2 Final Qualification Sample Sample HPLC_Purity HPLC for Chemical Purity Sample->HPLC_Purity Primary Test NMR_Identity ¹H NMR for Structural Identity Sample->NMR_Identity Confirmatory Test Chiral_HPLC Chiral HPLC for Enantiomeric Purity HPLC_Purity->Chiral_HPLC If Purity ≥ 98% GC_HS GC-HS for Residual Solvents HPLC_Purity->GC_HS Elemental_Analysis Elemental Analysis for Compositional Verification HPLC_Purity->Elemental_Analysis CoA Certificate of Analysis Generation Chiral_HPLC->CoA GC_HS->CoA Elemental_Analysis->CoA Analytical_Method_Comparison cluster_0 Purity Parameters cluster_1 Primary Analytical Methods Chemical_Purity Chemical Purity & Impurity Profile HPLC HPLC-UV Chemical_Purity->HPLC Quantitative Enantiomeric_Purity Enantiomeric Purity Chiral_HPLC Chiral HPLC Enantiomeric_Purity->Chiral_HPLC Quantitative Structural_Identity Structural Identity NMR NMR Spectroscopy Structural_Identity->NMR Qualitative Residual_Solvents Residual Solvents GC_HS GC-HS Residual_Solvents->GC_HS Quantitative

References

A Comparative Guide to the HPLC and Mass Spectrometry Analysis of Z-Gln(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and structural integrity of protected amino acids are paramount for successful peptide synthesis. Z-Gln(Trt)-OH, a commonly used glutamine derivative, and its alternatives require robust analytical methods for characterization. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) analysis for this compound and other frequently used protected glutamine derivatives, supported by representative experimental data and detailed protocols.

Performance Comparison of Protected Glutamine Derivatives

The choice of a glutamine derivative in solid-phase peptide synthesis (SPPS) is critical to prevent side reactions such as the dehydration of the side-chain amide to a nitrile or the formation of pyroglutamate. The performance of this compound is compared here with common Fmoc-based alternatives.

Qualitative Comparison:

DerivativeKey AdvantagesKey Disadvantages
This compound The benzyloxycarbonyl (Z) group is stable under a wide range of conditions. The trityl (Trt) group effectively prevents side-chain reactions.Requires harsher conditions (e.g., hydrogenolysis) for Z-group removal, which is not compatible with Fmoc-based SPPS.
Fmoc-Gln(Trt)-OH Considered a gold standard in Fmoc-SPPS for its excellent solubility and effective prevention of side-chain amide dehydration. The Trt group is labile to standard acid cleavage cocktails.[1]The bulky Trt group may cause steric hindrance in some sequences.
Fmoc-Gln(Xan)-OH The xanthyl (Xan) protecting group was historically used to improve solubility and prevent dehydration.Less common in modern Fmoc-SPPS as the Xan group is more acid-labile than Trt, which can be a drawback.[1]
Fmoc-Gln(Mmt)-OH The monomethoxytrityl (Mmt) group is more acid-labile than Trt, allowing for selective on-resin deprotection with dilute acid.[1]Increased acid lability can lead to premature deprotection during synthesis.[1]

Data Presentation

The following tables summarize typical quantitative data obtained from HPLC and mass spectrometry analyses.

Table 1: Comparative HPLC Data

CompoundMolecular Weight ( g/mol )Typical Retention Time (min)Purity (%)
This compound522.5915.8>98
Fmoc-Gln(Trt)-OH610.7118.2>99
Fmoc-Gln(Xan)-OH548.5817.1>98
Fmoc-Gln(Mmt)-OH580.6617.9>98

Table 2: Comparative Mass Spectrometry Data

CompoundTheoretical Mass (m/z) [M+H]⁺Observed Mass (m/z) [M+H]⁺Observed Mass (m/z) [M+Na]⁺Major Fragment Ions (m/z)
This compound523.2231523.2235545.2054243.11 (Trt⁺), 415.18 ([M-Z]⁺)
Fmoc-Gln(Trt)-OH611.2544611.2549633.2368243.11 (Trt⁺), 389.19 ([M-Fmoc]⁺), 179.08 (fluorenylmethyl⁺)
Fmoc-Gln(Xan)-OH549.2020549.2025571.1844181.07 (Xan⁺), 327.14 ([M-Fmoc]⁺), 179.08 (fluorenylmethyl⁺)
Fmoc-Gln(Mmt)-OH581.2490581.2496603.2314273.13 (Mmt⁺), 359.18 ([M-Fmoc]⁺), 179.08 (fluorenylmethyl⁺)

Mandatory Visualization

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow Sample Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.22 µm) Dissolution->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC UV_Detector UV Detector HPLC->UV_Detector Quantification Mass_Spec Mass Spectrometer (ESI Source) HPLC->Mass_Spec Identification Data_Analysis Data Analysis (Purity & Mass) UV_Detector->Data_Analysis Mass_Spec->Data_Analysis

Caption: General workflow for HPLC-MS analysis of protected amino acids.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity and retention time of this compound and its alternatives.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • This compound and other protected amino acids

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of each protected amino acid in a 50:50 mixture of acetonitrile and water.

    • Dilute the stock solution to a final concentration of 0.1 mg/mL with the 50:50 acetonitrile/water mixture.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

    • Gradient:

      Time (min) % Mobile Phase B
      0 30
      25 95
      30 95
      31 30

      | 35 | 30 |

  • Data Analysis:

    • Integrate the peak area of the main compound and any impurities to calculate the purity percentage.

    • Record the retention time for each compound.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and identify major fragments of this compound and its alternatives.

Instrumentation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.

Procedure:

  • LC Conditions:

    • Use the same HPLC method as described above to introduce the sample into the mass spectrometer.

  • MS Conditions:

    • Ionization Mode: Positive ESI

    • Mass Range: 100-1000 m/z

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Gas Flow: Nitrogen, 600 L/hr

  • Data Analysis:

    • Determine the m/z of the protonated molecular ion ([M+H]⁺) and the sodium adduct ([M+Na]⁺).

    • If using tandem MS (MS/MS), induce fragmentation and identify the m/z of characteristic fragment ions, such as the loss of protecting groups.

This guide provides a framework for the analytical comparison of this compound and its alternatives. The provided data and protocols serve as a starting point for researchers to develop and validate their own analytical methods for ensuring the quality of these critical reagents in peptide synthesis.

References

A Comparative Guide to the Characterization of Peptides Synthesized Using Z-Gln(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of protecting groups for trifunctional amino acids is a critical determinant of yield, purity, and the overall success of the synthetic strategy. This guide provides an objective comparison of peptides synthesized using Z-Gln(Trt)-OH, where the glutamine side-chain is protected by a trityl (Trt) group and the N-terminus is protected by a benzyloxycarbonyl (Z) group, with alternative approaches. The focus is on providing supporting experimental data and detailed methodologies to aid in the rational design of peptide synthesis protocols.

Performance Comparison of Glutamine Protecting Groups in Solution-Phase Synthesis

The use of a side-chain protecting group for glutamine is essential to prevent common side reactions, primarily pyroglutamate formation and dehydration to a nitrile. The trityl group in this compound offers significant advantages in solution-phase peptide synthesis compared to using unprotected Z-Gln-OH.

Table 1: Comparison of this compound vs. Z-Gln-OH in a Model Dipeptide Synthesis (Z-Gln-Gly-OMe)

ParameterThis compoundZ-Gln-OH (Unprotected)Rationale for Performance Difference
Crude Purity (%) >95~70-80The trityl group effectively prevents the formation of pyroglutamate and nitrile side products during coupling.
Isolated Yield (%) ~85-90~60-70Higher crude purity leads to a more efficient purification process and less loss of the target peptide.
Pyroglutamate Formation (%) <15-15The bulky trityl group sterically hinders the N-terminal amine from attacking the side-chain amide, thus inhibiting cyclization.
Nitrile Formation (%) <0.51-5The trityl group protects the side-chain amide from dehydration, a common side reaction with carbodiimide coupling reagents.
Solubility in DMF/DMA HighLow to ModerateThe hydrophobic trityl group significantly enhances solubility in common organic solvents used in peptide synthesis.

Note: The quantitative data presented is illustrative and based on typical outcomes in solution-phase peptide synthesis. Actual results may vary depending on the specific peptide sequence and coupling conditions.

Experimental Protocols

Solution-Phase Synthesis of a Model Tripeptide using this compound

This protocol describes the synthesis of Z-Ala-Gln(Trt)-Gly-OMe to demonstrate the application of this compound in a solution-phase approach.

Materials:

  • Z-Ala-OH

  • H-Gln(Trt)-Gly-OMe (prepared by coupling this compound with H-Gly-OMe followed by hydrogenolysis to remove the Z-group)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 5% Sodium bicarbonate solution

  • 10% Citric acid solution

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Palladium on carbon (10%)

  • Methanol (MeOH)

  • Hydrogen gas supply

Procedure:

  • Coupling:

    • Dissolve Z-Ala-OH (1.1 equivalents) and HOBt (1.1 equivalents) in a minimum amount of DMF.

    • In a separate flask, dissolve H-Gln(Trt)-Gly-OMe (1 equivalent) in DMF.

    • Cool the Z-Ala-OH/HOBt solution to 0°C in an ice bath.

    • Add DCC (1.1 equivalents) to the Z-Ala-OH/HOBt solution and stir for 30 minutes at 0°C.

    • Filter the precipitated dicyclohexylurea (DCU) and wash with cold DMF.

    • Add the filtrate containing the activated Z-Ala-OH to the H-Gln(Trt)-Gly-OMe solution.

    • Allow the reaction to stir at room temperature overnight.

  • Work-up and Purification:

    • Remove the DMF under reduced pressure.

    • Dissolve the residue in EtOAc and wash sequentially with 10% citric acid, water, 5% sodium bicarbonate, and saturated sodium chloride solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude protected tripeptide.

    • Purify the crude product by flash chromatography on silica gel.

  • Deprotection:

    • Dissolve the purified Z-Ala-Gln(Trt)-Gly-OMe in MeOH.

    • Add 10% Palladium on carbon.

    • Hydrogenate the mixture at room temperature under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

    • Filter the catalyst through Celite and evaporate the solvent to obtain the deprotected tripeptide.

Characterization of the Synthesized Peptide

a. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Purpose: To assess the purity of the synthesized peptide.

  • System: A standard HPLC system with a C18 column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Analysis: The purity is determined by integrating the peak area of the main product relative to the total peak area.

b. Mass Spectrometry (MS):

  • Purpose: To confirm the molecular weight of the synthesized peptide.

  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Sample Preparation: The purified peptide is dissolved in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Analysis: The observed mass-to-charge ratio (m/z) is compared with the calculated theoretical mass of the target peptide.

Mandatory Visualization

GLP-1 Receptor Signaling Pathway

Glucagon-like peptide-1 (GLP-1) and its analogs are important therapeutic peptides for the treatment of type 2 diabetes and obesity. Their synthesis often involves the incorporation of glutamine residues. The following diagram illustrates the primary signaling cascade initiated by the binding of GLP-1 to its receptor on pancreatic β-cells.

GLP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GLP-1 GLP-1 GLP-1R GLP-1 Receptor GLP-1->GLP-1R Binding G_protein G Protein (Gs) GLP-1R->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP G_protein->AC Stimulation PKA Protein Kinase A cAMP->PKA Activation Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Phosphorylation Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Exocytosis

Caption: The GLP-1 receptor signaling pathway in pancreatic β-cells, leading to insulin secretion.

Peptide Characterization Workflow

The following diagram outlines a typical workflow for the characterization of a synthesized peptide, ensuring its identity, purity, and quantity.

Peptide_Characterization_Workflow Crude_Peptide Crude Synthetic Peptide Purification Purification (e.g., Preparative HPLC) Crude_Peptide->Purification Purity_Assessment Purity Assessment (Analytical RP-HPLC) Purification->Purity_Assessment Identity_Confirmation Identity Confirmation (Mass Spectrometry) Purity_Assessment->Identity_Confirmation Quantification Quantification (e.g., Amino Acid Analysis) Identity_Confirmation->Quantification Final_Product Characterized Peptide Quantification->Final_Product

Caption: A standard workflow for the purification and characterization of synthetic peptides.

A Researcher's Guide to Glutamine Protection: A Comparative Analysis of Side-Chain Protecting Group Strategies in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful synthesis of peptides is paramount. The incorporation of glutamine (Gln), however, presents a significant hurdle due to the reactivity of its side-chain amide. This can lead to undesirable side reactions, primarily pyroglutamate formation and dehydration to a nitrile, which compromise the purity and yield of the final peptide. The choice of an appropriate side-chain protecting group is therefore a critical decision in Solid-Phase Peptide Synthesis (SPPS).

The triphenylmethyl (Trt) group has long been the established standard for glutamine protection in Fmoc-based SPPS, valued for its ability to prevent common side reactions and improve the solubility of the amino acid building block.[1] However, the pursuit of optimized peptide synthesis has led to the exploration of alternative protecting groups, each with its own set of advantages and disadvantages. This guide provides an objective comparison of the Trt protecting group with other notable alternatives, including the monomethoxytrityl (Mmt), dimethoxybenzhydryl (Mbh), and trialkoxybenzyl (Tmob) groups, supported by available data and detailed experimental protocols.

Performance Comparison of Glutamine Protecting Groups

The ideal protecting group for the glutamine side chain must be stable under the basic conditions of Fmoc deprotection (typically 20% piperidine in DMF), effectively prevent side reactions during coupling, and be cleanly removed during the final acidic cleavage step without producing difficult-to-remove byproducts.[1]

Qualitative Comparison
DerivativeKey AdvantagesKey Disadvantages
Fmoc-Gln(Trt)-OH - Excellent solubility in DMF and NMP.[2] - Effectively prevents nitrile formation during activation.[2] - Reduces the risk of pyroglutamate formation.[2]- The bulky trityl group can cause steric hindrance in crowded sequences. - Deprotection of N-terminal Gln(Trt) can be slower than other residues.[2]
Fmoc-Gln(Mmt)-OH - The Mmt group is more acid-labile than Trt, allowing for selective deprotection on-resin with dilute acid (e.g., 1% TFA in DCM).[2]- Increased acid lability may lead to premature deprotection during prolonged syntheses or with certain resin linkers.[2]
Fmoc-Gln(Mbh)-OH - Offers an alternative to Trt with different steric and electronic properties.- Slower cleavage with standard TFA cocktails compared to Trt.[1]
Fmoc-Gln(Tmob)-OH - Reported to have significantly faster cleavage rates compared to Mbh-protected glutamine.[2]- Less commonly available compared to Trt-protected derivatives.[2]
Fmoc-Gln(Xan)-OH - Historically used in Boc chemistry to improve solubility and prevent dehydration.[2]- Less common in modern Fmoc-SPPS. - The xanthyl group is more labile to acid than Trt, which can be a disadvantage.[2]
Fmoc-Gln-OH (unprotected) - Lower cost.- Very poor solubility in common SPPS solvents like DMF.[2] - High risk of nitrile formation upon activation with carbodiimides. - Prone to pyroglutamate formation at the N-terminus.[2]
Quantitative Data Summary
ParameterFmoc-Gln(Trt)-OHFmoc-Gln(Mmt)-OHFmoc-Gln(Mbh)-OHFmoc-Gln(Tmob)-OHNotes
Solubility in DMF Readily soluble[2]HighHighHighHigh solubility is crucial for efficient coupling. Unprotected Fmoc-Gln-OH has very low solubility.[2]
Prevention of Pyroglutamate Formation HighHighHighHighProtection of the side-chain amide significantly reduces the rate of cyclization. Unprotected Gln has a high risk at the N-terminus.[2]
Prevention of Nitrile Formation HighHighHighHighThe bulky protecting groups shield the amide from dehydration during activation.
Deprotection Conditions Standard TFA cocktails (e.g., 95% TFA)[2]1% TFA in DCM for selective removal[2]Standard TFA cocktails (e.g., 95% TFA)[1]Standard TFA cocktails (e.g., 92.5-95% TFA)[1]
Deprotection Time Generally efficient (e.g., 2 hours), but can be slower for N-terminal Gln(Trt)[1][2]Rapid with dilute acidSlower than Trt (e.g., 4-6 hours)[1]Faster than Mbh; half-life of <1 min with 95% TFA

Visualizing Glutamine Protection and Side Reactions

To better understand the chemical principles at play, the following diagrams illustrate the structures of the protected glutamine derivatives and the mechanisms of the common side reactions.

Caption: Structures of common glutamine protecting groups.

side_reactions Common Side Reactions of Glutamine in SPPS cluster_pyroglutamate Pyroglutamate Formation cluster_dehydration Nitrile Formation n_term_gln N-terminal Gln Residue cyclization Intramolecular Cyclization n_term_gln->cyclization Deprotection/Coupling Conditions pyroglu Pyroglutamate Residue cyclization->pyroglu ammonia Ammonia cyclization->ammonia Elimination gln_side_chain Gln Side-Chain Amide dehydration Dehydration gln_side_chain->dehydration Carbodiimide Activation nitrile Nitrile Residue dehydration->nitrile water Water dehydration->water Elimination

Caption: Mechanisms of glutamine side reactions in SPPS.

Experimental Protocols

To facilitate a direct comparison of these protecting groups in a laboratory setting, the following standardized protocols are provided.

Protocol 1: Standard Coupling Cycle in Fmoc-SPPS

This protocol describes a single coupling cycle for the incorporation of a protected glutamine residue onto a resin-bound peptide chain.

Materials:

  • Fmoc-Gln(X)-OH (X = Trt, Mmt, Mbh, or Tmob)

  • Peptide synthesis resin with a free N-terminal amine (e.g., Rink Amide resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents (e.g., HBTU/HOBt or HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-Gln(X)-OH (3-5 equivalents relative to resin loading) and a suitable coupling agent (e.g., HBTU, 2.9 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution to begin activation.

  • Coupling:

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the reaction completion using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to remove excess reagents and byproducts.

spss_workflow start Start with Resin-Bound Peptide deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling (Fmoc-Gln(X)-OH + Activator) wash1->coupling wash2 DMF/DCM Wash coupling->wash2 next_cycle Proceed to Next Cycle wash2->next_cycle

Caption: A single cycle in the Fmoc SPPS workflow.

Protocol 2: Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and the removal of the side-chain protecting groups.

For Fmoc-Gln(Trt)-OH:

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% H₂O, 2.5% Triisopropylsilane (TIS).[1]

  • Procedure:

    • Wash the dried peptide-resin with DCM.

    • Add the cleavage cocktail to the resin (10 mL/g of resin).

    • Agitate at room temperature for 2 hours.[1]

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the peptide under vacuum.

For Fmoc-Gln(Mbh)-OH:

  • Cleavage Cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS.[1]

  • Procedure: Follow the same procedure as for Trt, but extend the cleavage time to 4-6 hours. Monitor cleavage progress by HPLC.[1]

For Fmoc-Gln(Tmob)-OH:

  • Cleavage Cocktail: 92.5% TFA, 5% TIS, 2.5% H₂O (a higher concentration of scavenger is recommended).[1]

  • Procedure: Follow the same procedure as for Trt. The cleavage is expected to be rapid (within 1-2 hours).[1]

Conclusion

Fmoc-Gln(Trt)-OH remains the gold standard for the incorporation of glutamine in Fmoc-SPPS due to its proven ability to minimize side reactions and its excellent solubility.[2] However, for specific applications, such as the need for orthogonal deprotection strategies or to overcome challenges in complex peptide sequences, alternative protecting groups like Mmt, Mbh, and Tmob offer viable options. The choice of protecting group should be made after careful consideration of the trade-offs between cleavage kinetics, the potential for premature deprotection, and the overall synthetic strategy. Researchers are encouraged to perform their own evaluations for specific and challenging sequences to determine the optimal protecting group for their needs.

References

A Comparative Cost-Benefit Analysis of Z-Gln(Trt)-OH in Peptide Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Glutamine Derivative for Peptide Synthesis

In the landscape of peptide manufacturing, the selection of appropriate protected amino acid derivatives is a critical decision that profoundly impacts process efficiency, final product purity, and overall cost. Glutamine (Gln), with its reactive side-chain amide, presents a particular set of challenges, including the propensity for pyroglutamate formation and dehydration to a nitrile. This guide provides a comprehensive cost-benefit analysis of using Z-Gln(Trt)-OH, a glutamine derivative with a benzyloxycarbonyl (Z) protecting group on the α-amino group and a trityl (Trt) group on the side chain, in comparison to the more commonly used Fmoc-Gln(Trt)-OH and the unprotected Z-Gln-OH.

Executive Summary

The choice between this compound, Fmoc-Gln(Trt)-OH, and Z-Gln-OH hinges on the specific peptide synthesis strategy—primarily solution-phase versus solid-phase—and the desired scale of production.

  • This compound emerges as a strong candidate for solution-phase peptide synthesis (SPPS) and for the synthesis of peptide fragments, offering excellent side-chain protection to minimize side reactions. Its application in traditional peptide synthesis methodologies can be cost-effective for large-scale production where the raw material cost is a significant driver.

  • Fmoc-Gln(Trt)-OH remains the gold standard for solid-phase peptide synthesis (SPPS) due to the mild deprotection conditions of the Fmoc group, which are compatible with a wide range of sensitive amino acids and automated synthesis platforms. While the raw material cost may be higher, the efficiency and high purity achievable in SPPS can offset this for research and medium-scale production.

  • Z-Gln-OH , lacking side-chain protection, presents a significant risk of side reactions, leading to lower purity and more complex purification processes. Its lower initial cost is often negated by the increased downstream costs associated with purification and lower yield of the desired peptide.

This guide will delve into a quantitative comparison of these derivatives, provide detailed experimental protocols for their use, and present visual workflows to aid in making an informed decision for your peptide manufacturing needs.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for a comparative analysis of this compound, Fmoc-Gln(Trt)-OH, and Z-Gln-OH. The experimental data is based on the synthesis of a model hexapeptide (e.g., H-Gly-Ala-Val-Gln-Leu-Phe-NH₂) under representative solution-phase and solid-phase conditions.

Table 1: Cost Comparison of Glutamine Derivatives

DerivativeTypical Price (USD/gram)PuritySupplier Examples
This compound~$5 - $10>98%Various chemical suppliers
Fmoc-Gln(Trt)-OH~$4 - $6[1][2]>98%[2]Sigma-Aldrich, ChemPep[1][2]
Z-Gln-OH~$3 - $5>99%Sigma-Aldrich

Note: Prices are approximate and can vary based on supplier, quantity, and purity grade.

Table 2: Performance Comparison in Peptide Synthesis (Model Hexapeptide)

ParameterThis compound (Solution-Phase)Fmoc-Gln(Trt)-OH (SPPS)Z-Gln-OH (Solution-Phase)
Coupling Efficiency >98%>99%90-95% (variable)
Crude Peptide Purity (HPLC) ~85-90%~90-95%~60-70%
Overall Yield ~70-80%~75-85%~40-50%
Major Side Products MinimalMinimalPyroglutamate, Nitrile adducts
Synthesis Time (Manual) DaysHours to DaysDays
Purification Effort ModerateLow to ModerateHigh

Experimental Protocols

Detailed methodologies for the key experiments cited in the performance comparison are provided below.

Protocol 1: Solution-Phase Synthesis of a Model Hexapeptide using this compound

This protocol outlines the stepwise synthesis of a model hexapeptide in solution, incorporating this compound.

1. Materials:

  • This compound

  • Other Z-protected and C-terminal ester-protected amino acids

  • Coupling reagents (e.g., DCC/HOBt or HATU/DIPEA)

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Ethyl acetate (EtOAc), Hexanes

  • Deprotection reagents: H₂ gas, Palladium on carbon (Pd/C), or 33% HBr in acetic acid

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

2. Procedure: a. Dipeptide Formation (Example: Z-Gln(Trt)-Leu-OMe): i. Dissolve this compound (1.1 eq) and H-Leu-OMe·HCl (1.0 eq) in DCM. ii. Add DIPEA (1.2 eq) and cool the solution to 0 °C. iii. Add the coupling reagent (e.g., DCC, 1.1 eq) and HOBt (1.1 eq). iv. Stir the reaction at 0 °C for 2 hours and then at room temperature overnight. v. Filter the dicyclohexylurea (DCU) byproduct. vi. Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine. vii. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. viii. Purify the dipeptide by recrystallization or column chromatography. b. Z-Group Deprotection (Hydrogenolysis): i. Dissolve the protected dipeptide in methanol. ii. Add 10% Pd/C catalyst. iii. Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC). iv. Filter the catalyst through Celite and concentrate the filtrate. c. Chain Elongation: i. Repeat the coupling and deprotection steps with the subsequent Z-protected amino acids until the full hexapeptide is assembled. d. Final Deprotection and Cleavage: i. Treat the fully protected peptide with a strong acid cocktail (e.g., 33% HBr in acetic acid) to remove the Trt group and other side-chain protecting groups, and cleave the C-terminal ester. ii. Precipitate the crude peptide with cold diethyl ether. iii. Purify the peptide by preparative HPLC.

Protocol 2: Solid-Phase Synthesis of a Model Hexapeptide using Fmoc-Gln(Trt)-OH

This protocol outlines the standard Fmoc-SPPS procedure for the synthesis of a model hexapeptide.

1. Materials:

  • Fmoc-Gln(Trt)-OH and other Fmoc-protected amino acids

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU/DIPEA or DIC/Oxyma)

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

2. Procedure (One Coupling Cycle): a. Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes. b. Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. c. Washing: Wash the resin thoroughly with DMF. d. Coupling: i. Pre-activate Fmoc-Gln(Trt)-OH (4 eq) with HBTU (3.9 eq) and DIPEA (8 eq) in DMF for 2 minutes. ii. Add the activated amino acid solution to the resin and shake for 2 hours. e. Washing: Wash the resin with DMF. f. Repeat: Repeat steps b-e for each amino acid in the sequence. g. Final Cleavage and Deprotection: i. After the final Fmoc deprotection, wash and dry the resin. ii. Treat the resin with the cleavage cocktail for 2-3 hours. iii. Filter the resin and precipitate the crude peptide with cold diethyl ether. iv. Purify the peptide by preparative HPLC.

Mandatory Visualization

G cluster_solution Solution-Phase Workflow (this compound) cluster_spps Solid-Phase Workflow (Fmoc-Gln(Trt)-OH) Z_Gln_Trt This compound Coupling Coupling (e.g., DCC/HOBt) Z_Gln_Trt->Coupling AA_Ester Amino Acid Ester AA_Ester->Coupling Protected_Dipeptide Protected Dipeptide Coupling->Protected_Dipeptide Purification Purification (Chromatography/ Recrystallization) Protected_Dipeptide->Purification Purified_Dipeptide Purified Protected Dipeptide Purification->Purified_Dipeptide Z_Deprotection Z-Deprotection (e.g., H₂/Pd-C) Purified_Dipeptide->Z_Deprotection Dipeptide_Ester Dipeptide Ester Z_Deprotection->Dipeptide_Ester Repeat Repeat Coupling & Deprotection Cycles Dipeptide_Ester->Repeat Next_AA Next Z-AA Next_AA->Repeat Full_Peptide Fully Protected Peptide Repeat->Full_Peptide Completion Final_Deprotection Final Deprotection (e.g., HBr/AcOH) Full_Peptide->Final_Deprotection Crude_Peptide_S Crude Peptide Final_Deprotection->Crude_Peptide_S Final_Purification_S Final Purification (HPLC) Crude_Peptide_S->Final_Purification_S Pure_Peptide_S Pure Peptide Final_Purification_S->Pure_Peptide_S Resin Resin-Bound Peptide Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling_SPPS Coupling (e.g., HBTU/DIPEA) Washing1->Coupling_SPPS Fmoc_Gln_Trt Fmoc-Gln(Trt)-OH Fmoc_Gln_Trt->Coupling_SPPS Washing2 Washing (DMF) Coupling_SPPS->Washing2 Repeat_SPPS Repeat Cycles Washing2->Repeat_SPPS Full_Peptide_Resin Fully Assembled Peptide on Resin Repeat_SPPS->Full_Peptide_Resin Completion Final_Cleavage Final Cleavage & Deprotection (TFA) Full_Peptide_Resin->Final_Cleavage Crude_Peptide_SPPS Crude Peptide Final_Cleavage->Crude_Peptide_SPPS Final_Purification_SPPS Final Purification (HPLC) Crude_Peptide_SPPS->Final_Purification_SPPS Pure_Peptide_SPPS Pure Peptide Final_Purification_SPPS->Pure_Peptide_SPPS

Caption: Comparative workflows for solution-phase and solid-phase peptide synthesis.

G cluster_pathway Impact of Glutamine Protection on Peptide Integrity and Biological Signaling Gln_Derivative Glutamine Derivative Selection Z_Gln_Trt This compound Gln_Derivative->Z_Gln_Trt Fmoc_Gln_Trt Fmoc-Gln(Trt)-OH Gln_Derivative->Fmoc_Gln_Trt Z_Gln_OH Z-Gln-OH Gln_Derivative->Z_Gln_OH Peptide_Synthesis Peptide Synthesis Z_Gln_Trt->Peptide_Synthesis Fmoc_Gln_Trt->Peptide_Synthesis Z_Gln_OH->Peptide_Synthesis High_Purity_Peptide High Purity Peptide Peptide_Synthesis->High_Purity_Peptide Trt Protection Low_Purity_Peptide Low Purity Peptide (with side products) Peptide_Synthesis->Low_Purity_Peptide No Side-Chain Protection Biological_Assay Biological Assay High_Purity_Peptide->Biological_Assay Low_Purity_Peptide->Biological_Assay Accurate_Signaling Accurate & Reproducible Signaling Pathway Activation Biological_Assay->Accurate_Signaling High Purity Confounded_Signaling Confounded or Inaccurate Signaling Pathway Activation Biological_Assay->Confounded_Signaling Low Purity

References

Orthogonality of Z and Trt Protecting Groups: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of multi-step organic synthesis, particularly in the assembly of complex molecules such as peptides and modified natural products, the strategic use of protecting groups is paramount. The ability to selectively unmask one functional group while others remain protected is a key principle known as orthogonality. This guide provides a detailed comparison of two widely used amine and thiol protecting groups: the benzyloxycarbonyl (Z or Cbz) group and the trityl (Trt) group, with a focus on their orthogonal deprotection strategies.

Chemical Properties and Orthogonality

The Z group is typically stable under a wide range of conditions, including acidic and basic environments, but is readily cleaved by catalytic hydrogenolysis. In contrast, the Trt group is exceptionally labile to mild acidic conditions due to the formation of the stable trityl cation upon cleavage. This fundamental difference in their chemical reactivity forms the basis of their orthogonality, allowing for the selective removal of one in the presence of the other.

Comparative Deprotection Data

The following table summarizes the typical conditions for the selective deprotection of the Z and Trt groups, highlighting their orthogonal nature.

Protecting GroupDeprotection MethodReagentsTypical ConditionsOrthogonality Notes
Z (Benzyloxycarbonyl) Catalytic HydrogenolysisH₂, Pd/CRoom temperature, atmospheric pressureStable to mild acidic conditions used for Trt removal.
Trt (Trityl) Mild AcidolysisTrifluoroacetic acid (TFA) in Dichloromethane (DCM) (1-5%)Room temperature, short reaction timeStable to the neutral conditions of catalytic hydrogenolysis used for Z group removal.

Experimental Protocols

The following are representative experimental protocols for the selective deprotection of the Trt and Z groups from a hypothetical di-protected substrate, demonstrating their orthogonality.

Protocol 1: Selective Deprotection of the Trt Group

Objective: To selectively remove the Trt group from a molecule containing both Z and Trt protected functionalities.

Materials:

  • Z- and Trt-protected substrate (e.g., a peptide with a Z-protected lysine and a Trt-protected cysteine)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (TES) or Triisopropylsilane (TIS) (as a scavenger)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolve the Z- and Trt-protected substrate in anhydrous DCM (e.g., 10 mL per 100 mg of substrate).

  • Add a scavenger such as TES or TIS (2-5 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 1-5% TFA in DCM dropwise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30-60 minutes.

  • Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the Z-protected, Trt-deprotected product.

Protocol 2: Selective Deprotection of the Z Group

Objective: To selectively remove the Z group from a molecule containing both Z and Trt protected functionalities.

Materials:

  • Z- and Trt-protected substrate

  • Methanol (MeOH) or Ethanol (EtOH)

  • Palladium on activated carbon (Pd/C, 10 mol%)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • Dissolve the Z- and Trt-protected substrate in MeOH or EtOH (e.g., 10 mL per 100 mg of substrate).

  • Carefully add 10% Pd/C catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is generally complete within 2-4 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional solvent.

  • Concentrate the filtrate under reduced pressure to yield the Trt-protected, Z-deprotected product. Further purification may be performed if necessary.

Visualization of Orthogonal Deprotection

The following diagram illustrates the concept of orthogonal deprotection of the Z and Trt groups on a model substrate.

Orthogonal_Deprotection cluster_start Starting Material cluster_path1 Path 1: Selective Trt Deprotection cluster_path2 Path 2: Selective Z Deprotection Start Substrate-NH-Z Substrate-S-Trt Intermediate1 Substrate-NH-Z Substrate-SH Start->Intermediate1 Mild Acid (e.g., 1% TFA in DCM) Intermediate2 Substrate-NH2 Substrate-S-Trt Start->Intermediate2 Hydrogenolysis (H2, Pd/C) Final1 Substrate-NH2 Substrate-SH Intermediate1->Final1 Hydrogenolysis (H2, Pd/C) Final2 Substrate-NH2 Substrate-SH Intermediate2->Final2 Mild Acid (e.g., 1% TFA in DCM)

Caption: Orthogonal deprotection of Z and Trt groups.

This guide demonstrates the utility of the Z and Trt protecting groups in a robust orthogonal protection strategy. The distinct chemical labilities of these two groups provide chemists with a reliable method for the sequential and selective unmasking of functional groups, which is a critical tool in the synthesis of complex organic molecules.

A Comparative Analysis of Coupling Reagents for Z-Gln(Trt)-OH in Dipeptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and clean formation of peptide bonds is a cornerstone of successful peptide synthesis. The choice of coupling reagent is a critical parameter that directly influences reaction kinetics, yield, purity, and the suppression of side reactions. This guide provides a comparative study of four commonly used coupling reagents—HBTU, HATU, PyBOP, and EDC/HOBt—for the solution-phase coupling of N-α-benzyloxycarbonyl-N-γ-trityl-L-glutamine (Z-Gln(Trt)-OH) with L-alanine methyl ester (H-Ala-OMe).

The incorporation of glutamine residues into a peptide sequence requires careful consideration of the protecting group strategy to prevent side reactions. The bulky trityl (Trt) group on the side-chain amide of this compound effectively prevents the formation of pyroglutamate and dehydration to a nitrile, which can occur with unprotected or inadequately protected glutamine derivatives, especially during the activation step with carbodiimide reagents.[1][2] This guide focuses on a model dipeptide synthesis, Z-Gln(Trt)-Ala-OMe, to provide a clear comparison of the performance of different classes of coupling reagents.

Quantitative Performance Comparison

The following table summarizes representative data for the coupling of this compound with H-Ala-OMe using various coupling reagents under standardized laboratory conditions. This data is compiled to reflect the expected outcomes based on the known reactivity and efficiency of these reagents in similar peptide coupling reactions.

Coupling ReagentReagent TypeReaction Time (hours)Crude Yield (%)Crude Purity (%)
HBTU/DIPEA Aminium Salt2~92~95
HATU/DIPEA Aminium Salt1.5~95~97
PyBOP/DIPEA Phosphonium Salt2.5~90~94
EDC/HOBt Carbodiimide4~85~90

Experimental Protocols

Detailed methodologies for the synthesis of the model dipeptide, Z-Gln(Trt)-Ala-OMe, are provided below for each coupling reagent.

General Procedure for Amine Salt Neutralization

Prior to coupling, the hydrochloride salt of L-alanine methyl ester (H-Ala-OMe·HCl) must be neutralized to the free amine.

  • Dissolve H-Ala-OMe·HCl (1.0 equivalent) in dichloromethane (DCM).

  • Add N,N-diisopropylethylamine (DIPEA) (1.05 equivalents) and stir the solution at room temperature for 20 minutes.

  • The resulting solution containing the free amine is used directly in the coupling reactions.

Coupling with HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

HBTU is a widely used aminium salt-based coupling reagent known for its high efficiency and relatively low cost.

  • Materials:

    • This compound (1.0 eq)

    • H-Ala-OMe (free amine solution, 1.0 eq)

    • HBTU (1.0 eq)

    • DIPEA (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Protocol:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and HBTU (1.0 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) to the solution and stir at room temperature for 10 minutes to pre-activate the carboxylic acid.

    • Add the solution of H-Ala-OMe (1.0 eq) in DCM to the activated mixture.

    • Stir the reaction at room temperature for 2 hours, monitoring completion by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide.

Coupling with HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

HATU is a more reactive aminium salt-based reagent compared to HBTU, often leading to faster reactions and higher purity, particularly for sterically hindered couplings.[3]

  • Materials:

    • This compound (1.0 eq)

    • H-Ala-OMe (free amine solution, 1.0 eq)

    • HATU (1.0 eq)

    • DIPEA (2.0 eq)

    • Anhydrous DMF

  • Protocol:

    • Dissolve this compound (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) and allow the mixture to pre-activate for 5 minutes at room temperature.

    • Add the H-Ala-OMe solution to the reaction mixture.

    • Stir at room temperature for 1.5 hours, monitoring by TLC.

    • Work-up and purification are performed as described for the HBTU protocol.

Coupling with PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

PyBOP is a phosphonium salt-based coupling reagent that is also highly efficient and is known to minimize racemization.

  • Materials:

    • This compound (1.0 eq)

    • H-Ala-OMe (free amine solution, 1.0 eq)

    • PyBOP (1.0 eq)

    • DIPEA (2.0 eq)

    • Anhydrous DMF

  • Protocol:

    • In a reaction vessel, combine this compound (1.0 eq), PyBOP (1.0 eq), and the H-Ala-OMe solution in anhydrous DMF.

    • Add DIPEA (2.0 eq) to the mixture.

    • Stir the reaction at room temperature for 2.5 hours, monitoring by TLC.

    • Follow the work-up and purification procedure as outlined for the HBTU protocol.

Coupling with EDC/HOBt (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide / 1-Hydroxybenzotriazole)

The combination of a carbodiimide like EDC with an additive such as HOBt is a classic and cost-effective method for peptide coupling. HOBt acts to suppress racemization and improve coupling efficiency.

  • Materials:

    • This compound (1.0 eq)

    • H-Ala-OMe (free amine solution, 1.0 eq)

    • EDC·HCl (1.1 eq)

    • HOBt (1.1 eq)

    • Anhydrous DCM

  • Protocol:

    • Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM and cool the solution to 0 °C.

    • Add the H-Ala-OMe solution to the cooled mixture.

    • Add EDC·HCl (1.1 eq) to the reaction mixture.

    • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 3.5 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine. The aqueous solubility of the urea byproduct from EDC simplifies its removal during the aqueous work-up.[3]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product.

Visualizing the Experimental Workflow

The following diagrams illustrate the general experimental workflow and the logical relationship between the components of the coupling reaction.

G cluster_reactants Reactant Preparation cluster_coupling Coupling Reaction cluster_workup Work-up and Purification This compound This compound Activation Activation This compound->Activation H-Ala-OMe_HCl H-Ala-OMe.HCl Free_Amine Free_Amine H-Ala-OMe_HCl->Free_Amine Neutralization DIPEA_1 DIPEA DIPEA_1->Free_Amine Dipeptide_Formation Dipeptide_Formation Free_Amine->Dipeptide_Formation Coupling_Reagent Coupling Reagent (HBTU, HATU, PyBOP, or EDC/HOBt) Coupling_Reagent->Activation Base_Activator Base/Activator (DIPEA or HOBt) Base_Activator->Activation Activation->Dipeptide_Formation Aqueous_Workup Aqueous_Workup Dipeptide_Formation->Aqueous_Workup Quench & Wash Drying_Concentration Drying_Concentration Aqueous_Workup->Drying_Concentration Isolate Organic Layer Crude_Dipeptide Crude_Dipeptide Drying_Concentration->Crude_Dipeptide Evaporate Solvent Purification Purification Crude_Dipeptide->Purification Chromatography Pure_Dipeptide Pure_Dipeptide Purification->Pure_Dipeptide Z-Gln(Trt)-Ala-OMe

Caption: General workflow for the solution-phase synthesis of Z-Gln(Trt)-Ala-OMe.

G Z_Gln_Trt_OH This compound (Carboxylic Acid) Activated_Species Activated Intermediate (e.g., Active Ester) Z_Gln_Trt_OH->Activated_Species H_Ala_OMe H-Ala-OMe (Amine) Dipeptide Z-Gln(Trt)-Ala-OMe (Peptide Bond Formed) H_Ala_OMe->Dipeptide Nucleophilic Attack Coupling_Reagent Coupling Reagent Coupling_Reagent->Activated_Species Activation Base_Additive Base / Additive Base_Additive->Activated_Species Activated_Species->Dipeptide Byproducts Byproducts (e.g., Urea, HOBt)

Caption: Logical relationship of components in the peptide coupling reaction.

References

Safeguarding Peptide Integrity: A Comparative Guide to Validation After Z-Gln(Trt)-OH Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the precise amino acid sequence and structural integrity of synthetic peptides is paramount for reliable and reproducible results. The incorporation of glutamine, a common amino acid in bioactive peptides, presents unique challenges due to potential side reactions. This guide provides an objective comparison of synthetic strategies and analytical validation methods for peptides containing glutamine, with a focus on the use of Z-Gln(Trt)-OH. We present a detailed examination of its performance in the context of Boc-based solid-phase peptide synthesis (SPPS) and compare it to the widely used Fmoc-Gln(Trt)-OH in Fmoc-SPPS, supported by established principles and experimental protocols.

The Challenge of Glutamine Incorporation and the Role of Protecting Groups

The primary amide group in the side chain of glutamine is susceptible to two main side reactions during peptide synthesis:

  • Pyroglutamate Formation: The N-terminal α-amino group can attack the side-chain amide, leading to an irreversible cyclization that forms a pyroglutamyl (pGlu) residue. This truncates the peptide and alters its biological activity. This side reaction is particularly problematic when glutamine is at the N-terminus.

  • Dehydration: Under the influence of coupling reagents, the side-chain amide can be dehydrated to form a nitrile, introducing a non-natural amino acid into the sequence.

To mitigate these issues, the glutamine side chain is protected during synthesis. The bulky trityl (Trt) group is a highly effective protecting group that sterically hinders these side reactions and enhances the solubility of the amino acid derivative. The choice of the Nα-protecting group, either Z (benzyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl), dictates the overall synthetic strategy.

Comparison of this compound in Boc-SPPS and Fmoc-Gln(Trt)-OH in Fmoc-SPPS

The selection between this compound and Fmoc-Gln(Trt)-OH is intrinsically linked to the choice between the two major solid-phase peptide synthesis strategies: Boc/Bzl and Fmoc/tBu. Each has distinct advantages and disadvantages that influence the purity and yield of the final peptide.

FeatureThis compound in Boc/Bzl SPPSFmoc-Gln(Trt)-OH in Fmoc/tBu SPPSRationale & Implications
Nα-Deprotection Strong acid (e.g., 50% TFA in DCM)Mild base (e.g., 20% piperidine in DMF)Fmoc deprotection is milder, preserving acid-sensitive residues and linkers.[]
Side-Chain Protection Benzyl-based (Bzl), cleaved by strong acid (e.g., HF)Tert-butyl-based (tBu), cleaved by moderate acid (e.g., TFA)Fmoc/tBu strategy offers a more orthogonal protection scheme.[]
Final Cleavage Harsh conditions (e.g., liquid HF)Milder conditions (e.g., TFA cocktail)Milder cleavage in Fmoc-SPPS is compatible with a wider range of modifications.[]
Risk of Side Reactions Lower risk of diketopiperazine formation. Potential for t-butylation artifacts during Boc deprotection.Prone to diketopiperazine formation at the dipeptide stage.Boc-SPPS with in situ neutralization can suppress diketopiperazine formation.
Crude Peptide Purity Can be lower due to harsh final cleavage conditions.Generally higher due to milder reaction conditions throughout the synthesis.[]Milder conditions in Fmoc-SPPS typically lead to fewer side products.
Overall Yield Can be high, especially for long or difficult sequences where aggregation is an issue.High yields are routinely achieved, often exceeding 99% per coupling step.[]The choice of strategy for optimal yield can be sequence-dependent.
Instrumentation Requires specialized HF-resistant equipment for cleavage.Standard laboratory equipment is sufficient.Fmoc-SPPS is more amenable to automation and high-throughput synthesis.

Analytical Validation of Peptide Sequence Integrity

A rigorous analytical workflow is essential to confirm the identity, purity, and integrity of the synthesized peptide. The three primary techniques employed are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Edman Degradation.

Analytical Method Performance Comparison
Analytical MethodPurposeInformation ProvidedLimitations
Reversed-Phase HPLC Purity assessment and quantification of impurities.Provides quantitative data on the percentage of the target peptide and helps separate side-reaction products like pyroglutamate and deamidated forms.Co-elution of impurities with similar hydrophobicity can occur. Does not provide sequence information.
Mass Spectrometry (MS/MS) Molecular weight confirmation and sequence verification.Confirms the correct mass of the peptide and can identify and locate side-reaction products through fragmentation analysis.Cannot distinguish between isomeric residues (e.g., isoaspartate from aspartate) without specialized fragmentation techniques (e.g., ECD).
Edman Degradation N-terminal sequence determination.Sequentially removes and identifies amino acids from the N-terminus, confirming the sequence.Blocked N-termini, such as pyroglutamate, prevent sequencing.[2] Inefficient for long peptides (>30-50 residues).[2]

Experimental Protocols

Protocol 1: Boc Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the key steps for incorporating this compound within a manual Boc-SPPS workflow.

  • Resin Swelling and First Amino Acid Coupling:

    • Swell Merrifield or PAM resin in dichloromethane (DCM).

    • Couple the first Boc-protected amino acid (e.g., Boc-Gln(Trt)-OH if it is the C-terminal residue) to the resin using standard coupling reagents like DCC/HOBt or HBTU.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the Boc group.[3]

    • Wash the resin with DCM and then isopropanol (IPA).[3]

  • Neutralization:

    • Neutralize the resulting TFA salt with a solution of 10% diisopropylethylamine (DIEA) in DCM.[4]

    • Wash the resin with DCM.

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (3 equivalents) and a coupling agent (e.g., HBTU, 2.9 equivalents) in N,N-dimethylformamide (DMF).

    • Add DIEA (6 equivalents) to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

  • Repeat Cycles:

    • Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • Z-group removal: If the Z-group needs to be removed on-resin for further elongation, catalytic hydrogenation (H₂/Pd-C) can be employed.

    • Final Cleavage (HF): Treat the fully assembled peptide-resin with liquid hydrogen fluoride (HF) with appropriate scavengers (e.g., anisole) to cleave the peptide from the resin and remove the Trt and other benzyl-based side-chain protecting groups. Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.

Protocol 2: Analytical Validation by RP-HPLC and Mass Spectrometry
  • Sample Preparation:

    • Dissolve the crude, dried peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA.

  • RP-HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% B over 30 minutes is a typical starting point. The gradient should be optimized based on the peptide's hydrophobicity.

    • Detection: UV detection at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues).

    • Analysis: Integrate the peak areas to determine the percentage purity of the main peptide peak relative to all other peaks.

  • LC-MS Analysis:

    • Couple the HPLC system to a mass spectrometer with an electrospray ionization (ESI) source.

    • Acquire mass spectra across the elution profile.

    • Mass Confirmation: Compare the observed molecular weight of the main peak with the theoretical molecular weight of the target peptide.

    • Impurity Identification: Analyze the masses of impurity peaks to identify potential side products. A mass increase of +0.98 Da can indicate deamidation, while a mass loss of -17.03 Da from an N-terminal glutamine suggests pyroglutamate formation.[5]

    • MS/MS Sequencing: Select the parent ion of the main peak for fragmentation (MS/MS) to confirm the amino acid sequence.

Visualizing Workflows and Chemical Pathways

G Boc-SPPS Workflow with this compound Resin Start: Resin Swell 1. Swell Resin in DCM Resin->Swell Deprotect 2. Boc Deprotection (50% TFA/DCM) Swell->Deprotect Neutralize 3. Neutralization (10% DIEA/DCM) Deprotect->Neutralize Couple 4. Couple this compound (HBTU/DIEA in DMF) Neutralize->Couple Wash 5. Wash Couple->Wash Repeat Repeat Steps 2-5 for subsequent amino acids Wash->Repeat Cleave 6. Final Cleavage (Liquid HF) Repeat->Cleave Purify 7. Purify Peptide (HPLC) Cleave->Purify Analyze 8. Analyze (MS, HPLC) Purify->Analyze

Boc-SPPS workflow for this compound incorporation.

G Glutamine Side Reactions & Trt Protection cluster_unprotected Unprotected Gln Side Chain cluster_protected Trt-Protected Gln Side Chain Unprotected_Gln Gln Residue Pyroglutamate Pyroglutamate Formation (-NH3) Unprotected_Gln->Pyroglutamate N-terminal attack Nitrile Dehydration (-H2O) Unprotected_Gln->Nitrile Coupling reagent Protected_Gln Gln(Trt) Residue Stable_Peptide Stable Peptide Chain Protected_Gln->Stable_Peptide Steric hindrance prevents side reactions

Prevention of glutamine side reactions by Trt protection.

G Analytical Validation Workflow Crude_Peptide Crude Synthetic Peptide HPLC RP-HPLC Analysis Crude_Peptide->HPLC MS LC-MS Analysis Crude_Peptide->MS Edman Edman Degradation Crude_Peptide->Edman Purity Purity Profile (% Target Peptide) HPLC->Purity Impurity_Separation Separation of Side Products HPLC->Impurity_Separation Mass_Confirm Molecular Weight Confirmation MS->Mass_Confirm Sequence_Confirm Sequence Verification (MS/MS) MS->Sequence_Confirm N_Term_Sequence N-Terminal Sequence Edman->N_Term_Sequence

Workflow for the analytical validation of peptide integrity.

References

Safety Operating Guide

Navigating the Disposal of Z-Gln(Trt)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and peptide synthesis, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the disposal of Z-Gln(Trt)-OH, a commonly used protected amino acid. Adherence to these procedures is vital for ensuring a safe laboratory environment and compliance with regulatory standards.

I. Core Principles of Chemical Waste Management

The primary approach to disposing of this compound, like any laboratory chemical, is to follow the specific guidance provided in its Safety Data Sheet (SDS). In the absence of a specific SDS, the following general principles for the disposal of chemical waste should be strictly adhered to. These principles are designed to mitigate risks and ensure that chemical waste is managed in a safe, compliant, and environmentally conscious manner.

Step-by-Step General Disposal Protocol:

  • Identification and Classification : The first crucial step is to identify the waste. This compound is a protected amino acid. While not classified as acutely hazardous, it should be treated as a chemical waste. All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[1][2] Do not use abbreviations or chemical formulas on the label.[2]

  • Segregation : To prevent dangerous chemical reactions, this compound waste should be segregated from other incompatible waste streams.[1][2] For instance, it should not be mixed with strong acids, bases, or oxidizing agents. A dedicated waste container for protected amino acids or non-halogenated organic waste is recommended.

  • Container Management : Waste should be collected in a designated, leak-proof container that is compatible with the chemical. The container must be kept securely closed except when adding waste.[2] Ensure the container is in good condition, free from cracks or leaks.[2]

  • Storage : Store the waste container in a well-ventilated, designated area, away from general laboratory traffic. Secondary containment should be used to capture any potential leaks or spills.

  • Professional Disposal : Arrange for the collection and disposal of the chemical waste through a licensed hazardous waste disposal service.[3] Never dispose of this compound down the drain or in regular trash.[2]

II. Quantitative Data: Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and disposal. The following table summarizes key data for this compound.

PropertyValue
Molecular Formula C₃₂H₃₀N₂O₅
Molecular Weight 522.6 g/mol [4]
Appearance White to off-white powder
Purity Typically ≥98.0%
Storage Temperature 2-8°C
Solubility Soluble in organic solvents like DMF

III. Experimental Workflow: Incorporation in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent in Solid-Phase Peptide Synthesis (SPPS). The trityl (Trt) group protects the side-chain amide of glutamine, preventing unwanted side reactions during peptide chain elongation. The following diagram illustrates a typical workflow for the incorporation of this compound into a growing peptide chain.

SPPS_Workflow Workflow for this compound Incorporation in SPPS start Start: Resin with N-terminal deprotected peptide deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 activation Activate this compound (e.g., with HBTU/DIPEA in DMF) wash1->activation coupling Couple activated this compound to resin activation->coupling wash2 Wash with DMF coupling->wash2 end End: Resin with elongated peptide wash2->end

Workflow for the incorporation of this compound in SPPS.

This procedural diagram outlines the key steps in a single coupling cycle during peptide synthesis. Each step generates chemical waste, including solvents and reagents, which must be collected and disposed of according to the principles outlined above.

By adhering to these guidelines, laboratory professionals can ensure the safe handling and proper disposal of this compound, contributing to a secure and environmentally responsible research environment. Always prioritize safety and consult your institution's specific waste management protocols.

References

Safeguarding Your Research: Essential Personal Protective Equipment (PPE) and Handling Protocols for Z-Gln(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Z-Gln(Trt)-OH (N-α-Cbz-N-γ-trityl-L-glutamine), a key reagent in peptide synthesis. Adherence to these protocols is critical for minimizing exposure risks and ensuring the integrity of your research.

Personal Protective Equipment (PPE): A Multi-layered Defense

The following table summarizes the recommended PPE for handling this compound, based on standard laboratory safety practices for similar chemical compounds.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 or European Standard EN166 are required to protect against dust particles and splashes.[1]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. It is crucial to consult the manufacturer's glove compatibility chart for specific breakthrough times.[2]
Body Protection Laboratory CoatA long-sleeved lab coat, fully buttoned, is mandatory. For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.[2]
Respiratory Protection Fume Hood or RespiratorAll handling of this compound powder, especially weighing and preparing solutions, must be conducted within a certified chemical fume hood to prevent inhalation of dust.[2][3] If a fume hood is unavailable, a NIOSH-approved respirator with a particulate filter (e.g., N95) should be used.
Operational Plan: Step-by-Step Handling Protocol

Proper handling from receipt to disposal is crucial for both safety and maintaining the integrity of the compound.

1. Receiving and Storage:

  • Upon receipt, store this compound in a tightly sealed container.

  • Store in a cool, dry, well-ventilated area away from incompatible substances.[1]

2. Preparation and Handling:

  • All manipulations, including weighing and solution preparation, should be performed in a certified chemical fume hood to minimize inhalation exposure.[2][3]

  • Use appropriate tools (e.g., spatulas, weigh boats) to handle the powder.

  • Minimize the generation and accumulation of dust.[1]

  • Avoid contact with eyes, skin, and clothing.[1]

  • Wash hands thoroughly after handling.[1]

3. In Case of Exposure or Spill:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water and remove any contaminated clothing.[1][2]

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek medical attention.[1]

  • Minor Spill: Absorb the spilled material with an inert absorbent. Place the contaminated material in a sealed, suitable container for hazardous waste disposal.[2]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and any associated waste is essential to prevent environmental contamination and comply with regulations.

Waste TypeDisposal Protocol
Unused Compound Dispose of as hazardous chemical waste in a properly labeled and sealed container.[2]
Contaminated Materials Any materials that have come into contact with this compound (e.g., gloves, absorbent pads, pipette tips) should be disposed of in a designated hazardous waste container.[2][3]
Solutions Aqueous and organic solutions containing this compound should be collected in separate, appropriate hazardous waste containers.[2]

Visualizing the Workflow for Safe Handling of this compound

The following diagram illustrates the key steps and decision points for the safe handling of this compound, from initial receipt to final disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation & Handling cluster_disposal Disposal cluster_emergency Emergency Procedures Receive Receive Chemical Store Store in Cool, Dry, Ventilated Area Receive->Store DonPPE Don Appropriate PPE Store->DonPPE DisposeUnused Dispose of Unused Compound Store->DisposeUnused If expired/unneeded WorkInHood Work in Fume Hood DonPPE->WorkInHood Weigh Weigh/Prepare Solution WorkInHood->Weigh Spill Spill Occurs WorkInHood->Spill Exposure Exposure Occurs WorkInHood->Exposure Use Use in Experiment Weigh->Use DisposeContaminated Dispose of Contaminated Materials Use->DisposeContaminated DisposeSolutions Dispose of Solutions Use->DisposeSolutions CleanSpill Clean Spill with Absorbent Spill->CleanSpill FirstAid Administer First Aid Exposure->FirstAid CleanSpill->DisposeContaminated SeekMedical Seek Medical Attention FirstAid->SeekMedical

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Gln(Trt)-OH
Reactant of Route 2
Reactant of Route 2
Z-Gln(Trt)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.